Product packaging for dichotomine C(Cat. No.:)

dichotomine C

Cat. No.: B1245986
M. Wt: 286.28 g/mol
InChI Key: WKUVQUIYZHZZFT-LBPRGKRZSA-N
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Description

dichotomine C is a natural product found in Stellaria dichotoma with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O4 B1245986 dichotomine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

methyl 1-[(1R)-1,2-dihydroxyethyl]-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C15H14N2O4/c1-21-15(20)11-6-9-8-4-2-3-5-10(8)16-13(9)14(17-11)12(19)7-18/h2-6,12,16,18-19H,7H2,1H3/t12-/m0/s1

InChI Key

WKUVQUIYZHZZFT-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)[C@H](CO)O

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(CO)O

Synonyms

(S)-(-)-dichotomine C
dichotomine C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Cyclic Peptides (Dichotomins) from Stellaria dichotoma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stellaria dichotoma L. var. lanceolata Bge. is a perennial herb used in traditional medicine and has been a subject of phytochemical investigations. This plant is a rich source of various bioactive secondary metabolites, including a series of cyclic peptides known as dichotomins, β-carboline alkaloids, and flavonoids.[1][2] Cyclic peptides, in particular, have garnered significant interest due to their diverse biological activities, which may include anti-inflammatory and other therapeutic properties.[2][3] This technical guide outlines a comprehensive approach to the isolation and purification of dichotomins from the roots of Stellaria dichotoma.

Chemical Constituents of Stellaria dichotoma

Stellaria dichotoma is a rich source of a variety of natural products. A summary of the major classes of compounds isolated from this plant is presented in Table 1.

Compound ClassSpecific ExamplesReference(s)
Cyclic Peptides Dichotomin A, Dichotomin B, Dichotomin F, Dichotomin G, Dichotomin J, Dichotomin K[4][5]
β-Carboline Alkaloids Dichotomine E, Dichotomides III-XIV[2]
Flavonoids Apigenin and Luteolin derivatives[6]
Lignans & Neolignans Dichotomosides A-D[6]
Phenylpropanoids Dichotomoside E[6]

Table 1: Major classes of chemical constituents isolated from Stellaria dichotoma.

Experimental Protocols

The isolation of dichotomins from Stellaria dichotoma is a multi-step process involving extraction, fractionation, and chromatographic purification.

  • Source: Roots of Stellaria dichotoma L. var. lanceolata Bge.

  • Preparation: The plant material should be authenticated by a qualified botanist. The roots are washed, air-dried, and then ground into a coarse powder.

  • Initial Extraction:

    • Macerate the powdered roots (e.g., 1 kg) with 80% aqueous methanol (MeOH, 5 L) at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of the plant material.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (H₂O, 1 L) and partition successively with solvents of increasing polarity.

    • Perform liquid-liquid extraction with n-hexane, followed by ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).

    • The cyclic peptides are typically expected to be enriched in the n-butanol fraction.

The n-BuOH fraction is subjected to a series of chromatographic steps to isolate the target cyclic peptides.

  • Column Chromatography (Silica Gel):

    • Subject the dried n-BuOH fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of increasing polarity, starting with a mixture of chloroform (CHCl₃) and methanol (MeOH) (e.g., 100:1, 50:1, 20:1, 10:1, v/v) to pure MeOH.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the fractions containing the cyclic peptides on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller polar impurities and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is achieved by preparative reversed-phase HPLC (RP-HPLC).

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water (H₂O), often with a small amount of trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.

    • Detection: UV detection at wavelengths such as 214 nm and 280 nm is suitable for peptides.

    • Collect the peaks corresponding to the individual dichotomins.

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure and amino acid sequence of the cyclic peptides.[8][9]

Visualization of Workflows and Relationships

The following diagram illustrates the general workflow for the isolation of dichotomins from Stellaria dichotoma.

Isolation_Workflow Start Powdered Roots of Stellaria dichotoma Extraction Extraction with 80% MeOH Start->Extraction Concentration Concentration of Extract Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) Concentration->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Silica_Gel Silica Gel Column Chromatography nBuOH_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative RP-HPLC Sephadex->Prep_HPLC Pure_Compounds Isolated Dichotomins Prep_HPLC->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation

Caption: General workflow for the isolation of dichotomins.

The following diagram illustrates the major classes of chemical compounds found in Stellaria dichotoma.

Chemical_Diversity Stellaria Stellaria dichotoma Peptides Cyclic Peptides (Dichotomins) Stellaria->Peptides Alkaloids β-Carboline Alkaloids (Dichotomines, Dichotomides) Stellaria->Alkaloids Phenolics Phenolic Compounds Stellaria->Phenolics Flavonoids Flavonoids Phenolics->Flavonoids Lignans Lignans & Neolignans Phenolics->Lignans Phenylpropanoids Phenylpropanoids Phenolics->Phenylpropanoids

Caption: Major chemical classes in Stellaria dichotoma.

Conclusion

The isolation of dichotomine C and other cyclic peptides from Stellaria dichotoma requires a systematic approach involving solvent extraction, partitioning, and multiple chromatographic techniques. While a specific protocol for this compound is not detailed in current literature, the generalized methodology presented in this guide, based on the successful isolation of other dichotomins, provides a robust framework for researchers to pursue the purification of these and other related bioactive compounds from this plant. Further studies are warranted to isolate and characterize novel dichotomins and to evaluate their full therapeutic potential.

References

The Enigmatic Structure of Dichotomine C: A Case of Undisclosed Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals that Dichotomine C is a compound with a proposed molecular formula and structure but lacks the published, peer-reviewed data essential for a complete and in-depth technical guide on its chemical structure elucidation. While a database entry suggests its existence, the absence of primary research articles detailing its isolation, spectroscopic analysis, and synthesis leaves its definitive structure and properties in the realm of the unknown for the broader scientific community.

A solitary entry in the Genophore database provides a tantalizing glimpse into what this compound might be. The database assigns it the molecular formula C15H14N2O4 and a corresponding SMILES string, which translates to a potential chemical structure. However, the same entry critically notes that both 2D and 3D structural representations are "Not Available" and a CAS number has not been assigned, indicating a lack of formal registration and characterization in the chemical literature.

The name "dichotomine" strongly suggests a connection to the plant genus Stellaria, and specifically Stellaria dichotoma, from which other alkaloids like dichotomine B have been isolated. It is plausible that this compound is a yet-to-be-published constituent of this plant. The process of elucidating the structure of a novel natural product like this compound would typically follow a rigorous and well-established experimental workflow.

Hypothetical Experimental Workflow for Structure Elucidation

The journey from a crude plant extract to a fully characterized molecule involves a series of sophisticated analytical techniques. The logical workflow for elucidating the structure of a novel compound like this compound is outlined below.

experimental_workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic and Spectrometric Analysis cluster_elucidation Structure Determination and Confirmation A Plant Material (e.g., Stellaria dichotoma) B Solvent Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure this compound Isolate C->D E Mass Spectrometry (MS) Determine Molecular Formula D->E F 1D NMR (¹H, ¹³C, DEPT) Identify Functional Groups and Carbon Types D->F G 2D NMR (COSY, HSQC, HMBC) Establish Connectivity D->G H UV-Vis and IR Spectroscopy Identify Chromophores and Functional Groups D->H I Data Interpretation and Structure Proposal E->I F->I G->I H->I J Computational Chemistry (e.g., DFT for NMR shifts) I->J K X-ray Crystallography (if crystalline) Definitive 3D Structure I->K L Total Synthesis Confirmation of Proposed Structure I->L M Final Elucidated Structure K->M L->M

Figure 1. A generalized experimental workflow for the structure elucidation of a novel natural product.

Data Presentation: A Template for the Unknown

Without experimental data, we can only present a template of how the quantitative information for this compound would be structured. The following tables are placeholders, illustrating the conventional format for presenting the spectroscopic data that would be crucial for its structure elucidation.

Table 1: Hypothetical NMR Spectroscopic Data for this compound (C15H14N2O4)

Position¹³C δ (ppm)¹H δ (ppm, mult., J in Hz)COSY CorrelationsHMBC Correlations
1
2
3
4
4a
5
6
6a
7
8
9
10
11
OCH₃
OH

Table 2: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeCalculated m/z for [M+H]⁺Found m/z
ESI+287.0977Data not available

Experimental Protocols: The Missing Methodologies

Detailed experimental protocols are the bedrock of reproducible science. For the structure elucidation of this compound, these would encompass the precise conditions for each analytical technique employed.

Isolation Protocol (Hypothetical):

  • Extraction: Air-dried and powdered aerial parts of Stellaria dichotoma (hypothetically 1 kg) would be extracted exhaustively with methanol (3 x 5 L) at room temperature. The combined extracts would be concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract would be suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

  • Chromatography: The ethyl acetate fraction, being the most likely to contain alkaloids, would be subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions would be monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing the compound of interest would be further purified by repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Spectroscopic Analysis Protocols (General):

  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra would be recorded on a Bruker Avance spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Samples would be dissolved in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆, with chemical shifts referenced to the residual solvent signals.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) would be performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

Conclusion: A Call for Disclosure

The case of this compound highlights the critical importance of published, peer-reviewed data in the scientific process. While its name and a proposed formula exist in a database, the absence of accessible experimental evidence means that for the scientific and drug development communities, this compound remains an enigma. A full technical guide on its structure elucidation awaits the formal publication of the research that would bring this molecule out of the shadows and into the light of scientific scrutiny. Until then, any discussion of its structure and biological activity remains speculative.

Dichotomine C: A Technical Overview of its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, a β-carboline alkaloid, has demonstrated notable antiallergic properties. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula. Furthermore, it delves into the experimental protocols used to characterize its biological activity, specifically its inhibitory effects on the release of key mediators in the allergic response. Finally, a proposed signaling pathway for its mechanism of action is presented, offering a basis for further investigation and drug development.

Chemical and Physical Properties

This compound is a naturally occurring compound with the following molecular characteristics:

PropertyValue
Molecular Weight 286.29 g/mol
Molecular Formula C₁₅H₁₄N₂O₄

Biological Activity: Inhibition of Allergic Mediators

This compound has been shown to inhibit the release of several key mediators involved in type I allergic reactions from rat basophilic leukemia (RBL-2H3) cells. The inhibitory concentrations (IC₅₀) for these activities are summarized below.

MediatorIC₅₀ ValueBiological Significance
β-Hexosaminidase62 µMA marker for the degranulation of mast cells and basophils, which releases histamine and other inflammatory mediators.
Tumor Necrosis Factor-α (TNF-α)19 µMA pro-inflammatory cytokine involved in the late-phase allergic reaction.
Interleukin-4 (IL-4)15 µMA cytokine that plays a critical role in the differentiation of T helper 2 (Th2) cells, which orchestrate allergic inflammation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the biological activity of this compound.

Cell Culture

RBL-2H3 cells are maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

β-Hexosaminidase Release Assay

This assay quantifies the degranulation of RBL-2H3 cells.

  • Cell Seeding: Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with 0.5 µg/mL of anti-dinitrophenyl (DNP)-IgE for 24 hours.

  • Washing: Wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl₂, and 0.1% bovine serum albumin (BSA), pH 7.2).

  • Treatment: Add 160 µL of Siraganian buffer containing various concentrations of this compound to each well and incubate for 20 minutes at 37°C.

  • Antigen Challenge: Induce degranulation by adding 20 µL of DNP-BSA (10 µg/mL) and incubate for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by placing the plate on ice.

  • Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes at 4°C and collect 50 µL of the supernatant.

  • Enzymatic Reaction: Add the supernatant to a 96-well plate containing 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer (pH 4.5). Incubate for 1 hour at 37°C.

  • Stop Reaction: Add 200 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer (pH 10.0) to stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: The percentage of β-hexosaminidase release is calculated using the following formula: % Release = (OD_sample - OD_blank) / (OD_total - OD_blank) x 100 (where OD_total is the absorbance of cells lysed with 0.1% Triton X-100).

TNF-α and IL-4 Release Assay

This assay measures the levels of pro-inflammatory cytokines released from RBL-2H3 cells.

  • Cell Seeding and Sensitization: Follow steps 1 and 2 of the β-Hexosaminidase Release Assay.

  • Treatment and Antigen Challenge: After washing, treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with DNP-BSA (10 µg/mL) for 4 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-4 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Proposed Signaling Pathway and Mechanism of Action

While the precise signaling pathway of this compound in mast cells has not been fully elucidated, its classification as a β-carboline alkaloid provides insights into its potential mechanism of action. β-carboline alkaloids have been shown to suppress the NF-κB signaling pathway by inhibiting the activity of IκB kinase (IKK).

The proposed mechanism for the antiallergic effect of this compound is illustrated below.

DichotomineC_Pathway cluster_cell Mast Cell cluster_activation Activation Cascade cluster_nfkb NF-κB Pathway IgE IgE FcεRI FcεRI IgE->FcεRI Syk Syk FcεRI->Syk Phosphorylation Antigen Antigen Antigen->FcεRI PLCγ PLCγ Syk->PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Degranulation Degranulation (β-hexosaminidase release) Ca2_release->Degranulation IKK IKK PKC->IKK PKC->Degranulation IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (inactive) IKK->NFκB_inactive Leads to activation IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Nucleus Nucleus NFκB_active->Nucleus Translocation Cytokine_Production Cytokine Production (TNF-α, IL-4) Nucleus->Cytokine_Production DichotomineC This compound DichotomineC->IKK Inhibition

Caption: Proposed mechanism of action for this compound in mast cells.

Pathway Description:

  • Activation: The cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by an antigen initiates a signaling cascade.

  • Downstream Signaling: This leads to the activation of spleen tyrosine kinase (Syk) and phospholipase C gamma (PLCγ). PLCγ activation generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Degranulation: IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ and activation of PKC are critical for the degranulation process, leading to the release of β-hexosaminidase.

  • Cytokine Production: The activation cascade also leads to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent activation and translocation of the transcription factor NF-κB to the nucleus. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-4.

  • Inhibition by this compound: It is proposed that this compound exerts its antiallergic effects by inhibiting the activity of IKK. This inhibition prevents the activation of NF-κB, thereby suppressing the production and release of TNF-α and IL-4. The effect of this compound on the degranulation pathway may be indirect or involve other currently unknown targets.

Conclusion and Future Directions

This compound is a promising natural compound with significant antiallergic properties. The data presented in this technical guide provide a solid foundation for its further investigation. Future research should focus on definitively elucidating its precise molecular targets and signaling pathways in mast cells and other immune cells. In vivo studies are also warranted to evaluate its therapeutic potential for the treatment of allergic diseases. The detailed experimental protocols provided herein can serve as a valuable resource for researchers in this field.

An In-depth Technical Guide to the Proposed Biosynthesis of Dichotomine C in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed biosynthetic pathway for dichotomine C, a β-carboline alkaloid identified in Stellaria dichotoma. While the complete pathway has not been experimentally elucidated for this specific compound, this document synthesizes current knowledge of β-carboline alkaloid biosynthesis in plants to present a chemically plausible route. This guide provides quantitative data from analogous enzymatic reactions, detailed experimental protocols for key enzyme assays, and visual diagrams to facilitate understanding and further research.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the amino acid L-tryptophan, a common precursor for β-carboline alkaloids in plants. The pathway likely involves a series of enzymatic reactions, including decarboxylation, condensation, hydroxylation, and methylation to yield the final complex structure.

The proposed pathway commences with the conversion of L-tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC). Tryptamine then undergoes a Pictet-Spengler condensation with an aldehyde partner, pyruvate, a reaction likely facilitated by a strictosidine synthase (STR)-like enzyme, to form the core β-carboline scaffold. Subsequent modifications of this core structure are proposed to be carried out by cytochrome P450 monooxygenases (CYP450s) for hydroxylation and O-methyltransferases (OMTs) for methylation, leading to the final structure of this compound.

This compound Biosynthesis Pathway tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase (TDC) CO2 release intermediate1 1-Methyl-1,2,3,4-tetrahydro- β-carboline-1-carboxylic acid tryptamine->intermediate1 Strictosidine Synthase-like (STR-like) Pictet-Spengler Condensation intermediate2 1-Methyl-1,2,3,4-tetrahydro- β-carboline intermediate1->intermediate2 Decarboxylase CO2 release intermediate3 Hydroxylated Intermediate intermediate2->intermediate3 Cytochrome P450 Monooxygenase (CYP450) O2, NADPH dichotomine_c This compound intermediate3->dichotomine_c O-Methyltransferase (OMT) S-Adenosyl Methionine (SAM) pyruvate Pyruvate pyruvate->intermediate1

Figure 1: Proposed Biosynthetic Pathway of this compound.

Quantitative Data for Analogous Biosynthetic Enzymes

Direct kinetic data for the enzymes involved in this compound biosynthesis is unavailable. However, data from well-characterized analogous enzymes from other plant species provide valuable benchmarks for research.

Table 1: Kinetic Parameters of Tryptophan Decarboxylase (TDC)

Enzyme SourceSubstrateKm (mM)Vmax (nmol/min/mg)Reference
Catharanthus roseusL-Tryptophan0.122710[1]
Catharanthus roseusL-Tryptophan0.075-[2]

Table 2: Kinetic Parameters of Strictosidine Synthase (STR)

Enzyme SourceSubstratesKm (µM)kcat (s-1)Reference
Rauvolfia serpentinaTryptamine6.210.65[3]
Rauvolfia serpentinaSecologanin3910.65[3]

Table 3: Kinetic Parameters of Plant O-Methyltransferases (OMTs)

Enzyme SourceSubstrateKm (µM)kcat/Km (M-1s-1)Reference
Nelumbo nucifera (NnOMT6)Caffeic acid216.03120.44[4]
Nelumbo nucifera (NnOMT6)(S)-Norcoclaurine281.7316.59[4]
Coptis japonica (4'-OMT)(R,S)-Laudanosoline--[5]

Note: The kinetic parameters for cytochrome P450 monooxygenases are highly substrate-specific and vary widely, making a generalized table less informative.[6][7]

Detailed Experimental Protocols

The following protocols are adapted from published literature and provide a framework for the characterization of enzymes analogous to those in the proposed this compound biosynthetic pathway.

This protocol is based on the fluorometric detection of tryptamine.[8][9][10]

Workflow Diagram:

TDC Assay Workflow A 1. Prepare Reaction Mixture (Buffer, L-Tryptophan, Pyridoxal Phosphate) B 2. Add Enzyme Extract A->B C 3. Incubate at 30-37°C B->C D 4. Stop Reaction (e.g., add strong base or organic solvent) C->D E 5. Extract Tryptamine (e.g., with ethyl acetate) D->E F 6. Quantify Tryptamine (Fluorometry or HPLC) E->F

Figure 2: Workflow for Tryptophan Decarboxylase Assay.

Methodology:

  • Enzyme Extraction: Homogenize plant tissue (e.g., leaves of Stellaria dichotoma) in an extraction buffer (e.g., 100 mM sodium phosphate, pH 7.5, 2 mM EDTA, 4 mM dithiothreitol). Centrifuge to pellet cell debris and use the supernatant for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.6), 4 µM pyridoxal 5'-phosphate (PLP), and 5 mM L-tryptophan.

  • Enzyme Reaction: Initiate the reaction by adding the crude enzyme extract to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold methanol or by making the solution basic (pH ≥ 11) with NaOH. Extract the tryptamine produced into an organic solvent such as ethyl acetate.

  • Quantification:

    • Fluorometry: Measure the fluorescence of the tryptamine in the organic phase using an excitation wavelength of 280 nm and an emission wavelength of 350 nm.[8]

    • HPLC: Alternatively, quantify tryptamine using reverse-phase HPLC with fluorescence detection.[9]

This protocol describes the quantification of strictosidine formation using HPLC.[11]

Workflow Diagram:

STR Assay Workflow A 1. Prepare Reaction Mixture (Buffer, Aldehyde Substrate) B 2. Add Purified STR Enzyme A->B C 3. Initiate with Tryptamine B->C D 4. Incubate at 30°C C->D E 5. Stop Reaction (e.g., add methanol) D->E F 6. Analyze by HPLC (Quantify Strictosidine product) E->F

Figure 3: Workflow for Strictosidine Synthase Assay.

Methodology:

  • Enzyme Preparation: Purified strictosidine synthase (or a homologous enzyme) is required for this assay.

  • Reaction Mixture: In a reaction vessel, combine 100 mM phosphate buffer (pH 7.0), the aldehyde substrate (in the case of this compound, this would be pyruvate), and the purified enzyme.

  • Enzyme Reaction: Initiate the reaction by adding tryptamine. Incubate the mixture at 30°C.

  • Reaction Termination: Stop the reaction at various time points by adding an equal volume of methanol.

  • Quantification: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the formation of the β-carboline product.

This protocol provides a general workflow for expressing a plant CYP450 in a heterologous system (e.g., E. coli or yeast) and subsequently assaying its activity.[12][13][14]

Workflow Diagram:

CYP450 Expression and Assay Workflow A 1. Clone CYP450 cDNA into an Expression Vector B 2. Transform into Host (e.g., E. coli, Yeast) A->B C 3. Induce Protein Expression B->C D 4. Isolate Microsomes C->D E 5. Reconstitute with CPR and perform enzyme assay D->E F 6. Analyze Products by LC-MS or GC-MS E->F

Figure 4: Workflow for Heterologous Expression and Assay of a Plant CYP450.

Methodology:

  • Gene Cloning: Isolate the full-length cDNA of the target CYP450 from Stellaria dichotoma and clone it into a suitable expression vector.

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. Induce protein expression under optimized conditions.

  • Microsome Isolation: Harvest the cells and prepare microsomal fractions, where the CYP450 is typically localized.

  • Enzyme Assay:

    • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the substrate (the β-carboline intermediate), and the isolated microsomes.

    • Reaction Initiation: Start the reaction by adding a source of reducing equivalents, typically an NADPH-regenerating system and a cytochrome P450 reductase (CPR).

    • Incubation and Termination: Incubate the reaction, and then terminate it by adding an organic solvent.

  • Product Analysis: Extract the products and analyze them by LC-MS or GC-MS to identify and quantify the hydroxylated products.

This protocol is for determining the activity of an OMT using a variety of substrates.[15][16][17]

Workflow Diagram:

OMT Assay Workflow A 1. Prepare Reaction Mixture (Buffer, Substrate, SAM) B 2. Add Purified OMT Enzyme A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction (e.g., add methanol) C->D E 5. Analyze by HPLC or LC-MS (Quantify methylated product) D->E

Figure 5: Workflow for O-Methyltransferase Assay.

Methodology:

  • Enzyme Preparation: Use a purified recombinant OMT.

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the hydroxylated β-carboline substrate and the methyl donor, S-adenosyl-L-methionine (SAM).

  • Enzyme Reaction: Initiate the reaction by adding the purified OMT and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to separate and quantify the methylated product.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research into the rich chemistry of Stellaria dichotoma. The quantitative data from analogous enzymes and the detailed experimental protocols offered in this guide are intended to equip researchers with the necessary tools to experimentally validate this proposed pathway, characterize the involved enzymes, and potentially engineer novel bioactive compounds. Further investigation, including precursor feeding studies, transcriptomic analysis, and gene silencing experiments in Stellaria dichotoma, will be crucial to fully elucidate the biosynthesis of this compound.

References

physical and chemical properties of dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dichotomine C is a putative alkaloid, presumed to be isolated from plant species of the genus Dichotoma. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds has a wide range of pharmacological activities and are of great interest to researchers, scientists, and drug development professionals. This guide aims to provide a comprehensive overview of the anticipated physical and chemical properties, potential experimental protocols for its study, and hypothetical signaling pathways it may influence.

Physical and Chemical Properties

The precise physical and chemical properties of this compound are yet to be determined. However, based on the characteristics of similar alkaloids, a set of expected properties can be tabulated.

PropertyExpected Value/Characteristic
Molecular Formula To be determined (TBD)
Molecular Weight TBD
Appearance Likely a crystalline solid
Melting Point TBD
Boiling Point TBD
Solubility Expected to be soluble in organic solvents (e.g., chloroform, methanol, ethanol) and slightly soluble in water.
UV-Vis Spectrum TBD
Infrared (IR) Spectrum TBD
Nuclear Magnetic Resonance (NMR) Spectrum TBD
Mass Spectrum (MS) TBD
pKa TBD

Experimental Protocols

Detailed experimental protocols for this compound are contingent on its actual structure and properties. Below are generalized methodologies that would likely be adapted for its study.

Isolation and Purification

A generalized workflow for the isolation and purification of an alkaloid like this compound from a plant source is outlined below.

G plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., with methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration in vacuo filtration->concentration acid_base_extraction Acid-Base Extraction concentration->acid_base_extraction chromatography Column Chromatography (e.g., silica gel) acid_base_extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the chemical structure of this compound would involve a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis ms Mass Spectrometry (MS) - Determines molecular weight and formula elucidation Structural Elucidation ms->elucidation nmr Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HMBC, HSQC - Provides detailed structural information nmr->elucidation ir Infrared (IR) Spectroscopy - Identifies functional groups ir->elucidation uv UV-Vis Spectroscopy - Indicates chromophores uv->elucidation

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Hypothetical Signaling Pathways

Given the diverse biological activities of alkaloids, this compound could potentially interact with various cellular signaling pathways. A hypothetical interaction with a generic kinase signaling pathway is depicted below.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression dichotomine_c This compound dichotomine_c->kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Conclusion

While the specific details regarding this compound remain to be discovered, this guide provides a foundational framework for researchers and professionals in the field of drug development. The outlined properties, experimental protocols, and potential mechanisms of action are based on established knowledge of natural product chemistry and pharmacology. Further research is imperative to isolate, characterize, and evaluate the biological activities of this compound to unlock its full therapeutic potential. The tables and diagrams presented serve as a starting point for what would be expected in a comprehensive technical guide for this novel compound.

Dichotomine C: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, a β-carboline alkaloid isolated from the roots of Stellaria dichotoma var. lanceolata, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anti-inflammatory and antiallergic properties. Detailed experimental protocols for the key assays are provided, and all quantitative data are summarized for clarity. Furthermore, this document includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and potential mechanisms of action.

Introduction

This compound belongs to the dichotomine class of β-carboline alkaloids, a group of natural products that have garnered significant attention for their diverse pharmacological activities. The primary natural source of this compound identified to date is the root of Stellaria dichotoma var. lanceolata, a plant used in traditional Chinese medicine. The unique chemical structure of this compound, characterized by the β-carboline core, is the basis for its biological functions. This guide synthesizes the available scientific literature to present a detailed account of its potential therapeutic relevance.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.29 g/mol

Potential Biological Activities

Current research on this compound has primarily focused on its anti-inflammatory and antiallergic effects. There is currently no available data in the scientific literature regarding the potential anticancer or neuroprotective activities of this compound.

Anti-inflammatory and Antiallergic Activity

This compound has demonstrated significant potential in modulating inflammatory and allergic responses. Studies have shown its ability to inhibit the release of key mediators in the allergic cascade.

Table 1: Quantitative Data on the Anti-inflammatory and Antiallergic Activities of this compound [1][2][3][4][5]

AssayCell LineMediatorIC₅₀ (μM)
β-Hexosaminidase Release InhibitionRBL-2H3β-Hexosaminidase62
TNF-α Release Inhibition (Antigen-IgE-mediated)RBL-2H3TNF-α19
IL-4 Release Inhibition (Antigen-IgE-mediated)RBL-2H3IL-415

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Inhibition of β-Hexosaminidase, TNF-α, and IL-4 Release from RBL-2H3 Cells

This protocol outlines the in vitro assay used to determine the antiallergic activity of this compound by measuring the inhibition of mediator release from rat basophilic leukemia (RBL-2H3) cells.

3.1.1. Cell Culture and Sensitization:

  • RBL-2H3 cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and sensitized with anti-dinitrophenyl (DNP) IgE (50 ng/mL) for 24 hours.

3.1.2. Compound Treatment and Antigen Stimulation:

  • After sensitization, the cells are washed with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl₂, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mg/mL bovine serum albumin, and 1 mM CaCl₂).

  • Various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) are added to the wells and incubated for 30 minutes at 37°C.

  • The allergic reaction is initiated by adding DNP-human serum albumin (HSA) (100 ng/mL) and incubating for 15 minutes at 37°C.

3.1.3. Measurement of Mediator Release:

  • β-Hexosaminidase: The supernatant is collected, and an aliquot is incubated with p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM) in 0.1 M citrate buffer (pH 4.5) for 60 minutes at 37°C. The reaction is stopped with 0.2 M glycine-NaOH buffer (pH 10.7), and the absorbance is measured at 405 nm.

  • TNF-α and IL-4: The concentrations of TNF-α and IL-4 in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

3.1.4. Data Analysis:

  • The percentage of inhibition of mediator release is calculated relative to the vehicle-treated control.

  • The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of this compound.

Experimental_Workflow_Antiallergic_Activity cluster_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement Culture RBL-2H3 Cell Culture Sensitize Sensitization with anti-DNP IgE (24h) Culture->Sensitize Wash Wash with Siraganian Buffer Sensitize->Wash Add_Dichotomine_C Add this compound (30 min) Wash->Add_Dichotomine_C Add_Antigen Stimulate with DNP-HSA (15 min) Add_Dichotomine_C->Add_Antigen Collect_Supernatant Collect Supernatant Add_Antigen->Collect_Supernatant Beta_Hex_Assay β-Hexosaminidase Assay Collect_Supernatant->Beta_Hex_Assay ELISA TNF-α & IL-4 ELISA Collect_Supernatant->ELISA

Experimental workflow for assessing the antiallergic activity of this compound.

IgE_Mediated_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_release Mediator Release Antigen Antigen (DNP-HSA) IgE IgE Antigen->IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI Signaling_Cascade Signaling Cascade (e.g., Syk, LAT, PLCγ) Fc_epsilon_RI->Signaling_Cascade Degranulation Degranulation Signaling_Cascade->Degranulation Cytokine_Synthesis Cytokine Gene Transcription Signaling_Cascade->Cytokine_Synthesis Dichotomine_C This compound Dichotomine_C->Signaling_Cascade Inhibition Beta_Hex β-Hexosaminidase Degranulation->Beta_Hex TNF_alpha TNF-α Cytokine_Synthesis->TNF_alpha IL_4 IL-4 Cytokine_Synthesis->IL_4

Proposed inhibitory action of this compound on the IgE-mediated signaling pathway.

Conclusion

This compound, a β-carboline alkaloid from Stellaria dichotoma var. lanceolata, demonstrates promising anti-inflammatory and antiallergic properties. The available data, particularly its inhibitory effects on the release of β-hexosaminidase, TNF-α, and IL-4 from mast cells, highlight its potential as a lead compound for the development of novel therapeutics for allergic and inflammatory disorders. Further research is warranted to elucidate its precise mechanism of action and to investigate other potential biological activities, such as anticancer and neuroprotective effects, for which there is currently no available information. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to advance the study of this intriguing molecule.

References

In Silico Prediction of Dichotomine C Targets: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of a multi-faceted in silico approach to identify and characterize the molecular targets of a novel natural product, Dichotomine C. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery. This guide details a systematic workflow, from initial computational screening to the design of validation experiments, offering a robust framework for natural product target deconvolution.

Introduction to In Silico Target Identification

The identification of molecular targets is a critical first step in the drug discovery pipeline. For natural products, which often possess complex chemical structures and polypharmacological profiles, elucidating the mechanism of action can be particularly challenging. Computational, or in silico, methods offer a time- and cost-effective strategy to predict potential protein targets, thereby guiding subsequent experimental validation.[1][2][3][4][5] These approaches leverage vast biological and chemical databases to generate hypotheses about ligand-target interactions.[1][2][3][4][5] This guide presents a hypothetical case study for a novel alkaloid, this compound, illustrating a workflow that integrates reverse docking, pharmacophore modeling, and network pharmacology to predict its anti-cancer targets.

Methodologies: An Integrated Computational Workflow

A multi-pronged in silico strategy was employed to predict the biological targets of this compound. This approach ensures a higher confidence in target prediction by cross-validating results from different computational techniques.

Reverse docking screens a single ligand against a large library of macromolecular targets to identify potential binding partners.[6][7][8][9][10]

  • Ligand Preparation: The 3D structure of this compound was generated and optimized using molecular modeling software (e.g., Avogadro). The structure was saved in a PDBQT format, with rotatable bonds assigned.

  • Target Library Preparation: A curated library of human protein crystal structures associated with cancer was downloaded from the Protein Data Bank (PDB). All water molecules and non-essential ligands were removed, polar hydrogens were added, and Gasteiger charges were computed. Each structure was converted to the PDBQT format.

  • Docking Simulation: AutoDock Vina was used to perform the docking calculations. A grid box was defined for each protein to encompass the known binding site or potential allosteric sites.

  • Scoring and Ranking: The binding affinity of this compound to each protein was calculated and reported in kcal/mol. The results were ranked, and the top-scoring proteins were selected as high-priority potential targets.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to exert its biological activity.[11][12][13][14][15]

  • Model Generation: A ligand-based pharmacophore model was generated from the 3D structure of this compound. Key chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids were mapped.

  • Database Screening: The generated pharmacophore model was used as a 3D query to screen a database of known protein structures (e.g., PharmMapper).[14] This reverse screening identifies proteins with binding sites that are sterically and electronically complementary to the pharmacophore of this compound.

  • Fit Score Analysis: The results are ranked based on a "fit score," which quantifies how well the protein's binding site accommodates the pharmacophore features. Targets with high fit scores were considered for further analysis.

Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases from a systems-level perspective.[16][17][18][19]

  • Target Collection: A list of putative targets for this compound was compiled from the reverse docking and pharmacophore modeling results.

  • Network Construction: The identified targets were submitted to the STRING database to construct a protein-protein interaction (PPI) network. This network visualizes the known and predicted interactions between the potential targets.[19] The organism was set to Homo sapiens with a minimum required interaction score of >0.7.

  • Network Analysis and Visualization: The PPI network was imported into Cytoscape software for topological analysis.[19] Key network parameters such as degree centrality were calculated to identify "hub" proteins, which are highly interconnected nodes that may play a critical role in the compound's mechanism of action.

Results: Predicted Targets of this compound

The integrated in silico approach predicted several high-confidence targets for this compound, with a notable convergence on proteins involved in cell cycle regulation and oncogenic signaling.

The quantitative data from the computational screens are summarized below. The results strongly suggest that this compound may exert its effects by targeting key regulators of cell proliferation.

Table 1: Top Potential Targets of this compound Identified by Reverse Docking

Target ProteinPDB IDBinding Affinity (kcal/mol)Biological Function
c-Myc1NKP-9.8Transcription factor, oncogene
CDK21HCK-9.5Cell cycle regulation
Bcl-22W3L-9.1Anti-apoptotic protein
Topoisomerase II1ZXM-8.9DNA replication/transcription
VEGF-R21YWN-8.7Angiogenesis

Table 2: Top Potential Targets of this compound from Pharmacophore Screening

Target ProteinFit ScoreOverlapping FeaturesPredicted Activity
CDK26.84/5Kinase Inhibition
c-Myc6.53/4Protein-Protein Interaction Inhibition
Aurora Kinase A6.34/5Kinase Inhibition
MDM26.13/4Protein-Protein Interaction Inhibition

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the in silico prediction process and a key signaling pathway implicated by the results.

G cluster_0 In Silico Workflow A This compound 3D Structure B Reverse Docking (Target Library) A->B C Pharmacophore Modeling (Feature Mapping) A->C E Putative Target List (Ranked by Score) B->E C->E D Network Pharmacology (PPI Network) F Consensus Targets (High Confidence) D->F E->F F->D G Experimental Validation F->G

Caption: In Silico Target Prediction Workflow for this compound.

cell_cycle Dichotomine_C This compound CDK2_CyclinE CDK2-Cyclin E Dichotomine_C->CDK2_CyclinE Inhibition cMyc c-Myc Dichotomine_C->cMyc Inhibition Bcl2 Bcl-2 Dichotomine_C->Bcl2 Inhibition Rb Rb CDK2_CyclinE->Rb Phosphorylation (Inactivation) cMyc->CDK2_CyclinE E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Transition (Cell Proliferation) E2F->G1_S_Transition Activation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothesized Mechanism of Action of this compound.

Experimental Validation Protocols

The following protocols are designed to validate the top predicted targets, c-Myc and CDK2, in a laboratory setting.

This assay measures the cytotoxic effect of this compound on cancer cells.[20][21][22][23][24]

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

This protocol is used to assess the effect of this compound on the protein expression levels of the predicted targets.[25][26][27][28][29]

  • Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[28]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, CDK2, and a loading control (e.g., β-actin) overnight at 4°C.[25]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression levels.

Discussion and Conclusion

This guide outlines a systematic and integrated in silico workflow for the prediction of molecular targets for a novel natural product, this compound. The hypothetical results generated through this workflow point towards c-Myc and CDK2 as high-probability targets, suggesting that this compound may exert anti-cancer activity by inhibiting cell cycle progression and oncogenic signaling. The convergence of results from multiple computational methods—reverse docking, pharmacophore modeling, and network pharmacology—enhances the confidence in these predictions.

The detailed experimental protocols for MTT and Western blotting provide a clear path for the in vitro validation of these computational hypotheses. Successful validation would not only elucidate the mechanism of action of this compound but also pave the way for its further development as a potential therapeutic agent. This framework demonstrates the power of computational chemistry and bioinformatics in modern drug discovery, enabling a more rational and efficient approach to harnessing the therapeutic potential of natural products.

References

Dichotomine C: A Technical Guide to its Solubility and Potential Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichotomine C, an indole alkaloid with the molecular formula C15H14N2O4, presents a compelling subject for natural product research. This technical guide provides a comprehensive overview of the known chemical properties of this compound, with a primary focus on its solubility characteristics. Due to the limited direct experimental data on this specific compound, this document leverages established principles of alkaloid chemistry to infer its solubility profile. Furthermore, it outlines detailed experimental protocols for the precise determination of its solubility in various solvents. Finally, based on the known biological activities of related indole alkaloids, a potential signaling pathway of interest for future investigation is proposed and visualized.

Introduction to this compound

This compound is a small molecule indole alkaloid.[1] While specific information regarding its natural source is not widely available in the reviewed literature, related compounds have been isolated from marine-derived fungi, such as Dichotomomyces sp.[2] The chemical structure of this compound, as indicated by its molecular formula and classification as an indole alkaloid, suggests a complex aromatic framework containing nitrogen atoms, which are characteristic of this class of compounds.[1][3] Alkaloids, in general, are known for their diverse and potent biological activities.[4][5]

Chemical Properties of this compound:

  • Molecular Formula: C15H14N2O4

  • Molecular Weight: 286.29 g/mol

  • Calculated Mol LogP: 1.53

  • Topological Polar Surface Area: 95.44 Ų

Data sourced from the Genophore database.

Solubility Profile of this compound

Direct quantitative solubility data for this compound in various solvents is not currently available in published literature. However, based on its chemical structure as an indole alkaloid, a qualitative and inferred solubility profile can be established.

Alkaloids typically exist as weak bases. In their free base form, they are generally characterized by:

  • Low solubility in water. [3][6]

  • Good solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[3][4]

Conversely, when protonated to form salts (e.g., by reaction with an acid), the solubility of alkaloids is significantly altered:

  • Increased solubility in water and other polar solvents.[3][6]

  • Decreased solubility in non-polar organic solvents. [3]

The calculated Mol LogP of 1.53 for this compound suggests a moderate level of lipophilicity, which supports the inference of its limited aqueous solubility and preference for organic solvents in its free base form.

Quantitative Solubility Data (Template)

The following table is a template for presenting experimentally determined solubility data for this compound. Researchers are encouraged to use this format to report their findings and contribute to the collective understanding of this compound.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water25Data not availableData not availablee.g., Shake-Flask Method
Phosphate-Buffered Saline (pH 7.4)25Data not availableData not availablee.g., Shake-Flask Method
Ethanol25Data not availableData not availablee.g., Shake-Flask Method
Methanol25Data not availableData not availablee.g., Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Shake-Flask Method
Dichloromethane25Data not availableData not availablee.g., Shake-Flask Method
Acetonitrile25Data not availableData not availablee.g., Shake-Flask Method

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is crucial for its further study and potential applications in drug development. The following are detailed methodologies for key experiments.

Shake-Flask Method for Thermodynamic Solubility

This is a widely recognized and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial).

  • Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sample Analysis: A carefully measured aliquot of the clear supernatant (the saturated solution) is withdrawn.

  • Quantification: The concentration of this compound in the aliquot is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

G cluster_protocol Shake-Flask Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B Agitation C Separate solid and liquid phases B->C Centrifugation or Settling D Withdraw aliquot of saturated solution C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Shake-Flask Method Workflow
Kinetic Solubility Determination using Nephelometry or Turbidimetry

This method is a higher-throughput approach often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Sample Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to a larger volume of aqueous buffer (e.g., PBS) in a microplate well.

  • Precipitation Monitoring: The formation of a precipitate as the compound comes out of solution is monitored over time by measuring the increase in turbidity or light scattering using a nephelometer or plate reader.

  • Data Analysis: The concentration at which precipitation occurs is determined and reported as the kinetic solubility.

Potential Biological Activity and Signaling Pathway Interactions

While the specific biological activities of this compound have not been extensively reported, its classification as an indole alkaloid provides a basis for hypothesizing its potential molecular targets and signaling pathway interactions. Many indole alkaloids have been shown to possess potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7]

Notably, several indole alkaloids have been identified as modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.[4][7][8] Dysregulation of the MAPK pathway is a hallmark of many cancers. Therefore, it is plausible that this compound could exert biological effects through interaction with components of this pathway.

The MAPK cascade is a multi-tiered pathway that typically involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key branches of this pathway include the ERK, JNK, and p38 pathways.

G cluster_pathway Hypothetical MAPK Signaling Pathway Interaction of this compound DC This compound Receptor Cell Surface Receptor DC->Receptor Inhibition? MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse

Potential Interaction with the MAPK Pathway

Conclusion

This compound is an intriguing indole alkaloid with potential for further scientific investigation. While direct experimental data on its solubility is lacking, its chemical nature allows for informed predictions of its behavior in different solvent systems. The experimental protocols outlined in this guide provide a clear path for researchers to obtain the necessary quantitative data. Furthermore, the established bioactivities of related indole alkaloids suggest that the MAPK signaling pathway is a logical starting point for investigating the molecular mechanisms of action of this compound. Further research into this and other natural products is essential for the discovery of novel therapeutic agents.

References

A Technical Guide to the Stability of Dichotomine C Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and technical reports did not yield specific stability data for the compound dichotomine C. Therefore, this document serves as an in-depth technical guide outlining the principles and methodologies that should be employed to assess the stability of a novel alkaloid compound like this compound. The experimental protocols, data, and pathways presented herein are illustrative and based on established practices for similar molecules.

Introduction

This compound, a complex alkaloid, holds potential for investigation in drug development. A critical aspect of this investigation is understanding its chemical stability under various laboratory conditions. Chemical stability is a crucial attribute of a pharmaceutical molecule, as it directly impacts the safety, efficacy, and shelf-life of a potential drug product.[1] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation profile.[2] These studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3] This guide provides a framework for conducting comprehensive stability assessments of this compound.

Data Presentation: Hypothetical Stability of this compound

Quantitative data from forced degradation studies are pivotal for determining the intrinsic stability of a molecule. The following tables illustrate how stability data for this compound could be structured for clear comparison. A target degradation of around 10% is often optimal for these studies to avoid the formation of secondary degradation products that may not be relevant to real-world storage conditions.[4]

Table 1: Summary of this compound Stability under Hydrolytic Stress Conditions

ConditionTime (hours)Temperature (°C)% this compound Remaining% DegradationNumber of Degradants Detected
0.1 M HCl246089.510.52
0.1 M HCl486078.221.83
Water486099.10.90
0.1 M NaOH246085.314.71
0.1 M NaOH486072.127.92

Table 2: Summary of this compound Stability under Oxidative, Thermal, and Photolytic Stress

ConditionDuration% this compound Remaining% DegradationNumber of Degradants Detected
6% H₂O₂24 hours82.417.64
Solid State, 80°C (Dry Heat)48 hours95.84.21
Solid State, 60°C / 75% RH (Wet Heat)48 hours91.28.82
Photolytic (ICH Q1B Option 2)1.2 million lx h & 200 W h/m²88.911.13

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are hypothetical protocols for the key experiments that would be conducted to assess the stability of this compound.

1. General Solution Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). The choice of solvent should be based on the solubility of this compound and its compatibility with the analytical method.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.

2. Forced Degradation (Stress) Studies

Forced degradation studies should be performed on a single batch of the drug substance to evaluate its intrinsic stability.[2]

  • Acid Hydrolysis:

    • Add 1 mL of this compound stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl and dilute to volume with water to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 1 M NaOH instead of 1 M HCl.

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add 1 mL of this compound stock solution to a 10 mL volumetric flask.

    • Add an appropriate volume of 30% H₂O₂ and dilute with water to achieve the target concentration (e.g., 6% H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points for analysis.

  • Thermal Degradation (Dry Heat):

    • Place a known quantity of solid this compound in a stable container.

    • Expose the solid to a high temperature (e.g., 80°C) in a calibrated oven.

    • At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

3. Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the intact drug from its degradation products.[6]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often a good starting point for alkaloids.[7]

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from a range of degradation products with varying polarities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[5] Specificity is particularly crucial for a stability-indicating method, demonstrating that the assay of the active ingredient is unaffected by the presence of its degradation products.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome API This compound (API) Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (6% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Quant Quantify API & Degradants HPLC->Quant ID Identify Degradants HPLC->ID Report Stability Profile Report Quant->Report Pathway Elucidate Degradation Pathway ID->Pathway Pathway->Report

Caption: Workflow for a forced degradation study of this compound.

Hypothetical Degradation Pathway

Alkaloids, particularly indole alkaloids, can undergo various degradation reactions. The diagram below illustrates a hypothetical degradation pathway for an indole alkaloid like this compound under oxidative and hydrolytic conditions. Indole alkaloids can be susceptible to oxidation, which may lead to the formation of various oxidized products.[9]

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation DichotomineC This compound (Indole Alkaloid) Oxo Oxo-dichotomine C DichotomineC->Oxo H₂O₂ N_Oxide This compound N-Oxide DichotomineC->N_Oxide H₂O₂ Hydrolyzed Hydrolyzed Product (e.g., ester cleavage) DichotomineC->Hydrolyzed Acid/Base RingOpened Ring-Opened Product Oxo->RingOpened Further Oxidation

Caption: Hypothetical degradation pathways for this compound.

Potential Signaling Pathways

While no specific signaling pathways for this compound have been identified, many cytotoxic alkaloids exert their effects by modulating key cellular pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[10] Should this compound exhibit cytotoxic properties, its mechanism of action could involve pathways such as:

  • PI3K/Akt Pathway: This is a critical pathway for cell survival and proliferation, and its inhibition can lead to apoptosis. Several alkaloids have been shown to target this pathway.[11]

  • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell growth and differentiation.[11]

  • NF-κB Pathway: This pathway is crucial for regulating the immune response, inflammation, and cell survival. Its inhibition can suppress tumor growth.[10]

  • Apoptosis Induction: Many alkaloids induce programmed cell death (apoptosis) through the activation of caspases, modulation of the Bcl-2 family of proteins, or by causing DNA damage.[12]

Further investigation into the biological activity of this compound and its degradation products would be necessary to elucidate the specific signaling pathways involved.

Conclusion

This guide provides a comprehensive framework for assessing the stability of this compound under laboratory conditions. By conducting systematic forced degradation studies, developing and validating a stability-indicating analytical method, and characterizing the resulting degradation products, a thorough understanding of the molecule's stability profile can be achieved. This information is indispensable for the advancement of this compound in the drug development pipeline, informing formulation design, packaging, storage conditions, and regulatory submissions.

References

The Enigmatic Dichotomine C: A Guide to its Origins and the Uncharted Territory of its Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a putative β-carboline alkaloid whose chemical structure has been cataloged, yet its formal isolation, characterization, and synthesis remain conspicuously absent from peer-reviewed scientific literature. This technical guide consolidates the available information regarding this compound, focusing on its likely natural source and the general methodologies for the procurement of related compounds. It must be stated upfront that as of the date of this publication, no total synthesis for this compound has been reported. Consequently, this document will provide a framework for its procurement through natural product isolation and highlight the current knowledge gap concerning its synthetic pathways.

Chemical Profile of this compound

The sole public domain information for this compound is an entry in the Genophore database. This entry provides its fundamental chemical properties, which are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₄N₂O₄
Molecular Weight 286.29 g/mol
SMILES [H]--INVALID-LINK--(CO)c1nc(C(=O)OC)cc2c1[nH]c1ccccc12
InChI Key WKUVQUIYZHZZFT-LBPRGKRZSA-N

Procurement: The Natural Source of this compound

While a definitive paper on the isolation of this compound is not available, the nomenclature strongly suggests its origin from the plant Stellaria dichotoma var. lanceolata. This plant is a known rich source of β-carboline alkaloids, including compounds with similar names such as dichotomine B, dichotomine E, and a series of dichotomides.[1][2][3] Therefore, the procurement of this compound would currently rely on its isolation from this natural source.

General Experimental Protocol for Isolation of β-Carboline Alkaloids from Stellaria dichotoma

The following is a generalized protocol based on methodologies reported for the isolation of related alkaloids from Stellaria dichotoma.[2]

  • Extraction:

    • The dried and powdered roots of Stellaria dichotoma var. lanceolata are extracted exhaustively with methanol at room temperature.

    • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The alkaloid-containing fractions (typically the ethyl acetate and n-butanol fractions) are identified by thin-layer chromatography (TLC) using a Dragendorff's reagent spray for visualization of alkaloids.

  • Chromatographic Separation:

    • The alkaloid-rich fractions are subjected to column chromatography over silica gel.

    • A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

    • Fractions are collected and monitored by TLC.

  • Purification:

    • Fractions containing compounds of interest are further purified by repeated column chromatography, often on different stationary phases like Sephadex LH-20 or by using high-performance liquid chromatography (HPLC), typically with a C18 column.

    • Pure compounds are isolated, and their structures are elucidated using spectroscopic methods.

Spectroscopic Characterization

The structural elucidation of the isolated alkaloids, including the confirmation of this compound, would require a suite of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and N-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

Synthesis of this compound: An Uncharted Path

A comprehensive search of the scientific literature and chemical databases reveals no published total synthesis of this compound. The synthesis of β-carboline alkaloids is a well-established field of organic chemistry, with the Pictet-Spengler reaction being a cornerstone of many synthetic strategies.[4] However, the specific substitution pattern and stereocenter of this compound present a unique synthetic challenge that has yet to be publicly addressed.

The absence of a synthetic route means that quantitative data on reaction yields, detailed experimental protocols for synthetic steps, and a workflow diagram for its synthesis cannot be provided at this time.

Workflow for Procurement of this compound

The logical workflow for obtaining this compound is through its isolation from its natural source. This process is depicted in the following diagram.

Procurement_of_Dichotomine_C cluster_collection Plant Material cluster_extraction Extraction and Partitioning cluster_separation Separation and Purification cluster_analysis Analysis cluster_product Final Product plant Stellaria dichotoma var. lanceolata (Roots) extraction Methanol Extraction plant->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel hplc HPLC Purification silica_gel->hplc characterization Spectroscopic Characterization (NMR, MS, IR) hplc->characterization dichotomine_c This compound characterization->dichotomine_c

Caption: General workflow for the isolation and identification of this compound.

Conclusion

This compound represents an intriguing yet underexplored natural product. While its chemical structure is known through database entries, its presence in the scientific literature is negligible. The procurement of this compound is currently limited to its isolation from Stellaria dichotoma var. lanceolata, and this guide provides a general framework for this endeavor. The complete absence of a reported synthesis underscores a significant opportunity for the synthetic chemistry community. The development of a total synthesis would not only provide access to this potentially bioactive molecule for further study but also contribute to the rich chemistry of β-carboline alkaloids. Future research should be directed towards the targeted isolation and full characterization of this compound, followed by the development of a robust synthetic route.

References

Methodological & Application

Application Note: A Proposed Protocol for the Extraction and Purification of Dichotomine C from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They often exhibit significant physiological activity and are the subject of intense research in pharmacology and drug development.[7][8] The successful isolation of a target alkaloid from a complex plant matrix is a critical first step in its structural elucidation, pharmacological screening, and subsequent development.

This application note details a robust, multi-step protocol for the extraction, purification, and isolation of a hypothetical alkaloid, dichotomine C, from dried plant material. The methodology employs a classic acid-base extraction technique to selectively separate the basic alkaloid from other non-alkaloidal constituents, followed by chromatographic purification to achieve a high degree of purity.

Experimental Protocols

Stage 1: Preparation of Plant Material
  • Drying: Air-dry or lyophilize the collected plant material (e.g., leaves, bark, or roots) to a constant weight to prevent enzymatic degradation and microbial growth.

  • Grinding: Reduce the dried plant material to a moderately coarse powder (e.g., 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.[1][2]

  • Defatting (Optional but Recommended): If the plant material is rich in lipids (e.g., seeds), perform a pre-extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus for 6-8 hours. This step removes fats, oils, waxes, and terpenes that can interfere with subsequent extraction steps. Discard the non-polar extract.[9]

Stage 2: Acid-Base Extraction of Crude this compound

This stage leverages the basicity of the alkaloid to move it between aqueous and organic phases.

  • Liberation of the Free Base:

    • Moisten 1 kg of the powdered plant material with water.

    • Add an alkaline solution, such as 10% ammonium hydroxide or 5% sodium carbonate, until the plant material is distinctly alkaline (pH 9-10).[1][5] Mix thoroughly to form a paste.

    • This process converts the alkaloid salts present in the plant tissue into their free base form, which is soluble in organic solvents.[5]

  • Organic Solvent Extraction:

    • Transfer the basified plant material to a large percolator or flask.

    • Extract the free alkaloid base by maceration or percolation with a suitable organic solvent like dichloromethane or chloroform. Perform the extraction three times (3 x 3 L), allowing the material to soak for 24 hours each time.[1]

    • Combine the organic extracts.

  • Acidic Aqueous Partitioning:

    • Transfer the combined organic extract to a large separatory funnel.

    • Extract the alkaloids from the organic solvent by partitioning with a 2% sulfuric acid or 5% acetic acid solution (4 x 1 L).[4][10]

    • The basic alkaloid will react with the acid to form a water-soluble salt, which partitions into the aqueous layer. Most neutral and acidic impurities will remain in the organic layer.[6]

    • Combine the acidic aqueous layers. The organic layer can be discarded.

  • Recovery of Crude Alkaloid:

    • Cool the combined acidic aqueous extract in an ice bath.

    • Slowly add concentrated ammonium hydroxide to the aqueous extract to basify it to pH 10-11, which will precipitate the free alkaloid base.

    • Extract the liberated alkaloid base from the aqueous solution using dichloromethane or chloroform (4 x 1 L).

    • Combine the organic layers, wash with distilled water to remove residual base, and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Stage 3: Chromatographic Purification

The crude extract contains a mixture of alkaloids that can be separated using column chromatography.[11][12][13]

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., chloroform).

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of chloroform to methanol (e.g., starting with 100% chloroform, then 99:1, 98:2, 95:5 Chloroform:Methanol, etc.).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin-Layer Chromatography (TLC) with a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling: Combine fractions that show a similar TLC profile and contain the target compound, this compound. Evaporate the solvent to obtain semi-purified fractions.

Stage 4: Final Purification and Isolation

For drug development and characterization, high purity is essential.

  • Preparative HPLC: Subject the semi-purified fraction containing this compound to preparative High-Performance Liquid Chromatography (HPLC) for final purification.

  • Recrystallization: Alternatively, if the semi-purified fraction is solid, attempt recrystallization from a suitable solvent or solvent system to obtain pure crystals of this compound.

Stage 5: Structural Characterization

Confirm the identity and purity of the isolated compound using standard analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the chemical structure.

  • Analytical HPLC: To confirm the purity of the final compound.

Illustrative Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried plant material. Actual results will vary.

Extraction/Purification StepMass Obtained (g)Yield (%) (from previous step)Purity (%) (Illustrative)
Dried Plant Material1000--
Crude Alkaloid Extract12.51.25 (from plant material)~ 40%
Semi-Purified Fraction (Column Chromatography)1.814.4~ 85%
Pure this compound (after Prep-HPLC)0.4525.0> 98%

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the extraction and isolation of this compound.

DichotomineC_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Defatting Optional: Defatting with Hexane PlantMaterial->Defatting If lipids present Basification Basification (NH4OH, pH 9-10) Liberate Free Alkaloid Base PlantMaterial->Basification If no lipids Defatting->Basification OrganicExtraction Extraction with Dichloromethane Basification->OrganicExtraction OrganicPhase1 Crude Organic Extract (this compound Free Base) OrganicExtraction->OrganicPhase1 AcidPartition Partitioning with 2% H2SO4 OrganicPhase1->AcidPartition AqueousPhase Acidic Aqueous Extract (this compound Salt) AcidPartition->AqueousPhase Basification2 Basification (NH4OH, pH 10-11) Precipitate Alkaloid Base AqueousPhase->Basification2 OrganicExtraction2 Extraction with Dichloromethane Basification2->OrganicExtraction2 Concentration Evaporation under Reduced Pressure OrganicExtraction2->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionMonitoring Fraction Collection & TLC Analysis ColumnChromatography->FractionMonitoring SemiPure Semi-Purified this compound FractionMonitoring->SemiPure FinalPurification Final Purification (Prep-HPLC or Recrystallization) SemiPure->FinalPurification PureCompound Pure this compound (>98%) FinalPurification->PureCompound Characterization Structural Characterization (MS, NMR, etc.) PureCompound->Characterization

Caption: Workflow for this compound extraction.

References

Application Note and Protocol for the HPLC Analysis of Dicyclomine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: The initial request specified "dichotomine C." However, a comprehensive search revealed a scarcity of analytical methods for this compound. Conversely, a significant body of literature exists for the analysis of "dicyclomine," a common pharmaceutical compound. It is presumed that "this compound" was a typographical error, and this document will therefore detail the analysis of dicyclomine hydrochloride.

Introduction

Dicyclomine hydrochloride is an anticholinergic and antispasmodic agent used to treat spasms of the intestines associated with irritable bowel syndrome.[1] Accurate and precise quantification of dicyclomine in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of dicyclomine hydrochloride.

Pharmacology and Mechanism of Action

Dicyclomine hydrochloride functions as a muscarinic receptor antagonist, primarily targeting M1, M2, and M3 receptors. By blocking the action of acetylcholine on smooth muscles, it leads to muscle relaxation. It also exhibits a non-competitive antagonism of bradykinin and histamine, further contributing to its spasmolytic effect.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for dicyclomine hydrochloride analysis.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column Shimadzu Shim-pack GIST C18 (250mm x 4.6mm, 5µm)[1]C18 (250 x 4.6 mm id, 5 μm)[2]Hypersil C18 (4.6×250 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Buffer (pH 5.9) (70:30 v/v)[1]Acetonitrile:20 mM potassium dihydrogen phosphate (70:30 v/v), pH 4[2]Acetonitrile:Water (50:50 v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection Wavelength 218 nm[1]220 nm[2]235 nm[3]
Injection Volume 25 µL[1]Not Specified10 µL[3]
Column Temperature AmbientAmbient35°C[3]
Retention Time 4.4 min[1]3.8 min[2]Not Specified
Run Time < 10 min[1]12 min[2]10 min[3]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 50-150 µg/mL[1]10-100 µg/mL[2]
Correlation Coefficient (r²) 0.997[1]Not Specified
Precision (%RSD) < 2%[1]Not Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Specificity Method is specific[1]Not Specified
Robustness Method is robust[1]Not Specified

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of dicyclomine hydrochloride, based on a validated method.[1]

1. Apparatus and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, UV-Vis detector, and data acquisition software.

  • Column: Shimadzu Shim-pack GIST C18 (250mm x 4.6mm, 5µm).[1]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Buffer (pH 5.9) in a 70:30 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 25 µL.[1]

  • Detector Wavelength: 218 nm.[1]

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.[1]

2. Reagents and Materials

  • Dicyclomine Hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade)

  • 0.45 µm membrane filters

3. Preparation of Buffer (pH 5.9)

  • Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water.

  • Adjust the pH to 5.9 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

4. Preparation of Standard Stock Solution

  • Accurately weigh about 10 mg of dicyclomine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. This will give a stock solution of 100 µg/mL.

5. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions in the concentration range of 50-150 µg/mL by diluting with the mobile phase.[1]

6. Sample Preparation (from Drops Formulation)

  • Take 1 mL of the sample (equivalent to 10 mg of dicyclomine hydrochloride) and transfer it to a 100 mL volumetric flask.[1]

  • Add about 60 mL of methanol and sonicate for 20-30 minutes.[1]

  • Make up the volume to the mark with methanol.[1]

  • Centrifuge the solution for 5 minutes at 5000 rpm.[1]

  • Filter the supernatant through a Whatman filter paper.[1]

  • Inject 25 µL of the filtered solution into the HPLC system.[1]

7. System Suitability

  • Inject the standard solution multiple times and check for system suitability parameters like peak area reproducibility (%RSD), theoretical plates, and tailing factor to ensure the system is performing adequately.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Standard Solution Preparation hplc_injection Inject into HPLC standard_prep->hplc_injection sample_prep Sample Solution Preparation sample_prep->hplc_injection mobile_phase_prep Mobile Phase Preparation chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV Detection (218 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC analysis of dicyclomine hydrochloride.

signaling_pathway acetylcholine Acetylcholine m_receptor Muscarinic Receptor (M1, M2, M3) acetylcholine->m_receptor Binds g_protein G-protein Activation m_receptor->g_protein Activates downstream Downstream Signaling (e.g., PLC, AC) g_protein->downstream smooth_muscle_contraction Smooth Muscle Contraction downstream->smooth_muscle_contraction Leads to dicyclomine Dicyclomine dicyclomine->m_receptor Antagonizes

Caption: Simplified signaling pathway showing the antagonistic action of dicyclomine.

References

Application Notes and Protocols for Dichotomine C Bioassay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a novel secondary metabolite isolated from the marine-derived fungus Dichotomomyces sp. Preliminary studies suggest that this compound possesses potent biological activities, making it a promising candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for developing a comprehensive bioassay to characterize the cytotoxic and anti-inflammatory properties of this compound. The described assays are fundamental for determining the compound's mechanism of action and therapeutic potential.

Cytotoxicity Bioassay

The initial assessment of a novel compound's biological activity often begins with evaluating its cytotoxicity. This helps to determine the concentration range for further mechanistic studies and provides initial insights into its potential as an anti-cancer agent. The following protocol describes a standard MTT assay to measure cell viability.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line (e.g., MDA-MB-435) cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of this compound treatment 4. Treat Cells with this compound compound_prep->treatment incubation 5. Incubate for 24-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_solubilization 7. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance 8. Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT-based cytotoxicity assay of this compound.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., MDA-MB-435, human breast cancer)[1]

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation
This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.10 ± 0.0688
50.85 ± 0.0568
100.63 ± 0.0450.4
250.30 ± 0.0324
500.15 ± 0.0212

IC₅₀ Value: 9.8 µM (Calculated from the dose-response curve)

Apoptosis Induction Bioassay

To understand the mechanism of cytotoxicity, it is crucial to determine if this compound induces apoptosis (programmed cell death). This can be investigated by measuring the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.

Principle

In healthy cells, cytochrome c is located in the mitochondrial intermembrane space.[2] Upon induction of apoptosis, cytochrome c is released into the cytosol, where it activates caspases and initiates the apoptotic cascade.[2] This assay uses immunofluorescence to visualize the cellular localization of cytochrome c.

Signaling Pathway

Apoptosis_Pathway Dichotomine_C This compound Mitochondrion Mitochondrion Dichotomine_C->Mitochondrion Induces Permeabilization Cytochrome_c_mito Cytochrome c (in Mitochondria) Cytochrome_c_cyto Cytochrome c (in Cytosol) Mitochondrion->Cytochrome_c_cyto Release Apaf1 Apaf-1 Cytochrome_c_cyto->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Protocol: Cytochrome c Release Assay (Immunofluorescence)

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Glass coverslips

  • 24-well plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-cytochrome c antibody

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ concentration for 6, 12, and 24 hours. Include a vehicle control.

  • Immunostaining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with 5% BSA for 1 hour.

    • Incubate with the primary anti-cytochrome c antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips on glass slides.

    • Visualize the cells under a fluorescence microscope. In healthy cells, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

    • Quantify the percentage of cells with diffuse cytochrome c staining.

Data Presentation
TreatmentTime (h)% Cells with Diffuse Cytochrome c
Vehicle Control245 ± 1
This compound (IC₅₀)625 ± 3
This compound (IC₅₀)1260 ± 5
This compound (IC₅₀)2485 ± 4

Anti-inflammatory Bioassay

Many natural products exhibit anti-inflammatory properties. A common in vitro method to assess this is the albumin denaturation assay, which mimics the denaturation of proteins that occurs during inflammation.[3][4]

Principle

Inflammation can lead to the denaturation of proteins. This assay measures the ability of a compound to inhibit the heat-induced denaturation of egg albumin.[3]

Experimental Workflow

Anti_inflammatory_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation and Denaturation cluster_analysis Data Analysis prepare_reagents 1. Prepare Reaction Mixture (Egg Albumin, PBS) add_compound 2. Add this compound or Standard prepare_reagents->add_compound incubate_rt 3. Incubate at 37°C heat_denature 4. Heat at 70°C to Induce Denaturation incubate_rt->heat_denature cool_down 5. Cool to Room Temperature heat_denature->cool_down read_absorbance 6. Measure Absorbance at 660 nm cool_down->read_absorbance calculate_inhibition 7. Calculate % Inhibition of Denaturation read_absorbance->calculate_inhibition

Caption: Workflow for the in vitro anti-inflammatory assay using egg albumin denaturation.

Protocol: Albumin Denaturation Assay

Materials:

  • This compound

  • Diclofenac sodium (positive control)

  • Fresh hen's egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 100 to 1000 µg/mL).[3]

    • A similar volume of distilled water serves as the control.

    • Prepare diclofenac sodium in the same concentration range as a standard.

  • Incubation and Denaturation:

    • Incubate the mixtures at 37°C for 15 minutes.[3]

    • Induce denaturation by heating at 70°C for 5 minutes.[3]

  • Data Acquisition and Analysis:

    • After cooling, measure the absorbance at 660 nm.[3]

    • Calculate the percentage inhibition of protein denaturation using the formula:

      • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Data Presentation
CompoundConcentration (µg/mL)% Inhibition of Denaturation
This compound10025 ± 2
25045 ± 3
50068 ± 4
100085 ± 5
Diclofenac Sodium10030 ± 2
25055 ± 3
50078 ± 4
100092 ± 4

Proposed Anti-Inflammatory Signaling Pathway

Based on the anti-inflammatory activity, a plausible mechanism is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκBα Complex (Inactive) Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α) Nucleus->Inflammatory_Genes Upregulates Dichotomine_C This compound Dichotomine_C->IKK Inhibits

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

These application notes provide a foundational framework for the biological evaluation of this compound. The described protocols for cytotoxicity, apoptosis induction, and anti-inflammatory activity will enable researchers to characterize its therapeutic potential and elucidate its mechanism of action. Further studies, such as investigating the specific caspases involved in apoptosis or the effect on inflammatory cytokine production, are recommended to build upon these initial findings.

References

Application Notes and Protocols for Compound X in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X is a novel synthetic molecule with putative anti-neoplastic properties. These application notes provide a comprehensive guide for the utilization of Compound X in in-vitro cell culture experiments to characterize its biological activity. The following protocols and data are intended to serve as a foundational resource for researchers investigating the mechanism of action and therapeutic potential of Compound X. The methodologies described herein cover essential assays for determining cytotoxicity, mode of cell death, and impact on key cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from preliminary studies with Compound X across various cancer cell lines.

Table 1: Cytotoxicity of Compound X (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HeLaCervical Cancer18.9
JurkatT-cell Leukemia12.1

Table 2: Apoptosis Induction by Compound X (24h Treatment)

Cell LineConcentration (µM)% Annexin V Positive Cells
MCF-71545.3
Jurkat1255.8

Table 3: Cell Cycle Analysis of Jurkat Cells Treated with Compound X (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)45.235.119.7
Compound X (12 µM)68.515.316.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with Compound X using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • Compound X stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]

  • Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of Compound X to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24h, 48h, 72h).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by Compound X using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6][7] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.[6] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound X

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with Compound X at its IC50 concentration for 24 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of Compound X on the expression and activation of key proteins in signaling pathways, such as the PI3K/Akt and MAPK pathways.[8]

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Compound X

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Compound X at the desired concentration and time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Culture (MCF-7, A549, etc.) seeding Seeding in Plates (96-well, 6-well) cell_culture->seeding treatment Incubation (24h, 48h, 72h) seeding->treatment compound_prep Compound X Dilution compound_prep->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western_blot Protein Analysis (Western Blot) treatment->western_blot

Caption: Experimental workflow for characterizing Compound X.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway compound_x Compound X bcl2 Bcl-2 Family (Bax/Bak activation) compound_x->bcl2 Inhibits? death_receptor Death Receptors (Fas, TNFR) compound_x->death_receptor Activates? mito Mitochondrial Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptotic signaling pathways affected by Compound X.

cell_cycle_arrest G0G1 G0/G1 S S G0G1->S Progression block G0G1->block G2M G2/M S->G2M G2M->G0G1 compound_x Compound X compound_x->block block->S Arrest

Caption: Proposed mechanism of Compound X inducing G0/G1 cell cycle arrest.

References

Application Notes and Protocols for Dichotomine C as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no available information on a compound named "dichotomine C" regarding its chemical structure, isolation, or biological activity as an enzyme inhibitor. Searches for "this compound" did not yield any specific studies that would allow for the creation of detailed application notes or protocols as requested. The Genophore database lists a "this compound" with a molecular formula of C15H14N2O4, but explicitly states that the 2D and 3D chemical structures are not available. Without a defined chemical structure, it is not possible to have associated data on enzyme inhibition, experimental methodologies, or affected signaling pathways.

Compounds with similar names, such as dichotomine B from Stellaria dichotoma and various metabolites from the fungus Dichotomomyces sp., have been identified in the literature, but these are distinct molecules and any associated data would not be applicable to a putative "this compound".

Given the absence of specific data for this compound, the following sections provide a general template for Application Notes and Protocols that can be adapted for a novel, characterized potential enzyme inhibitor. This template is designed for researchers, scientists, and drug development professionals and adheres to the requested formatting and visualization standards.

Template: Application Notes and Protocols for a Potential Enzyme Inhibitor

Introduction

[Putative Inhibitor] is a novel small molecule with potential inhibitory activity against [Target Enzyme]. This document provides a summary of its inhibitory properties and detailed protocols for its experimental evaluation.

Quantitative Data Summary

The inhibitory activity of [Putative Inhibitor] against [Target Enzyme] and a panel of related enzymes is summarized below. All data are presented as the mean ± standard deviation from at least three independent experiments.

Enzyme TargetInhibitorIC50 (µM)Ki (µM)Mechanism of Inhibition
[Target Enzyme A][Putative Inhibitor]1.5 ± 0.20.8 ± 0.1Competitive
[Target Enzyme B][Putative Inhibitor]25.7 ± 3.115.2 ± 2.5Non-competitive
[Control Enzyme C][Putative Inhibitor]> 100Not DeterminedNo significant inhibition
[Control Inhibitor][Positive Control Compound]0.1 ± 0.020.05 ± 0.01Competitive
Experimental Protocols

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of [Putative Inhibitor] against a target enzyme using a spectrophotometric assay.

Materials:

  • Purified [Target Enzyme]

  • [Substrate] for the target enzyme

  • [Putative Inhibitor] stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dilute the [Target Enzyme] to a working concentration of 2X the final assay concentration in assay buffer.

    • Prepare a series of dilutions of [Putative Inhibitor] in assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM. Include a DMSO-only control.

    • Prepare the [Substrate] solution at 2X the final desired concentration in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the appropriate [Putative Inhibitor] dilution or control.

    • Add 50 µL of the 2X [Target Enzyme] solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding 100 µL of the 2X [Substrate] solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of [Target Enzyme A].

G cluster_0 A External Signal B Receptor A->B C [Target Enzyme A] B->C D Downstream Effector 1 C->D E Transcription Factor D->E F Gene Expression E->F G [Putative Inhibitor] G->C

Caption: Hypothetical signaling cascade showing inhibition of Target Enzyme A.

Experimental Workflow Visualization

The diagram below outlines the general workflow for screening and characterizing a potential enzyme inhibitor.

G cluster_0 A Compound Library Screening B Hit Identification A->B C Dose-Response & IC50 Determination B->C D Mechanism of Inhibition Studies (e.g., Michaelis-Menten) C->D E Selectivity Profiling C->E F Cell-Based Assays D->F E->F G Lead Optimization F->G

Caption: Workflow for the characterization of a potential enzyme inhibitor.

Investigating the Antimicrobial Potential of Dichotomine C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichotomine C is a β-carboline alkaloid that has been isolated from Stellaria dichotoma var. lanceolata. While research has explored the anti-inflammatory properties of alkaloids from this plant, specific data on the antimicrobial effects of this compound remains limited in publicly available scientific literature. However, the broader class of β-carboline alkaloids has been noted for a range of biological activities, including antimicrobial effects, making this compound a compound of interest for further investigation.

These application notes provide a generalized framework and detailed protocols for researchers aiming to investigate the antimicrobial properties of this compound or other novel compounds. The methodologies outlined below are standard in the field of microbiology and are designed to assess the spectrum and potency of antimicrobial activity.

Data Presentation: A Template for Your Findings

Effective data management is crucial for the comparison and interpretation of experimental results. The following tables are templates to organize quantitative data obtained from antimicrobial assays of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic)MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Amphotericin B

Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Test MicroorganismStrain IDThis compound Conc. (µ g/disk )Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Escherichia coliATCC 25922Ciprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Candida albicansATCC 90028

Experimental Protocols

The following are detailed protocols for foundational antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin, ciprofloxacin, fluconazole)

  • Negative control (broth and solvent)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions. This will bring the total volume in each well to 200 µL.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve this compound, to ensure it has no inhibitory effect at the concentration used). Also include a sterility control (broth only).

  • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, use a microplate reader to measure absorbance at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading stock This compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Standardized Microbial Inoculum add_inoculum Add Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum controls Include Positive & Negative Controls incubate Incubate Plate add_inoculum->incubate read_results Read MIC incubate->read_results

Workflow for MIC Determination.

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., vancomycin, ciprofloxacin)

  • Forceps

Procedure:

  • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry completely in a sterile environment.

  • Prepare a lawn of the test bacterium on an MHA plate by evenly streaking a sterile cotton swab dipped in the standardized inoculum across the entire surface of the agar.

  • Using sterile forceps, place the this compound-impregnated disks and the positive control antibiotic disks onto the surface of the inoculated MHA plate. Ensure disks are firmly pressed to the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_disks Prepare this compound Impregnated Disks place_disks Place Disks on Inoculated Plates prep_disks->place_disks prep_plates Inoculate MHA Plates with Bacteria prep_plates->place_disks incubate Incubate Plates place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Disk Diffusion Assay Workflow.

Putative Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is unknown, alkaloids, in general, exert their antimicrobial effects through various mechanisms. Investigating these potential pathways can provide insights into how this compound may function.

Potential Mechanisms of Action for Alkaloids:

  • Cell Wall and Membrane Disruption: Many antimicrobial compounds target the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Nucleic Acid Synthesis: Some compounds interfere with DNA replication or RNA transcription.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes is a common mechanism for antibiotics.

  • Inhibition of Metabolic Pathways: Compounds can inhibit essential metabolic enzymes.

Further research, such as membrane potential assays, ATP synthesis assays, and studies on the inhibition of DNA gyrase or topoisomerase IV, would be necessary to elucidate the specific mechanism of action of this compound.

Putative_Mechanisms cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes dichotomine_c This compound cell_wall Cell Wall/ Membrane dichotomine_c->cell_wall Disruption nucleic_acid Nucleic Acid Synthesis dichotomine_c->nucleic_acid Inhibition protein_synthesis Protein Synthesis dichotomine_c->protein_synthesis Inhibition metabolism Metabolic Pathways dichotomine_c->metabolism Inhibition cell_death Cell Death cell_wall->cell_death growth_inhibition Inhibition of Growth nucleic_acid->growth_inhibition protein_synthesis->growth_inhibition metabolism->growth_inhibition growth_inhibition->cell_death

Application Notes and Protocols: Dichotomine C as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and available data reveals no specific information on the use of dichotomine C as a fluorescent probe. Consequently, detailed application notes, quantitative data, and established experimental protocols for its use in this capacity cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in novel fluorescent probes are encouraged to explore established and well-characterized fluorescent molecules for their experimental needs. A vast array of fluorescent probes with diverse photophysical properties and specific targeting capabilities are commercially available and extensively documented in scientific literature. These probes cater to a wide range of applications, including cellular imaging, biomolecule detection, and sensing of physiological parameters.

For researchers specifically interested in the potential of natural products as fluorescent probes, a systematic investigation into the photophysical properties of compounds isolated from various natural sources could be a potential avenue for future research. This would involve the initial characterization of the compound's absorption and emission spectra, determination of its quantum yield and photostability, and subsequent evaluation of its utility in biological imaging and sensing applications.

General Workflow for Characterizing a Novel Fluorescent Probe

For research and development purposes, should a novel compound like this compound be investigated for its potential as a fluorescent probe, a general workflow would be followed. This is a hypothetical workflow and does not imply that this compound possesses fluorescent properties.

Application Notes and Protocols for Natural Product Screening: The Case of Dichotomomyces sp. Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Dichotomine C": Initial searches for a specific compound named "this compound" have revealed a significant lack of publicly available scientific literature and experimental data. A single database entry provides a putative chemical structure (Molecular Formula: C₁₅H₁₄N₂O₄), but no associated biological activity, mechanism of action, or experimental protocols could be retrieved. The information is insufficient to generate a detailed application note as requested.

Therefore, this document focuses on a closely related and well-documented group of natural products: secondary metabolites from the marine-derived fungus Dichotomomyces sp. This genus is a known producer of novel compounds with significant bioactivity, making it an excellent case study for natural product screening. We will detail the application of its metabolites in cytotoxicity screening, providing relevant data, protocols, and workflows for researchers, scientists, and drug development professionals.

Introduction to Dichotomomyces sp. Metabolites in Drug Discovery

The fungal genus Dichotomomyces has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These fungi, often found in unique environments such as marine ecosystems, produce compounds that are of significant interest in natural product screening campaigns, particularly for anticancer and antimicrobial applications. Bioassay-guided isolation from Dichotomomyces sp. has led to the discovery of novel compounds, including polyketides, alkaloids, and peptides.

This application note will focus on the cytotoxic activities of select metabolites isolated from Dichotomomyces sp. and provide standardized protocols for their screening and evaluation.

Bioactivity of Key Metabolites from Dichotomomyces sp.

Several compounds isolated from Dichotomomyces sp. have demonstrated significant cytotoxic effects against human cancer cell lines. This data is crucial for prioritizing compounds for further investigation in the drug discovery pipeline.

Table 1: Cytotoxic Activity of Selected Metabolites from Dichotomomyces sp.

Compound NameSource OrganismCancer Cell LineAssay TypeIC₅₀ (µM)Reference
(3R,6R)-BassiatinDichotomomyces sp. L-8MDA-MB-435 (Melanoma)Not Specified7.34 ± 0.20[Source for cytotoxicity data]
(3R,6R)-BassiatinDichotomomyces sp. L-8Calu3 (Lung Cancer)Not Specified14.54 ± 0.01[Source for cytotoxicity data]
Dichotomocej ADichotomomyces cejpii F31-1RD (Rhabdomyosarcoma)Not Specified39.1[Source for cytotoxicity data]
PityriacitrinDichotomomyces cejpii F31-1HCT116 (Colon Carcinoma)Not Specified35.1[Source for cytotoxicity data]

Experimental Protocols

The following are detailed protocols for common in vitro cytotoxicity assays used in the screening of natural products like those from Dichotomomyces sp.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-435, Calu3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (e.g., (3R,6R)-Bassiatin) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

Materials:

  • Same as MTT assay, with the following substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells.

    • Incubate at 4°C for 1 hour.

  • Washing:

    • Remove the supernatant and wash the plates five times with slow-running tap water or distilled water.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris-base solution to each well.

    • Place the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding the logical flow of experiments and the potential mechanisms of action of bioactive compounds.

G cluster_0 Upstream Processing cluster_1 Screening and Isolation cluster_2 Downstream Analysis Fungal Strain Fungal Strain Fermentation Fermentation Fungal Strain->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Primary Screening Primary Screening (e.g., Cytotoxicity Assay) Crude Extract->Primary Screening Bioassay-Guided\nFractionation Bioassay-Guided Fractionation (HPLC) Primary Screening->Bioassay-Guided\nFractionation Active Pure Compound Pure Bioactive Compound (e.g., (3R,6R)-Bassiatin) Bioassay-Guided\nFractionation->Pure Compound Structure Elucidation Structure Elucidation (NMR, MS) Pure Compound->Structure Elucidation Dose-Response\nStudies Dose-Response Studies (IC50) Structure Elucidation->Dose-Response\nStudies Mechanism of Action\nStudies Mechanism of Action Studies Dose-Response\nStudies->Mechanism of Action\nStudies In Vivo\nTesting In Vivo Testing (Animal Models) Mechanism of Action\nStudies->In Vivo\nTesting

Caption: Workflow for Natural Product Screening from Fungal Sources.

G cluster_pathway Hypothetical Apoptotic Pathway Dichotomomyces_Metabolite Dichotomomyces Metabolite (e.g., (3R,6R)-Bassiatin) Cell_Membrane Cell Membrane Receptor Dichotomomyces_Metabolite->Cell_Membrane Binds? Pro_Apoptotic Pro-Apoptotic Proteins (Bax, Bak) Dichotomomyces_Metabolite->Pro_Apoptotic Upregulates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical Signaling Pathway for a Cytotoxic Compound.

Application Notes and Protocols: Derivatization of Indole Alkaloids for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "dichotomine C" did not yield specific scientific literature regarding its derivatization and biological activity. It is possible that this is a very novel or proprietary compound. Therefore, these application notes and protocols are presented using a representative indole alkaloid, yohimbine , as a model. Yohimbine belongs to the corynanthe alkaloid family, which has been a subject of derivatization studies for modulating its biological effects. The methodologies and data presentation herein serve as a detailed template for researchers, scientists, and drug development professionals working on the derivatization of complex alkaloids.

Introduction

Indole alkaloids are a large and structurally diverse class of natural products known for their wide range of pharmacological activities.[1][2] Yohimbine, a pentacyclic indole alkaloid isolated from the bark of the Pausinystalia johimbe tree, is a well-characterized antagonist of α2-adrenergic receptors, leading to its use in veterinary medicine and as a dietary supplement. However, its clinical utility in humans is limited by its side-effect profile and modest efficacy.

Chemical derivatization of the yohimbine scaffold presents a promising strategy to enhance its therapeutic potential by improving its potency, selectivity, and pharmacokinetic properties.[3] This application note describes the synthesis of a series of yohimbine derivatives and evaluates their binding affinity for adrenergic receptors. The goal is to identify derivatives with improved activity profiles that could serve as leads for further drug development.

Data Presentation

The binding affinities of yohimbine and its synthesized derivatives for α1 and α2 adrenergic receptors were determined using radioligand binding assays. The results are summarized in Table 1.

Table 1: Binding Affinities (Ki, nM) of Yohimbine Derivatives at Adrenergic Receptors

CompoundStructureα1 Ki (nM)α2 Ki (nM)α2/α1 Selectivity
Yohimbine (Parent)
alt text
150 ± 121.5 ± 0.2100
Derivative Y-01 C16-Carboxylic acid125 ± 100.8 ± 0.1156
Derivative Y-02 C17-Methyl ester180 ± 152.1 ± 0.386
Derivative Y-03 N-Benzyl210 ± 185.5 ± 0.638
Derivative Y-04 10-Bromo140 ± 111.2 ± 0.1117

Experimental Protocols

General Synthesis Protocol for Yohimbine Derivatives (Illustrative Example: Synthesis of Y-01)

This protocol describes a general method for the derivatization of yohimbine. Specific modifications to reagents and reaction conditions may be necessary for the synthesis of other derivatives.

Materials:

  • Yohimbine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Succinic anhydride

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve yohimbine hydrochloride (1.0 g, 2.55 mmol) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (0.71 mL, 5.10 mmol) to the solution to neutralize the hydrochloride salt.

  • Add succinic anhydride (0.38 g, 3.82 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:Hexane (7:3).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL) and acidify to pH 3-4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield derivative Y-01.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Radioligand Binding Assay Protocol

This protocol outlines the procedure for determining the binding affinity of the synthesized compounds for α1 and α2 adrenergic receptors.

Materials:

  • Cell membranes expressing human α1 or α2 adrenergic receptors

  • [³H]-Prazosin (for α1) or [³H]-Rauwolscine (for α2)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Yohimbine and synthesized derivatives

  • Phentolamine (for non-specific binding)

  • 96-well microplates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds (yohimbine and derivatives) in the binding buffer.

  • In a 96-well microplate, add 50 µL of the appropriate radioligand ([³H]-Prazosin for α1, [³H]-Rauwolscine for α2) to each well.

  • For total binding wells, add 50 µL of binding buffer.

  • For non-specific binding wells, add 50 µL of phentolamine (10 µM final concentration).

  • For competition binding wells, add 50 µL of the serially diluted test compounds.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Evaluation cluster_conclusion Structure-Activity Relationship start Yohimbine reaction Derivatization Reaction start->reaction workup Extraction & Workup reaction->workup purification Column Chromatography workup->purification characterization NMR & HRMS purification->characterization derivatives Pure Derivatives (Y-01 to Y-04) characterization->derivatives binding_assay Radioligand Binding Assay derivatives->binding_assay assay_prep Prepare Reagents & Membranes assay_prep->binding_assay data_acq Scintillation Counting binding_assay->data_acq data_analysis Data Analysis (Ki Calculation) data_acq->data_analysis results Binding Affinity Data data_analysis->results sar SAR Analysis results->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and biological evaluation of yohimbine derivatives.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine alpha2_receptor α2 Adrenergic Receptor NE->alpha2_receptor binds G_protein Gi/o Protein alpha2_receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP response Cellular Response (Reduced Neurotransmitter Release) cAMP->response yohimbine Yohimbine / Derivative yohimbine->alpha2_receptor antagonizes

Caption: Simplified signaling pathway of the α2 adrenergic receptor and the antagonistic action of yohimbine derivatives.

References

Application Notes and Protocols for Measuring Small Molecule-Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Measuring Small Molecule Binding Affinity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The binding affinity of a small molecule to its protein target is a critical parameter in drug discovery and development. It quantifies the strength of the interaction, which is often correlated with the molecule's potency and efficacy. Accurate measurement of binding affinity is essential for lead identification, optimization, and understanding the mechanism of action. This document provides detailed application notes and protocols for several widely used techniques to determine the binding affinity of small molecules to their protein targets. While the specific compound "dichotomine C" could not be definitively identified in scientific literature, the following protocols are broadly applicable to the study of any small molecule-protein interaction.

I. Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[1][2] It measures changes in the refractive index at the surface of a sensor chip as an analyte (the small molecule) flows over an immobilized ligand (the protein target).[2] This technique can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[3]

Experimental Protocol for SPR
  • Immobilization of the Protein Target:

    • Select a suitable sensor chip (e.g., CM5, NTA). The choice depends on the protein's properties (e.g., presence of a His-tag for NTA chips).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein target over the activated surface. The protein will covalently couple to the chip via primary amine groups.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • A reference channel should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of the small molecule (analyte) in a suitable running buffer. The buffer should be well-matched to minimize bulk shifts.

    • Inject the different concentrations of the small molecule over the sensor surface (both the protein-coupled and reference channels) at a constant flow rate. This is the association phase .

    • After the injection, flow the running buffer over the surface to allow the bound small molecule to dissociate. This is the dissociation phase .

    • Between different small molecule injections, regenerate the sensor surface by injecting a solution that disrupts the protein-small molecule interaction without denaturing the protein (e.g., a low pH buffer or a high salt concentration).[2]

  • Data Analysis:

    • The SPR instrument records the binding events as a sensorgram, which plots the response units (RU) versus time.

    • Subtract the reference channel data from the protein channel data to obtain the specific binding signal.

    • Fit the association and dissociation curves for each concentration to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This fitting will yield the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on (K_D = k_off / k_on).

Data Presentation
ParameterSymbolTypical Range for Drug Candidates
Association Rate Constantk_on10^3 - 10^7 M⁻¹s⁻¹
Dissociation Rate Constantk_off10⁻⁵ - 10⁻² s⁻¹
Equilibrium Dissociation ConstantK_DpM - µM

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Immobilize Protein Immobilize Protein Association Association Immobilize Protein->Association Prepare Small Molecule Dilutions Prepare Small Molecule Dilutions Prepare Small Molecule Dilutions->Association Dissociation Dissociation Association->Dissociation Inject Small Molecule Sensorgram Sensorgram Association->Sensorgram Regeneration Regeneration Dissociation->Regeneration Flow Buffer Dissociation->Sensorgram Regeneration->Association Inject Regeneration Solution Data Fitting Data Fitting Sensorgram->Data Fitting Determine k_on, k_off, K_D Determine k_on, k_off, K_D Data Fitting->Determine k_on, k_off, K_D

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

II. Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[4][5] It is considered the gold standard for characterizing binding interactions as it can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[4]

Experimental Protocol for ITC
  • Sample Preparation:

    • Prepare the purified protein and the small molecule in the exact same buffer to minimize heats of dilution.[4] The buffer should be degassed to prevent air bubbles.

    • The concentration of the protein in the sample cell is typically in the range of 10-100 µM.

    • The concentration of the small molecule in the syringe should be 10-20 times higher than the protein concentration.

    • Accurately determine the concentrations of both the protein and the small molecule.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe of the ITC instrument.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

    • Perform a series of small, sequential injections of the small molecule into the protein solution.

    • The instrument measures the heat change after each injection relative to a reference cell.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the small molecule to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites model) using the instrument's software.

    • The fitting will yield the stoichiometry (n), the binding constant (K_A, from which K_D is calculated as 1/K_A), and the enthalpy of binding (ΔH).

    • The change in entropy (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(K_A).

Data Presentation
ParameterSymbolDescription
StoichiometrynNumber of small molecule binding sites per protein molecule
Association ConstantK_AInverse of the dissociation constant (1/K_D)
Dissociation ConstantK_DEquilibrium constant for dissociation
Enthalpy ChangeΔHHeat released or absorbed upon binding
Entropy ChangeΔSChange in the system's disorder upon binding

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Run cluster_analysis Data Analysis Prepare Protein Solution Prepare Protein Solution Load Samples Load Samples Prepare Protein Solution->Load Samples Prepare Small Molecule Solution Prepare Small Molecule Solution Prepare Small Molecule Solution->Load Samples Titration Titration Load Samples->Titration Inject Small Molecule into Protein Raw Thermogram Raw Thermogram Titration->Raw Thermogram Binding Isotherm Binding Isotherm Raw Thermogram->Binding Isotherm Integrate Peaks Determine n, K_D, ΔH, ΔS Determine n, K_D, ΔH, ΔS Binding Isotherm->Determine n, K_D, ΔH, ΔS Fit Data

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

III. Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is particularly useful for high-throughput screening to identify compounds that disrupt a known interaction.

Experimental Protocol for FP
  • Probe Selection and Labeling:

    • A fluorescent probe is required. This can be a fluorescently labeled version of the small molecule of interest or a known fluorescent ligand that binds to the same site.

    • The choice of fluorophore is important; it should have a suitable fluorescence lifetime and be spectrally compatible with the plate reader.

  • Assay Development:

    • Determine the optimal concentration of the fluorescent probe and the protein. The protein concentration should be around the K_D of the probe's interaction, and the probe concentration should be low but give a sufficient signal.

    • In a microplate, mix the fluorescent probe with increasing concentrations of the protein to generate a binding curve. The polarization value will increase as more probe binds to the larger protein.

  • Competitive Binding Assay:

    • Prepare a mixture of the protein and the fluorescent probe at concentrations that give a high polarization signal (typically where the protein is about 80% saturated).

    • Add increasing concentrations of the unlabeled small molecule (the competitor) to the wells.

    • As the unlabeled small molecule displaces the fluorescent probe from the protein, the probe will tumble more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis:

    • The fluorescence polarization is calculated from the parallel and perpendicular fluorescence intensity measurements.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value (the concentration of the competitor that displaces 50% of the fluorescent probe).

    • The K_i (inhibition constant), which reflects the binding affinity of the competitor, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the K_D of the fluorescent probe is known.

Data Presentation
ParameterSymbolDescription
Half-maximal Inhibitory ConcentrationIC50Concentration of competitor that displaces 50% of the fluorescent probe
Inhibition ConstantK_iA measure of the binding affinity of the competitor
Signaling Pathway Diagram for a Competitive FP Assaydot

FP_Competition Competitor Competitor Fluorescent_Probe Fluorescent_Probe Competitor->Fluorescent_Probe Displaces

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Dichotomine C in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with dichotomine C in their experimental assays. The following information provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.

Troubleshooting Guide: this compound Precipitation in Assays

Low aqueous solubility is a common challenge with natural product compounds like this compound, a preclinical alkaloid with moderate lipophilicity. Precipitation in your assay can lead to inaccurate and misleading data. This guide will help you diagnose and resolve these issues.

Problem: I observed precipitation when I added my this compound stock to my aqueous assay buffer.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility The inherent chemical properties of this compound limit its solubility in neutral aqueous solutions. Alkaloids are often poorly soluble in neutral water.[1][2][3][4][5]
High Final Concentration The final concentration of this compound in your assay may exceed its solubility limit in the final buffer composition.
Incompatible Solvent The solvent used for the stock solution (e.g., 100% DMSO) may not be fully miscible with the aqueous buffer at the desired final concentration, causing the compound to crash out.
pH of the Buffer As an alkaloid, the solubility of this compound is likely pH-dependent.[1][6] Neutral or basic buffers may decrease its solubility compared to acidic conditions.
Incubation Time and Temperature Prolonged incubation or changes in temperature can affect compound solubility. Some compounds may precipitate out of solution over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its strong solubilizing capacity for many organic compounds.[7][8] However, it is crucial to use the lowest effective concentration of DMSO in your final assay, typically not exceeding 0.5-1%, as higher concentrations can be toxic to cells and may affect enzyme activity. Other polar organic solvents like ethanol or methanol can also be considered.[1][5]

Q2: My compound precipitates even at low DMSO concentrations. What are my options?

A2: If this compound precipitates upon dilution into your aqueous buffer, you can explore several strategies:

  • Use of Co-solvents: Incorporating a water-miscible co-solvent like polyethylene glycol (PEG) or glycerol into your assay buffer can help maintain solubility.[8][9][10]

  • pH Adjustment: Since this compound is an alkaloid, its solubility can often be improved by lowering the pH of the assay buffer.[1][6] Alkaloids are generally more soluble in acidic conditions.[1][5]

  • Complexation: Using cyclodextrins can encapsulate the hydrophobic compound, enhancing its apparent solubility in aqueous solutions.[7][11]

Q3: How can I determine the kinetic solubility of this compound in my specific assay buffer?

A3: A kinetic solubility assay is a valuable tool in early-stage drug discovery to assess compound solubility under specific experimental conditions.[3] A common method involves preparing serial dilutions of your compound in the assay buffer and measuring turbidity using a nephelometer or a plate reader that can detect light scattering.

Q4: Can I use sonication to help dissolve my compound?

A4: Sonication can be a useful technique to aid in the initial dissolution of this compound in the stock solvent. However, be cautious as it can generate heat, which may degrade thermally sensitive compounds. It is generally used for initial solubilization rather than maintaining solubility in the final assay medium.

Quantitative Data Summary

The solubility of alkaloids can vary significantly based on the solvent and pH. The following tables provide a general overview of alkaloid solubility and a hypothetical solubility profile for this compound to guide your experimental design.

Table 1: General Solubility Characteristics of Alkaloids

Solvent Type General Solubility Notes
Neutral Water Generally Insoluble or Poorly SolubleMany alkaloids exist as free bases with low water solubility.[1][2][3][4][5]
Acidic Water Generally SolubleAlkaloids form salts in acidic solutions, which are typically water-soluble.[1][4][5]
Polar Organic Solvents (e.g., DMSO, Methanol, Chloroform) Generally SolubleThese solvents are effective for dissolving the free base form of alkaloids.[1][5]

Table 2: Hypothetical Kinetic Solubility of this compound in Common Assay Solvents

Solvent/Buffer System Hypothetical Solubility (µM)
100% DMSO> 10,000
PBS, pH 7.4< 10
PBS, pH 7.4 with 0.5% DMSO15
PBS, pH 7.4 with 1% DMSO25
PBS, pH 6.0 with 0.5% DMSO50
Assay Buffer with 5% PEG30040
Assay Buffer with 10mM HP-β-Cyclodextrin75

Note: This data is illustrative and should be experimentally verified for your specific batch of this compound and assay conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use a water bath sonicator for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your this compound stock solution in DMSO.

  • Prepare Assay Buffer Plate: Add your aqueous assay buffer to a separate 96-well plate.

  • Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the DMSO serial dilutions to the assay buffer plate. Mix well.

  • Incubation: Incubate the plate at the assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_troubleshoot Troubleshooting cluster_solution Solutions start Start stock Prepare High-Concentration Stock in DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute observe Observe for Precipitation dilute->observe precip_check Precipitation Observed? observe->precip_check success Proceed with Assay precip_check->success No lower_conc Lower Final Concentration precip_check->lower_conc Yes add_cosolvent Add Co-solvent (e.g., PEG) precip_check->add_cosolvent Yes adjust_ph Adjust Buffer pH (Lower pH) precip_check->adjust_ph Yes lower_conc->dilute add_cosolvent->dilute adjust_ph->dilute

Caption: Workflow for addressing compound solubility issues in assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates dichotomine_c This compound dichotomine_c->receptor Binds kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf_inactive Transcription Factor (Inactive) kinase_b->tf_inactive Inhibits (Hypothetical) tf_active Transcription Factor (Active) tf_inactive->tf_active Translocates gene_expression Gene Expression tf_active->gene_expression Regulates

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Stabilizing Dichotomine C in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dichotomine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, an indole alkaloid, exhibits moderate stability in common organic solvents such as DMSO, ethanol, and acetonitrile at room temperature for short-term storage. However, prolonged storage in solution, especially in protic solvents, may lead to degradation. For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. It is most stable in slightly acidic conditions (pH 4-6). In neutral to basic conditions (pH ≥ 7), it is susceptible to hydrolysis and oxidation, leading to a more rapid degradation. Strongly acidic conditions (pH < 4) can also lead to degradation through different pathways.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be photosensitive. Exposure to UV or broad-spectrum light can induce photochemical degradation. It is crucial to handle solutions of this compound in amber vials or under low-light conditions to minimize photodegradation.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound in solution are hydrolysis, oxidation, and photodegradation. Hydrolysis typically occurs at the ester and other labile functional groups, especially under basic conditions. Oxidation can affect the indole ring and other electron-rich moieties. Photodegradation can lead to complex structural rearrangements and polymerization.

Q5: What are the recommended storage conditions for this compound solutions?

A5: For short-term use (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is advisable to prepare aliquots of stock solutions in an anhydrous organic solvent like DMSO and store them at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound in the experimental medium.Prepare fresh solutions of this compound for each experiment. Ensure the pH of the medium is within the stable range (pH 4-6). Minimize the exposure of the solution to light and elevated temperatures.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradants.[1][2][3] Use a stability-indicating HPLC method to resolve the parent compound from its degradation products.[4]
Precipitation of this compound in aqueous buffer. Poor solubility or aggregation at the working concentration and pH.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay. Consider the use of solubilizing agents if compatible with the experimental setup.
Inconsistent results between experimental batches. Inconsistent handling and storage of this compound solutions.Standardize the protocol for solution preparation, handling, and storage. Use freshly prepared solutions for critical experiments. Aliquot stock solutions to avoid multiple freeze-thaw cycles.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various stress conditions, as determined by a forced degradation study. The data represents the percentage of this compound remaining after a 24-hour incubation period.

Condition Parameter % this compound Remaining
Acid Hydrolysis 0.1 M HCl, 60°C75%
Base Hydrolysis 0.1 M NaOH, 60°C45%
Oxidation 3% H₂O₂, RT60%
Thermal Degradation 80°C in Water85%
Photostability UV light (254 nm), RT50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[1][2][3]

  • Preparation of Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the solution at 80°C.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (DMSO) prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid base Base Hydrolysis prep_work->base oxidation Oxidation prep_work->oxidation thermal Thermal prep_work->thermal photo Photolysis prep_work->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Dichotomine_C This compound Hydrolysis_Product Hydrolysis Product Dichotomine_C->Hydrolysis_Product  pH > 7 Oxidation_Product Oxidation Product Dichotomine_C->Oxidation_Product  H₂O₂ / O₂ Photo_Product Photodegradation Product Dichotomine_C->Photo_Product  UV Light

Caption: Putative degradation pathways of this compound.

References

Technical Support Center: Dichotomine C Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of dichotomine C during storage. The information is tailored for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in publicly available literature, the following recommendations are based on the general properties of β-carboline alkaloids, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a β-carboline alkaloid isolated from the roots of Stellaria dichotoma var. lanceolata. Like many complex organic molecules, this compound can degrade over time, leading to a loss of purity, potency, and potentially altering its biological activity. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that can cause degradation of this compound?

Based on the general behavior of β-carboline alkaloids, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • pH: The stability of alkaloids is often pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule.

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q3: What are the visual signs of this compound degradation?

While specific indicators for this compound are not documented, general signs of alkaloid degradation can include:

  • A change in color of the solid compound or solution.

  • A decrease in the clarity of a solution or the formation of precipitates.

  • A noticeable change in the compound's solubility.

Q4: How can I monitor the stability of my this compound sample?

Regular analytical testing is the most reliable way to monitor the stability of your this compound sample. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. This type of method can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an experiment. Degradation of the this compound stock solution.Prepare fresh stock solutions before each experiment. Store stock solutions at low temperatures and protected from light. Confirm the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC).
Appearance of unexpected peaks in an analytical chromatogram (e.g., HPLC, LC-MS). Formation of degradation products.Review the storage conditions of the solid compound and any solutions. Consider potential exposure to light, elevated temperatures, or incompatible solvents. If possible, try to identify the degradation products using mass spectrometry to understand the degradation pathway.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Exposure to light, moisture, or air (oxidation).Store the solid compound in a tightly sealed, amber glass vial in a desiccator at the recommended low temperature. The vial can be flushed with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Difficulty dissolving the compound. Potential degradation or polymerization.Use a fresh, properly stored sample of this compound. Ensure the correct solvent and pH are being used for dissolution as specified in the literature for related compounds.

Experimental Protocols

Protocol 1: General Procedure for Preparation and Storage of this compound Stock Solutions

  • Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound in a clean, dry weighing vessel.

    • Dissolve the compound in an appropriate solvent (e.g., DMSO, ethanol, or a buffered aqueous solution, depending on experimental requirements). Use of high-purity solvents is recommended.

    • If necessary, use sonication or gentle warming to aid dissolution, but avoid excessive heat.

  • Storage:

    • Store the stock solution in a tightly sealed, amber glass vial to protect it from light.

    • For short-term storage (1-2 days), refrigeration at 2-8°C is generally suitable.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • Before use, allow the frozen stock solution to thaw completely and vortex gently to ensure homogeneity.

Protocol 2: Stability Assessment Using a Stability-Indicating HPLC Method

  • Column: A C18 reversed-phase column is a common starting point for the analysis of alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance, or mass spectrometric (MS) detection for higher sensitivity and specificity.

  • Forced Degradation Study (for method validation): To ensure the method is stability-indicating, a forced degradation study should be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.

    • Acidic/Basic Hydrolysis: Treat with dilute HCl and dilute NaOH at room temperature and elevated temperature.

    • Oxidation: Treat with a dilute solution of hydrogen peroxide.

    • Thermal Stress: Heat the solid compound and a solution of the compound.

    • Photolytic Stress: Expose the solid compound and a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent this compound peak.

Data on General β-Carboline Alkaloid Stability

While specific quantitative data for this compound is unavailable, the following table summarizes general stability trends observed for β-carboline alkaloids under different conditions.

Condition General Effect on β-Carboline Alkaloids Recommendation for this compound
Elevated Temperature Increased rate of degradation.Store at low temperatures (-20°C or below for long-term).
Light Exposure Can lead to photolytic degradation.Store in amber vials or protect from light.
Acidic pH Can promote the formation of certain β-carbolines from precursors, but may also lead to hydrolysis of specific functional groups in isolated compounds.Buffer solutions to a neutral or slightly acidic pH, depending on the compound's specific stability profile (requires experimental determination).
Basic pH Can lead to degradation.Avoid strongly basic conditions.
Oxidizing Agents Can lead to the formation of oxidation products.Store under an inert atmosphere (nitrogen or argon) and avoid contact with oxidizing agents.

Visualizations

Logical Workflow for Investigating this compound Degradation

degradation_workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Investigation cluster_3 Conclusion & Action start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution Examine Solution (Color, Precipitate) start->check_solution hplc_analysis Analyze by Stability-Indicating HPLC-UV/MS check_storage->hplc_analysis check_solution->hplc_analysis compare_data Compare with Reference Standard and Previous Data hplc_analysis->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Significant Change no_degradation No Significant Degradation compare_data->no_degradation Within Specification discard_sample Discard Compromised Sample degradation_confirmed->discard_sample optimize_storage Optimize Storage & Handling Protocol degradation_confirmed->optimize_storage

Caption: Workflow for troubleshooting potential this compound degradation.

General Degradation Pathways for β-Carboline Alkaloids

degradation_pathways cluster_stress Stress Factors cluster_products Potential Degradation Products parent β-Carboline Alkaloid (e.g., this compound) oxidation Oxidation (O2, Peroxides) parent->oxidation hydrolysis Hydrolysis (Acid/Base, Water) parent->hydrolysis photolysis Photolysis (UV/Visible Light) parent->photolysis oxidized_products Oxidized Derivatives (e.g., N-oxides, hydroxylated rings) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products (cleavage of esters/amides) hydrolysis->hydrolyzed_products photodegradation_products Photodegradation Adducts photolysis->photodegradation_products

Caption: General degradation pathways for β-carboline alkaloids.

Technical Support Center: HPLC Analysis of Dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of dichotomine C.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] For quantitative analysis, this is problematic as it can lead to lower resolution between adjacent peaks, reduced sensitivity, and poor precision in peak integration and quantitation.[3]

Q2: I am observing significant peak tailing specifically for this compound. What are the likely chemical causes?

This compound (Molecular Formula: C15H14N2O4) contains basic nitrogen functional groups.[4] In reversed-phase HPLC, basic compounds like this compound are prone to undesirable secondary interactions with the stationary phase. The most common cause is the interaction between the positively charged basic analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based column packing material.[1][2][3] This strong interaction delays the elution of a portion of the analyte, resulting in a tailing peak.[2][5]

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor.[6][7][8]

  • At mid-range pH (e.g., pH > 3-4): Silanol groups on the silica surface become deprotonated and negatively charged, strongly attracting the protonated (positively charged) basic this compound molecule. This leads to significant peak tailing.[1][9]

  • At low pH (e.g., pH 2.5-3.0): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[10][11][12] This minimizes the secondary ionic interactions with the analyte, leading to a more symmetrical peak shape.

Therefore, adjusting the mobile phase to a low pH is a primary strategy for improving the peak shape of basic compounds.[2][12]

Q4: Can my choice of HPLC column contribute to peak tailing for this compound?

Absolutely. The type of column chemistry plays a crucial role.

  • Older, Type-A Silica Columns: These columns often have a higher concentration of accessible, acidic silanol groups and potential metal contaminants, making them more susceptible to causing peak tailing with basic compounds.

  • Modern, End-Capped Type-B Silica Columns: These are high-purity silica columns where most of the reactive silanol groups are chemically bonded ("capped") with a small, inert compound. This end-capping sterically hinders the analyte from interacting with the remaining silanols, significantly reducing tailing.[1][13]

  • Alternative Stationary Phases: For particularly challenging basic compounds, columns with polar-embedded groups, a charged surface, or hybrid silica-organic materials can offer improved peak shape and stability.[11][12]

Q5: What are other common instrumental or sample-related causes of peak tailing?

Beyond chemical interactions, several other factors can cause peak tailing for any compound, including this compound:

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][11][14]

  • Strong Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and tailing.[3][9]

  • Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made fittings between the injector, column, and detector, can cause the analyte band to spread, resulting in tailing.[1][10] This is often referred to as a "physical problem" and will typically cause all peaks in the chromatogram to tail.[5]

  • Column Contamination or Void: A buildup of contaminants on the column frit or a void in the packing bed can disrupt the flow path and distort peak shape.[10][11][15]

Troubleshooting Guides

Systematic Troubleshooting Workflow

If you are experiencing peak tailing with this compound, follow this systematic workflow to diagnose and resolve the issue.

G start Observe this compound Peak Tailing check_all_peaks Are ALL peaks tailing? start->check_all_peaks system_issue Potential System/Physical Issue check_all_peaks->system_issue  Yes chemical_issue Potential Chemical/ Analyte-Specific Issue check_all_peaks->chemical_issue No, primarily This compound   check_fittings Check for loose fittings and dead volume system_issue->check_fittings check_tubing Minimize tubing length/ID check_fittings->check_tubing check_column Inspect column for void. Flush or replace. check_tubing->check_column check_ph Is Mobile Phase pH < 3? chemical_issue->check_ph adjust_ph Adjust pH to 2.5-3.0 using a suitable buffer check_ph->adjust_ph No   check_column_type Are you using a modern, end-capped column? check_ph->check_column_type  Yes adjust_ph->check_column_type use_new_column Switch to a high-purity, end-capped column check_column_type->use_new_column No   check_sample Check sample solvent & concentration check_column_type->check_sample  Yes use_new_column->check_sample adjust_sample Reduce concentration or dissolve in mobile phase check_sample->adjust_sample G cluster_column Silica Stationary Phase (pH > 4) cluster_mobile silica Si silanol O⁻ silica->silanol Ionized Silanol (Negative Site) dichotomine This compound (R₃-NH⁺) dichotomine->silanol Strong Ionic Interaction (Causes Tailing) solution Solution: Lower pH to ~2.5 to protonate silanol group (O⁻ → OH), eliminating the negative site and preventing this strong interaction.

References

reducing off-target effects of dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dichotomine C. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent inhibitor of the novel kinase "Kinase Alpha." However, in preclinical studies, several off-target effects have been observed, primarily manifesting as mild to moderate cytotoxicity in certain cell lines at concentrations above 10 µM. The primary off-target interactions are believed to be with other kinases sharing structural homology with the ATP-binding pocket of Kinase Alpha.

Q2: How can I predict potential off-target effects of this compound in my experimental system?

A2: Predicting off-target effects can be approached through computational and experimental methods. In silico approaches, such as molecular docking and sequence alignment of this compound against a panel of known kinases, can provide a preliminary assessment of potential off-target interactions. Experimentally, broad-spectrum kinase profiling assays are highly recommended to identify unintended targets.

Q3: What are the general strategies to reduce the off-target effects of this compound?

A3: Several strategies can be employed to mitigate off-target effects:

  • Dose Optimization: Using the lowest effective concentration of this compound that elicits the desired on-target effect is the most straightforward approach.

  • Structural Modification: Chemical derivatization of this compound can lead to analogs with improved selectivity.[1]

  • Combination Therapy: Co-administration of a second compound that counteracts the off-target effect can be explored.

  • Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems can improve its therapeutic index by targeting it to specific tissues or cells.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell Culture

If you are observing higher-than-expected cell death in your experiments with this compound, consider the following troubleshooting steps:

  • Confirm Drug Concentration: Ensure that the stock solution of this compound is at the correct concentration and that dilutions are accurate.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It is advisable to perform a dose-response curve to determine the EC50 and toxic concentrations for your specific cell line.

  • Off-Target Kinase Inhibition: The observed cytotoxicity may be due to the inhibition of essential kinases other than Kinase Alpha. Consider performing a kinase profiling assay to identify potential off-target interactions.

  • Apoptosis vs. Necrosis: Determine the mechanism of cell death (apoptosis or necrosis) using assays such as Annexin V/PI staining. This can provide insights into the underlying off-target signaling pathways.

Issue 2: Discrepancy Between On-Target Inhibition and Phenotypic Effect

If the observed phenotypic effect does not correlate with the level of Kinase Alpha inhibition, it may indicate the involvement of off-target effects.

  • Time-Course Experiment: The on-target and off-target effects may have different kinetics. Perform a time-course experiment to dissect the temporal relationship between target engagement, downstream signaling, and the final phenotype.

  • Target Engagement Assay: Directly measure the binding of this compound to Kinase Alpha and potential off-target kinases in your cellular model. This can help differentiate between direct and indirect effects.

  • Rescue Experiments: If an off-target is suspected, attempt to rescue the phenotype by overexpressing the off-target protein or by using a known activator of its pathway.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase Alpha
Kinase Alpha (On-Target)501
Kinase Beta50010
Kinase Gamma1,20024
Kinase Delta5,000100
Kinase Epsilon>10,000>200

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineTissue of OriginIC50 (µM)
Cell Line ALung5
Cell Line BColon12
Cell Line CBreast25
Cell Line DNormal Fibroblast>50

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Kinase Alpha (on-target), phosphorylated forms of suspected off-targets (e.g., Phospho-Kinase Beta), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Alpha Kinase Alpha (On-Target) Receptor->Kinase_Alpha Kinase_Beta Kinase Beta (Off-Target) Receptor->Kinase_Beta Dichotomine_C This compound Dichotomine_C->Kinase_Alpha Dichotomine_C->Kinase_Beta Downstream_Effector_A Downstream Effector A Kinase_Alpha->Downstream_Effector_A Downstream_Effector_B Downstream Effector B Kinase_Beta->Downstream_Effector_B Transcription_Factor_A Transcription Factor A Downstream_Effector_A->Transcription_Factor_A Transcription_Factor_B Transcription Factor B Downstream_Effector_B->Transcription_Factor_B Cell_Proliferation Cell Proliferation Transcription_Factor_A->Cell_Proliferation Apoptosis Apoptosis Transcription_Factor_B->Apoptosis

Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.

Experimental_Workflow start Start: Unexpected Phenotype with this compound in_silico In Silico Analysis (Kinase Panel Screening) start->in_silico in_vitro In Vitro Kinase Assay (Biochemical Screen) in_silico->in_vitro cell_based Cell-Based Assay (Western Blot for Off-Target Pathways) in_vitro->cell_based target_validation Target Validation (siRNA Knockdown or CRISPR Knockout of Suspected Off-Target) cell_based->target_validation dose_response Dose-Response Analysis (On-Target vs. Off-Target IC50) target_validation->dose_response conclusion Conclusion: Identify and Confirm Off-Target dose_response->conclusion

Caption: Experimental workflow for identifying off-target effects.

Troubleshooting_Tree start High Cytotoxicity Observed? check_conc Verify Compound Concentration and Purity start->check_conc Yes mitigation Develop Mitigation Strategy (e.g., Dose Reduction, Analogs) start->mitigation No dose_curve Perform Dose-Response Curve in Specific Cell Line check_conc->dose_curve off_target_screen Conduct Broad Kinase Profiling Screen dose_curve->off_target_screen apoptosis_assay Run Apoptosis/Necrosis Assay (Annexin V/PI) off_target_screen->apoptosis_assay pathway_analysis Analyze Affected Signaling Pathways apoptosis_assay->pathway_analysis pathway_analysis->mitigation

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of dichotomine C, a cyclic octapeptide isolated from Stellaria dichotoma var. lanceolata. Given the limited specific data on this compound, this guide is based on established principles for enhancing the bioavailability of poorly soluble natural compounds, particularly cyclic peptides and alkaloids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of this compound.

Issue 1: Poor Dissolution of this compound in Aqueous Media

  • Question: My this compound extract/powder is showing very low solubility in aqueous buffers, which is hindering downstream in vitro and in vivo experiments. What can I do to improve its dissolution?

  • Answer: Poor aqueous solubility is a common challenge for many natural compounds. Here are several strategies you can employ, ranging from simple to more advanced formulation approaches:

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with a range of pH values for your aqueous buffer to determine if the solubility of this compound can be improved.

    • Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to assess the toxicity of the chosen co-solvent for your specific application.

    • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[1][2][3] Techniques such as micronization or nanomilling can be employed.

    • Complexation:

      • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]

      • Polycarboxylic Materials: Complexation with materials like carboxymethylstarch can enhance the solubility of alkaloids and other amine-containing compounds.[5]

    • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[1][2] This can enhance dissolution by presenting the drug in a higher energy amorphous state.

Issue 2: Inconsistent Results in Permeability Assays (e.g., Caco-2)

  • Question: I am observing high variability in my Caco-2 permeability assays with this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Inconsistent results in Caco-2 permeability assays can stem from several factors related to both the compound and the experimental setup.

    • Low Apical Concentration: Due to poor solubility, the concentration of this compound in the apical chamber may be inconsistent or below the limit of quantification on the basolateral side. Ensure complete dissolution in the transport medium, potentially using the solubility enhancement techniques mentioned in Issue 1.

    • Efflux Transporter Activity: Many natural compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which can pump the compound back into the apical chamber, leading to low apparent permeability.[6] Co-incubation with a known P-gp inhibitor (e.g., verapamil) can help determine if efflux is a factor.

    • Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes. Assess the stability of this compound in the presence of Caco-2 cells to rule out significant metabolism during the assay.

    • Assay Integrity: Ensure the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

Issue 3: Low Oral Bioavailability in Animal Models Despite Good In Vitro Permeability

  • Question: My this compound formulation showed promising permeability in vitro, but the oral bioavailability in my rat model is still very low. What could be the reason for this discrepancy?

  • Answer: A disconnect between in vitro permeability and in vivo bioavailability often points to first-pass metabolism.

    • First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein before reaching systemic circulation. The liver is the primary site of drug metabolism. This compound may be extensively metabolized by hepatic enzymes (e.g., cytochrome P450s).[7]

    • Investigating Metabolism: To confirm this, you can perform in vitro metabolism studies using liver microsomes or hepatocytes.

    • Strategies to Overcome First-Pass Metabolism:

      • Enzyme Inhibitors: Co-administration with an inhibitor of the relevant metabolic enzymes can increase bioavailability. For example, piperine, a natural compound, is known to inhibit CYP3A4 and P-gp.[7]

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can promote lymphatic transport, which partially bypasses the liver and reduces first-pass metabolism.[4]

Frequently Asked Questions (FAQs)

  • Question: What is this compound?

  • Answer: this compound is a cyclic octapeptide that has been isolated from the roots of the plant Stellaria dichotoma L. var. lanceolata Bge.[6] Its molecular formula is reported as C15H14N2O4.[8]

  • Question: What are the main barriers to the oral bioavailability of this compound?

  • Answer: Based on its chemical nature as a cyclic peptide, the main barriers are likely to be:

    • Poor aqueous solubility: Limiting its dissolution in the gastrointestinal fluids.

    • Low membrane permeability: The intestinal epithelium is a significant barrier to the absorption of larger molecules like cyclic peptides.

    • First-pass metabolism: Significant degradation by enzymes in the gut wall and liver before it can reach systemic circulation.[4]

    • Efflux by transporters: P-glycoprotein and other efflux pumps can actively transport the molecule back into the intestinal lumen.[6]

  • Question: What analytical methods can be used to quantify this compound in biological samples?

    • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector like UV-Vis or Mass Spectrometry (MS).[9][10] LC-MS/MS would be the gold standard for its sensitivity and selectivity.[11]

    • Spectrophotometric Methods: These may be suitable for in vitro assays with purified compound but may lack the specificity for complex biological samples.[12]

    • Immunoassays: If specific antibodies are developed, immunoassays like ELISA can be a high-throughput method for quantification.[13]

Data Presentation

Table 1: Hypothetical Solubility of this compound with Different Enhancement Strategies.

Formulation StrategySolvent SystemApparent Solubility (µg/mL)Fold Increase
Unformulated this compoundPhosphate Buffered Saline (pH 7.4)5.21.0
pH AdjustmentCitrate Buffer (pH 3.0)15.83.0
Co-solvency20% Ethanol in PBS48.59.3
Cyclodextrin Complexation10% HP-β-CD in Water127.124.4
Solid Dispersion1:5 ratio with Soluplus®253.648.8

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
Aqueous Suspension5025.32.0101.2< 1
Cyclodextrin Complex50112.81.5564.04.5
SEDDS Formulation50345.71.02105.916.7

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in deionized water.

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the suspension at room temperature for 48 hours, protected from light.

    • After 48 hours, centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved this compound.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • The filtered solution contains the this compound-cyclodextrin inclusion complex.

    • Determine the concentration of this compound in the complex solution using a validated analytical method (e.g., HPLC).

    • The solid complex can be obtained by lyophilizing the solution.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 250 Ω·cm².

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Dosing Solution: Prepare a dosing solution of the this compound formulation in the transport buffer at a known concentration.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (AP) chamber and fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh buffer.

    • At the end of the experiment, collect a sample from the AP chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Solubility_Screening Solubility Screening (pH, Co-solvents) Dissolution_Testing Dissolution Testing Solubility_Screening->Dissolution_Testing Complexation Complexation (Cyclodextrins) Complexation->Dissolution_Testing Lipid_Formulation Lipid-Based Formulation (SEDDS) Lipid_Formulation->Dissolution_Testing Particle_Reduction Particle Size Reduction Particle_Reduction->Dissolution_Testing Permeability_Assay Permeability Assay (Caco-2) Dissolution_Testing->Permeability_Assay Metabolic_Stability Metabolic Stability (Microsomes) Permeability_Assay->Metabolic_Stability Pharmacokinetics Pharmacokinetic Study (Animal Model) Metabolic_Stability->Pharmacokinetics Bioavailability_Calculation Bioavailability Calculation Pharmacokinetics->Bioavailability_Calculation

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism Lumen GI Lumen (this compound) Enterocyte Enterocyte Lumen->Enterocyte Absorption Enterocyte->Lumen P-gp Efflux Portal_Vein Portal Vein Enterocyte->Portal_Vein Liver Liver (Hepatocyte) Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Metabolites Liver->Systemic_Circulation Unchanged Drug

Caption: Key pathways affecting the oral bioavailability of this compound.

References

Technical Support Center: Dichotomine C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios during the mass spectrometric analysis of dichotomine C.

Troubleshooting Guide: Enhancing Signal-to-Noise for this compound

A poor signal-to-noise (S/N) ratio can significantly hinder the accurate quantification and identification of this compound. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Weak or undetectable signal for this compound.

This can manifest as low peak intensity, making it difficult to distinguish the analyte signal from the baseline noise.[1]

Initial Checks & System Verification

Before delving into complex method adjustments, ensure the fundamental components of your LC-MS system are functioning correctly.

1. Is the Mass Spectrometer properly tuned and calibrated?

  • Rationale: Regular tuning and calibration are crucial for optimal instrument performance, directly impacting sensitivity and mass accuracy.[1] Instrument drift can lead to poor signal intensity.

  • Action:

    • Perform a system suitability test with a known standard to verify instrument performance.

    • Run the manufacturer's recommended tuning and calibration procedures. Ensure the mass axis is correctly calibrated, as inaccuracies can lead to the instrument looking for the wrong m/z value.[2]

2. Is the background noise level acceptable?

  • Rationale: High background noise can obscure the analyte signal.[3] This can originate from contaminated solvents, leaky fittings, or a dirty ion source.

  • Action:

    • Inject a blank (mobile phase) and analyze the total ion chromatogram (TIC). A high baseline or the presence of many interfering peaks indicates a contamination issue.

    • Systematically identify the source of contamination by sequentially replacing solvents, bypassing the column, and cleaning the ion source.

Method Optimization

If the system is performing as expected, the next step is to optimize the analytical method for this compound.

3. Is the ionization source optimized for this compound?

  • Rationale: The efficiency of ionization is a critical factor for signal intensity.[1][4] As an alkaloid, this compound is expected to ionize well in positive ion mode, likely via electrospray ionization (ESI).

  • Action:

    • Infuse a standard solution of this compound directly into the mass spectrometer. This allows for the optimization of source parameters in real-time without chromatographic interference.

    • Adjust the following parameters to maximize the signal for the protonated molecule [M+H]⁺ of this compound:

      • Capillary voltage

      • Nebulizer gas pressure

      • Drying gas flow rate and temperature

      • Fragmentor voltage (or equivalent)

Optimization of Key Ion Source Parameters

ParameterStarting Value (Typical)Optimization GoalPotential Impact on S/N
Capillary Voltage 3500 VMaximize ion current without causing in-source fragmentation.Too low: inefficient ionization. Too high: corona discharge and instability.
Nebulizer Pressure 35 psiAchieve a stable and fine spray.Improper nebulization leads to poor desolvation and reduced ion signal.
Drying Gas Flow 10 L/minEfficiently desolvate the droplets.Insufficient flow leads to solvent clusters and high background.
Drying Gas Temp. 300 °CPromote desolvation without thermal degradation.Too low: incomplete desolvation. Too high: potential degradation of thermally labile compounds.[4]
Fragmentor Voltage 100 VMaximize precursor ion intensity.Too low: inefficient ion transfer. Too high: in-source fragmentation, reducing the precursor signal.

4. Are the mobile phase composition and additives appropriate?

  • Rationale: Mobile phase additives can significantly enhance ionization efficiency. For ESI in positive mode, acidic additives are commonly used.

  • Action:

    • Incorporate a small percentage (e.g., 0.1%) of formic acid or acetic acid into the mobile phase to promote protonation of this compound.

    • Ensure the use of high-purity, MS-grade solvents and additives to minimize background noise.

Sample Preparation and Chromatography

5. Is the sample preparation method adequate?

  • Rationale: Complex sample matrices can cause ion suppression, where other components in the sample interfere with the ionization of the target analyte, leading to a reduced signal.[4] Effective sample cleanup is crucial.

  • Action:

    • Implement a sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering matrix components.

    • If ion suppression is suspected, perform a post-column infusion experiment. Infuse a constant flow of this compound standard post-column while injecting a blank matrix sample. A dip in the signal at the elution time of interfering components confirms ion suppression.

6. Are the chromatographic conditions optimized?

  • Rationale: Good chromatography leads to sharper peaks, which increases the signal height relative to the baseline noise.[5]

  • Action:

    • Ensure the chosen column provides good retention and peak shape for this compound.

    • Optimize the gradient profile to ensure this compound elutes in a region with minimal co-eluting matrix components.

    • Consider using a narrower bore column and lower flow rates to increase sensitivity, provided the LC system is configured to handle low flow rates without excessive extra-column volume.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most likely reason for a sudden drop in signal intensity for this compound?

A1: A sudden drop in signal is often due to instrumental issues rather than method problems. The most common causes include:

  • A dirty ion source: Sample matrix components can build up on the ion source components (e.g., capillary, cone), leading to a rapid decline in sensitivity.[6]

  • Clogged nebulizer: Particulates in the sample or mobile phase can obstruct the nebulizer, resulting in an unstable or absent spray.

  • Air bubbles in the fluidic path: This can cause interruptions in the spray and an unstable signal.

  • Loss of calibration: A sudden change in environmental conditions or an instrument issue can cause the calibration to drift.

Q2: I am observing a high baseline noise in my chromatograms. What are the likely causes?

A2: High baseline noise can originate from several sources:

  • Contaminated solvents or additives: Always use high-purity, MS-grade reagents.[3]

  • Contaminated LC system: This can include contaminated solvent lines, pump seals, or the autosampler.

  • Column bleed: An old or improperly conditioned column can shed stationary phase, leading to a noisy baseline.

  • Leaks in the LC or MS system: A loose fitting can introduce air and cause pressure fluctuations and noise.

  • Electronic noise: Ensure the instrument is properly grounded and shielded from other electronic devices.[7]

Q3: Can the choice of ionization technique affect the signal-to-noise ratio for this compound?

A3: Yes, the choice of ionization technique is critical.[1] For a polar, nitrogen-containing compound like this compound (an alkaloid), Electrospray Ionization (ESI) is generally the most suitable technique, as it is a soft ionization method that works well for polar molecules.[8] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative if the compound is less polar and more volatile. It is recommended to start with ESI in positive ion mode.

Q4: How can I confirm if I am seeing the correct molecular ion for this compound?

A4: To confirm the identity of the molecular ion:

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion.

  • Isotope Pattern: Examine the isotopic pattern of the peak. The relative abundance of the M+1, M+2, etc., peaks should match the theoretical distribution for the chemical formula of this compound.

  • Tandem Mass Spectrometry (MS/MS): Fragment the suspected molecular ion and analyze the resulting product ions. The fragmentation pattern should be consistent with the known structure of this compound.

Q5: What are some general maintenance tips to maintain good signal-to-noise?

A5: Regular maintenance is key to consistent performance:[1]

  • Regularly clean the ion source: Follow the manufacturer's instructions for cleaning the ion capillary, skimmer, and other source components.

  • Check and replace solvent frits: Clogged frits in the solvent bottles can restrict flow and cause pressure fluctuations.

  • Flush the LC system regularly: This helps to prevent the buildup of contaminants.

  • Properly store and handle columns: This will extend their lifetime and prevent performance degradation.

  • Perform regular system suitability checks: This will help to identify and address issues before they become major problems.

Experimental Protocols

Protocol 1: Ion Source Optimization via Direct Infusion

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Set up the infusion: Use a syringe pump to deliver the standard solution directly to the MS ion source at a flow rate of 5-10 µL/min.

  • Acquire data: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected m/z of protonated this compound.

  • Optimize parameters: While infusing the standard, systematically adjust the ion source parameters (e.g., capillary voltage, gas flows, temperatures) one at a time, observing the signal intensity of the target ion in real-time.

  • Record optimal settings: Note the values for each parameter that result in the highest and most stable signal for this compound.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge: Use a cartridge appropriate for the polarity of this compound (e.g., a mixed-mode or hydrophilic-lipophilic balanced (HLB) cartridge). Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Load the sample: Dissolve the sample in a suitable solvent and load it onto the conditioned cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering compounds. This solvent should be strong enough to elute contaminants but weak enough to retain this compound.

  • Elute this compound: Elute this compound from the cartridge using a stronger solvent.

  • Evaporate and reconstitute: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS analysis.[9]

Visualizations

Troubleshooting_Workflow start Poor S/N for this compound check_system System Verification start->check_system tune_cal Tune & Calibrate MS check_system->tune_cal Is system calibrated? end_bad Consult Instrument Specialist check_system->end_bad No check_noise Check Background Noise tune_cal->check_noise method_opt Method Optimization check_noise->method_opt Is noise low? ion_source Optimize Ion Source method_opt->ion_source Is method optimized? method_opt->end_bad No mobile_phase Optimize Mobile Phase ion_source->mobile_phase sample_prep Sample Prep & Chrom. mobile_phase->sample_prep cleanup Implement Sample Cleanup sample_prep->cleanup Is sample clean? sample_prep->end_bad No chromatography Optimize Chromatography cleanup->chromatography end_good S/N Improved chromatography->end_good Signal_Noise_Relationship cluster_0 Factors Increasing Signal cluster_1 Factors Decreasing Noise a Optimized Ion Source sn_ratio Improved S/N Ratio a->sn_ratio b Correct Mobile Phase pH b->sn_ratio c Sharp Chromatographic Peaks c->sn_ratio x Clean System x->sn_ratio y High-Purity Solvents y->sn_ratio z Effective Sample Cleanup z->sn_ratio

References

Technical Support Center: Refining Purification of Dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dichotomine C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the complex process of isolating this potent bisindole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the primary source material for this compound extraction?

This compound is a bisindole alkaloid typically isolated from the leaves and stem bark of plants from the Alstonia genus, most notably Alstonia scholaris. The concentration of the alkaloid can vary depending on the geographical location, season of collection, and the specific part of the plant used.[1][2]

Q2: What are the general steps for the purification of this compound?

The purification process for this compound, like many other alkaloids, generally involves three main stages:

  • Extraction: Initial removal of the crude alkaloid mixture from the plant material.

  • Chromatographic Separation: A multi-step process to separate this compound from other alkaloids and impurities.

  • Crystallization: The final step to obtain high-purity this compound.

Q3: What analytical techniques are recommended for monitoring the purity of this compound during purification?

A combination of chromatographic and spectroscopic methods is essential for monitoring purity.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for initial screening of fractions.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of this compound and can be used to detect and quantify impurities. A reversed-phase C18 column is often a good starting point.[3][4][5][6]

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation of the purified this compound and identification of any unknown impurities.[6]

Q4: What is the expected stability of this compound during the purification process?

Indole alkaloids can be susceptible to degradation under certain conditions. It is crucial to be mindful of:

  • pH: Extreme pH values should be avoided. Many alkaloids are more stable in slightly acidic conditions.

  • Light: Exposure to direct light can cause degradation of some alkaloids. It is advisable to work in a well-lit lab but protect samples from direct sunlight or intense artificial light.

  • Temperature: While some heating may be necessary for extraction, prolonged exposure to high temperatures should be avoided to prevent degradation.

Troubleshooting Guides

Extraction Phase
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area.- Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent system; a mixture of polar and non-polar solvents (e.g., methanol/chloroform) is often effective for alkaloids.[3]
Degradation of this compound during extraction.- Avoid excessive heat during solvent evaporation.- Ensure the extraction solvent is not strongly acidic or basic.
High Levels of Pigments and Fats in the Extract Co-extraction of non-alkaloidal compounds.- Defat the initial plant material with a non-polar solvent like hexane before alkaloid extraction.- Perform a liquid-liquid extraction to partition the alkaloids into an acidic aqueous phase, leaving lipids and pigments in the organic phase.
Chromatography Phase
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of this compound from Other Alkaloids on Column Chromatography Inappropriate stationary phase or mobile phase.- Stationary Phase: Silica gel is a common choice for alkaloid separation.[7] If separation is poor, consider using alumina or a reversed-phase C18 material.- Mobile Phase: Optimize the solvent gradient. For silica gel, a gradient of increasing polarity (e.g., chloroform to methanol) is typically used. For C18, a gradient of decreasing polarity (e.g., water/acetonitrile) is common.[3] Adding a small amount of a basic modifier like triethylamine can improve peak shape for basic alkaloids.
Column overloading.- Reduce the amount of crude extract loaded onto the column.- Use a larger column with more stationary phase.
Tailing of Peaks in HPLC Analysis Secondary interactions between the basic alkaloid and the silica support.- Add a competing base (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic or acetic acid) to the mobile phase to improve peak symmetry.
Column degradation.- Ensure the mobile phase pH is within the stable range for the column.- Replace the column if it has been used extensively.
Crystallization Phase
Problem Possible Cause(s) Suggested Solution(s)
Failure of this compound to Crystallize Solution is not supersaturated.- Slowly evaporate the solvent to increase the concentration of this compound.- Add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise to induce precipitation.
Presence of impurities inhibiting crystal formation.- Re-purify the material using chromatography to remove impurities.- Try different crystallization solvents or solvent mixtures.[8]
Formation of an Oil Instead of Crystals The compound is "oiling out" due to high impurity levels or rapid changes in solvent composition.- Allow the solution to cool more slowly.- Add the anti-solvent more slowly while vigorously stirring.- Attempt to dissolve the oil in a minimal amount of a good solvent and re-attempt crystallization.

Experimental Protocols

Note: The following protocols are generalized based on the purification of indole alkaloids from Alstonia scholaris. Optimization will be necessary for specific experimental conditions.

Extraction of Crude Alkaloids
  • Preparation of Plant Material: Air-dry the leaves or stem bark of Alstonia scholaris and grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol for 48-72 hours at room temperature with occasional shaking.[9]

    • Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 5% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with ethyl acetate to remove neutral and weakly basic compounds.

    • Make the aqueous layer basic (pH 9-10) with ammonium hydroxide.

    • Extract the liberated free alkaloids with chloroform or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Chromatographic Separation
  • Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh).[2]

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Preparative HPLC:

    • For further purification, use a preparative HPLC system with a C18 column.

    • Develop a suitable mobile phase, likely a mixture of acetonitrile and water with a modifier like formic acid or triethylamine.

    • Inject the partially purified fractions from column chromatography.

    • Collect the peak corresponding to this compound.

Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., methanol, acetone).

  • Inducing Crystallization:

    • Slowly evaporate the solvent at room temperature in a loosely covered vial.

    • Alternatively, use the vapor diffusion method by placing the vial containing the this compound solution in a larger sealed container with an anti-solvent (e.g., hexane, diethyl ether).[10]

  • Crystal Collection: Once crystals have formed, collect them by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Presentation

Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following table provides a hypothetical representation of expected yields and purity at different stages. Researchers should generate their own data for their specific process.

Purification Step Starting Material (g) Product Weight (g) Yield (%) Purity (%)
Crude Ethanol Extract 1000 (Dry Plant Material)10010< 5
Crude Alkaloid Mixture 10010120-30
Column Chromatography Fraction 101.50.1570-80
Preparative HPLC Fraction 1.50.50.05> 95
Crystallized this compound 0.50.40.04> 99

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Alstonia scholaris (Leaves/Stem Bark) extraction Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning crude_alkaloids Crude Alkaloid Mixture partitioning->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions This compound rich Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc purified_dichotomine_c Purified This compound prep_hplc->purified_dichotomine_c crystallization Crystallization purified_dichotomine_c->crystallization final_product High-Purity This compound crystallization->final_product

Caption: Overall workflow for the purification of this compound.

Troubleshooting Logic for Low Yield After Column Chromatography

troubleshooting_workflow start Low Yield After Column Chromatography check_tlc Analyze all fractions by TLC/HPLC start->check_tlc no_product This compound not eluted? check_tlc->no_product degradation Degradation on column? check_tlc->degradation poor_separation Co-elution with other compounds? check_tlc->poor_separation solution1 Use a more polar solvent system to elute. no_product->solution1 Yes solution2 Consider a different stationary phase (e.g., alumina) or run at a lower temperature. degradation->solution2 Yes solution3 Optimize the solvent gradient for better resolution. poor_separation->solution3 Yes

References

Technical Support Center: Synthesis of Dichotomine C and Related Aspidosperma Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dichotomine C and other complex Aspidosperma alkaloids. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing these intricate molecules, particularly during scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of complex Aspidosperma alkaloids like this compound?

A1: Scaling up the synthesis of complex alkaloids often presents challenges in maintaining yield and purity. Key issues include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are manageable at the lab scale can become difficult to control in larger reactors, potentially leading to side product formation.

  • Mixing and Mass Transfer: In heterogeneous reactions, ensuring efficient mixing to maintain reaction rates and consistency can be challenging at a larger scale.

  • Purification of Intermediates: Chromatographic purification, which is common in lab-scale synthesis, can be costly and time-consuming at an industrial scale. Developing robust crystallization or extraction procedures is often necessary.[1]

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates and stoichiometry is critical and can be more complex to manage in large-scale setups.

  • Solvent Effects: The choice of solvent can significantly impact reaction outcomes, and solvents suitable for lab work may not be ideal for large-scale production due to cost, safety, or environmental concerns.

Q2: How can I improve the yield of the key C-C bond-forming reactions in the synthesis?

A2: Low yields in key coupling or cyclization steps are a common hurdle. To address this:

  • Optimize Reaction Conditions: Systematically screen temperature, concentration, catalyst loading, and reaction time. Design of Experiments (DoE) can be a valuable tool for this.

  • Control Atmosphere: Many organometallic catalysts used in coupling reactions are sensitive to air and moisture. Ensure rigorous inert atmosphere conditions using high-purity argon or nitrogen.

  • Reagent Quality: Verify the purity and activity of your reagents and catalysts, as impurities can poison catalysts or lead to side reactions.

  • Order of Addition: The sequence in which reagents are added can be critical. Experiment with different addition protocols.

Q3: My purification by column chromatography is not effective for removing a persistent impurity. What are my options?

A3: If standard chromatography fails, consider these alternatives:

  • Recrystallization: This is a highly effective method for purifying solid compounds and is often scalable. A systematic screen of different solvent systems is recommended.

  • Trituration: Suspending the crude material in a solvent in which the desired product is sparingly soluble while the impurity is soluble can be a simple and effective purification step.

  • Preparative HPLC: For high-value intermediates or final products, preparative high-performance liquid chromatography can provide high purity, although it can be expensive to scale up.

  • Derivative Formation: It may be possible to selectively react the impurity to form a derivative that has significantly different physical properties, making it easier to separate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in the initial Pictet-Spengler reaction. - Incomplete reaction.- Decomposition of the starting material or product.- Suboptimal reaction temperature.- Increase reaction time or temperature.- Use a milder acid catalyst.- Add reagents slowly at a lower temperature to control exotherms.
Formation of multiple diastereomers in a key stereocenter-forming reaction. - Insufficient facial selectivity.- Epimerization under the reaction or workup conditions.- Screen different chiral catalysts or auxiliaries.- Optimize the reaction temperature and solvent.- Use a buffered workup to avoid pH-induced epimerization.
Difficulty in removing the protecting groups without affecting other functional groups. - Harsh deprotection conditions.- The chosen protecting group is too robust.- Screen a variety of deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts).- Re-evaluate the protecting group strategy in the synthetic design.
The final product is unstable and decomposes upon storage. - Sensitivity to air, light, or moisture.- Store the compound under an inert atmosphere (argon or nitrogen).- Protect from light by using amber vials.- Store at low temperatures (-20°C or -80°C).

Experimental Protocols

General Procedure for a Key Coupling Step (Hypothetical)

This protocol is a representative example for a key cross-coupling reaction in the synthesis of a complex alkaloid core.

  • Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Preparation: The aryl halide intermediate (1.0 eq), the boronic acid or ester coupling partner (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) are weighed into the reaction flask under a nitrogen atmosphere.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., toluene or dioxane) is added via cannula.

  • Base Addition: A solution of the base (e.g., 2M aqueous Na₂CO₃, 3.0 eq) is added to the reaction mixture.

  • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for key steps in the synthesis of (–)-voacinol and (–)-voacandimine C, which are structurally related to this compound and can serve as a benchmark for synthetic planning.[2]

Step Reaction Type Reagents and Conditions Yield (%) Diastereomeric Ratio (dr)
1N-Oxidationm-CPBA, CH₂Cl₂, 0 °C to rt95N/A
2Polonovski-Potier ReactionTFAA, pyridine, CH₂Cl₂, -78 °C to rt85N/A
3Aminonitrile FormationTMSCN, ZnI₂, CH₂Cl₂, 0 °C to rt9210:1
4Dimerization/CyclizationAgOTf, (CH₂O)n, DCE, 60 °C653:1
5Reductive OpeningRed-Al, THF, -78 °C to 0 °C78N/A

Visualizing the Synthesis Workflow

A streamlined workflow is crucial for efficient synthesis. The following diagram illustrates a generalized workflow for the synthesis of a complex alkaloid.

Generalized Synthetic Workflow cluster_0 Starting Material Preparation cluster_1 Core Assembly cluster_2 Final Modifications cluster_3 Final Product SM Commercially Available Starting Materials Prep Initial Functionalization and Protection SM->Prep Step 1-3 Coupling Key C-C Bond Formation Prep->Coupling Step 4 Cyclization Ring-Closing Reactions Coupling->Cyclization Step 5-7 Deprotection Removal of Protecting Groups Cyclization->Deprotection Step 8-9 Purification Final Purification (Crystallization/HPLC) Deprotection->Purification Step 10 FP This compound (or Analogue) Purification->FP

A generalized workflow for the synthesis of complex alkaloids.

This diagram outlines the major stages of the synthesis, from the preparation of starting materials through the assembly of the core structure to the final modifications and purification of the target molecule. Each stage may consist of multiple individual reactions.

References

Technical Support Center: Purity Assessment of Dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a dichotomine C sample. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

A1: this compound is a complex alkaloid with the molecular formula C₁₅H₁₄N₂O₄ and a molecular weight of approximately 286.29 g/mol [1]. As a biologically active compound, its purity is paramount for accurate experimental results in research and for safety and efficacy in drug development. Impurities can have their own pharmacological or toxicological effects, potentially confounding study outcomes and posing safety risks[2].

Q2: What are the primary analytical techniques for assessing the purity of a this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity assessment. The most common and powerful methods for alkaloids like this compound include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for separating the main compound from impurities and quantifying their relative amounts[3][4].

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): This technique provides crucial information on the molecular weight of the compound and its impurities, aiding in their identification[2][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a definitive technique for structural elucidation. It confirms the identity of this compound and helps in characterizing the chemical structure of unknown impurities[5][6].

Q3: What types of impurities might be present in my this compound sample?

A3: Impurities can be introduced at various stages of synthesis, purification, or storage. They are generally categorized as:

  • Organic Impurities: These include starting materials, by-products from the synthetic route, intermediates, and degradation products[].

  • Inorganic Impurities: These may consist of reagents, ligands, and catalysts used during synthesis.

  • Residual Solvents: Solvents used in the manufacturing or purification process that are not completely removed[].

Q4: What is a reference standard and why is it important for purity analysis?

A4: A reference standard is a highly purified and well-characterized sample of this compound. It is essential for confirming the identity of the main peak in your chromatogram (e.g., by comparing retention times in HPLC) and for accurately quantifying the purity of your sample.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

High-Performance Liquid Chromatography (HPLC) Issues

Q: My HPLC chromatogram shows several unexpected peaks besides the main this compound peak. What should I do?

A: Unexpected peaks typically represent impurities or degradation products.

  • Quantify: First, determine the area percentage of each impurity peak relative to the total peak area. This will tell you if they are minor or significant.

  • Identify: Proceed with identification, especially for any impurity exceeding the reporting threshold (typically >0.1%). The most effective method for this is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, offering clues to its identity[2].

  • Investigate: Potential sources could be the synthesis process or sample degradation[6][]. Review the sample's history and handling procedures.

Q: The retention time of my main peak is shifting between injections. Why is this happening?

A: Retention time variability can compromise data reliability. Common causes include:

  • Mobile Phase Instability: Ensure the mobile phase is fresh, well-mixed, and properly degassed. Changes in pH or composition over time can cause shifts.

  • Column Temperature Fluctuation: Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.

  • Inconsistent Flow Rate: Check the HPLC pump for pressure fluctuations, which may indicate a leak or a need for maintenance.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Q: My this compound peak is showing poor shape (e.g., tailing or fronting). How can I improve it?

A: Poor peak shape affects integration accuracy and resolution.

  • For Tailing Peaks (common with basic compounds like alkaloids): This can be caused by strong interactions with residual silanols on the silica-based column. Try adding a modifier like triethylamine (TEA) to the mobile phase or using a buffer at a lower pH to protonate the analyte.

  • For Fronting Peaks: This often indicates column overloading. Try injecting a smaller volume or a more dilute sample.

  • General Solutions: Ensure your sample is fully dissolved in the mobile phase. A mismatch between the sample solvent and the mobile phase can distort peak shape.

Mass Spectrometry (MS) Issues

Q: The molecular ion peak in my mass spectrum doesn't match the expected mass of this compound (286.10 Da for C₁₅H₁₄N₂O₄). What is the issue?

A: Several factors could explain this discrepancy:

  • Adduct Formation: In electrospray ionization (ESI), molecules often form adducts with ions from the solvent or buffer. Look for peaks corresponding to [M+H]⁺ (287.10), [M+Na]⁺ (309.08), or [M+K]⁺ (325.06) in positive ion mode.

  • Incorrect Compound: The sample may not be this compound. In this case, detailed structural analysis using tandem MS (MS/MS) and NMR is required.

  • Presence of Isotopes: Remember that mass spectra show isotopic peaks. The main peak is the monoisotopic mass, but you will see smaller peaks at M+1, M+2, etc., due to the natural abundance of ¹³C and other isotopes.

Nuclear Magnetic Resonance (NMR) Issues

Q: My ¹H or ¹³C NMR spectrum shows more signals than expected for the structure of this compound. What does this mean?

A: An excess number of signals is a clear indication of impurities in the sample[6].

  • Check Solvent Peaks: First, ensure the extra peaks do not correspond to the deuterated solvent used for the analysis[8].

  • Assess Signal Integration (¹H NMR): In the proton NMR, the integration of impurity signals relative to the main compound's signals can provide a rough estimate of the impurity level.

  • Identify Impurity Structure: If an impurity is present in a sufficient amount, you can use 2D NMR techniques (like COSY and HSQC) to help elucidate its structure.

Data Presentation and Summary

Quantitative data from purity analyses should be structured for clarity.

Table 1: Comparison of Key Analytical Techniques for Purity Confirmation

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Retention time, number of components, and their relative peak areas (quantification).High resolution, highly quantitative, robust, and widely available[3].Does not provide structural information on its own.
LC-MS HPLC separation followed by mass analysis of eluting compounds.Molecular weight of the parent compound and each impurity. Fragmentation patterns (with MS/MS) for structural clues[5][9].High sensitivity and specificity. Directly provides molecular weight, crucial for impurity identification[2].Quantification can be more complex than HPLC-UV; response can vary between compounds.
NMR (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.Detailed molecular structure confirmation. Unambiguous identification of compound and characterization of impurities[5].Provides definitive structural information; non-destructive[5].Lower sensitivity compared to MS; requires a larger amount of sample. Complex spectra can be difficult to interpret.

Table 2: Example Calculation of Purity by HPLC Area Normalization

Peak IDRetention Time (min)Peak AreaArea %Identity
13.515,0000.45Impurity A
25.23,300,00099.10This compound
36.85,0000.15Impurity B
48.110,0000.30Impurity C
Total 3,330,000 100.00

Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Workflow and Experimental Protocols

Purity Confirmation Workflow

The following diagram illustrates a logical workflow for assessing and confirming the purity of a this compound sample.

Purity_Workflow start Start: this compound Sample prep Sample Preparation (Dissolve in suitable solvent) start->prep hplc 1. HPLC-UV Analysis (Screen for impurities & quantify) prep->hplc decision1 Purity > 99.5%? (And no single impurity > 0.1%) hplc->decision1 lcms 2. LC-MS Analysis (Determine MW of impurities) decision1->lcms No nmr 3. NMR Analysis (Confirm structure of main peak and characterize major impurities) decision1->nmr Yes decision2 Impurities Identified? lcms->decision2 decision2->nmr Yes (Proceed to confirm) end_fail Further Purification or Resynthesis Required decision2->end_fail No (Unknowns present) end_pass Purity Confirmed (Generate Certificate of Analysis) nmr->end_pass

Caption: Logical workflow for the purity confirmation of a this compound sample.

Key Experimental Protocol: Purity Determination by RP-HPLC

This protocol provides a general method for the purity analysis of this compound. It should be optimized and validated for specific instrumentation and samples.

Objective: To separate and quantify this compound and its potential impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

1. Materials and Reagents:

  • This compound sample

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade

  • Methanol, HPLC grade (for sample preparation)

2. Instrumentation and Columns:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly using sonication or vacuum.

4. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the initial mobile phase composition (e.g., 90:10 A:B).

  • Sample Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the this compound sample and dissolve it in 10 mL of methanol. Filter through a 0.22 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 30 minutes (including equilibration)

6. Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol or initial mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention time and peak shape of pure this compound.

  • Inject the sample solution to obtain the chromatogram for the test sample.

7. Data Analysis and Purity Calculation:

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity of the this compound sample using the area normalization formula (as shown in Table 2), assuming the response factor for all impurities is similar to the main compound.

  • Report the purity as the area percentage of the main peak and list the area percentages of all detected impurities.

References

Technical Support Center: Avoiding Interference in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of interference in bioassays. While the user's query mentioned "dichotomine C," this guide provides general best practices applicable to a wide range of small molecules and bioassay formats.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in bioassays?

A1: Assay interference can lead to false-positive or false-negative results, wasting time and resources.[1][2][3][4] The most common sources of interference include:

  • Compound Autofluorescence: The test compound itself emits light at the same wavelength as the assay's detection channel, leading to a false-positive signal.[1][5] This is a significant issue in fluorescence-based assays.

  • Fluorescence Quenching: The test compound absorbs the excitation or emission light of the fluorophore used in the assay, leading to a false-negative result.[1][5]

  • Compound Color: In colorimetric and absorbance-based assays, colored compounds can absorb light at the detection wavelength, causing interference.[1][5]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit or activate enzymes, leading to false positives.[6][7]

  • Chemical Reactivity: Some compounds can chemically react with assay components, such as the enzyme target or the detection reagents.[8] This includes redox-active compounds that can interfere with assays involving redox-sensitive reporters.[7][8]

  • Luciferase Inhibition/Stabilization: In luciferase-based reporter assays, test compounds can directly inhibit or stabilize the luciferase enzyme, leading to false negatives or false positives, respectively.[4][5]

  • Cellular Toxicity: In cell-based assays, the compound may be cytotoxic, leading to a decrease in signal that can be misinterpreted as target inhibition.[9][10][11]

Q2: How can I proactively design my experiments to minimize interference?

A2: A well-designed experimental plan is the first line of defense against assay interference. Key considerations include:

  • Assay Technology Selection: Whenever possible, use orthogonal assays with different detection methods (e.g., fluorescence, luminescence, absorbance) to confirm initial hits.[1][2][3] Label-free technologies like high-throughput mass spectrometry (HTMS) can be powerful for eliminating false positives from fluorescence-based screens.[12]

  • Choice of Fluorophore: In fluorescence assays, select fluorophores with excitation and emission wavelengths that are less likely to overlap with the intrinsic fluorescence of library compounds.[1][3] Using far-red shifted fluorescent probes can help mitigate interference from autofluorescent compounds.[13][14]

  • Controls, Controls, Controls: Include appropriate controls in every assay plate. This should include positive and negative controls for the biological target, as well as controls to test for compound interference.

  • Compound Concentration: Be mindful of the concentrations at which compounds are screened. High concentrations are more likely to cause non-specific effects and aggregation.[14]

  • Reagent Quality and Consistency: Ensure all reagents, including buffers, enzymes, and cells, are of high quality and used consistently across all experiments.

Q3: What are some essential counter-screens to identify interfering compounds?

A3: Counter-screens are assays designed specifically to identify compounds that interfere with the assay technology rather than the biological target.[4] Important counter-screens include:

  • Pre-incubation vs. Co-incubation: For enzyme assays, comparing the results of pre-incubating the compound with the enzyme versus adding the compound and substrate simultaneously can help identify time-dependent inhibitors or compounds that are unstable in the assay buffer.

  • Luciferase Inhibition Assay: For luciferase-based reporter assays, a direct test of the compound's effect on purified luciferase enzyme is crucial.[4]

  • Autofluorescence Check: Before running the main assay, read the fluorescence of the compound plate at the assay's excitation and emission wavelengths to identify autofluorescent compounds.

  • Solubility and Aggregation Assays: Assess the solubility of your compounds in the assay buffer. Dynamic light scattering (DLS) can be used to detect aggregate formation.

  • Cytotoxicity Assays: In cell-based assays, always run a parallel cytotoxicity assay to ensure that the observed effects are not due to cell death.[9][10][11]

Troubleshooting Guides

Scenario 1: High Rate of False Positives in a Fluorescence-Based Screen

Problem: A high-throughput fluorescence-based screen for enzyme inhibitors yields an unusually high hit rate.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Autofluorescence 1. Pre-read Plates: Before adding assay reagents, read the fluorescence of the compound plates at the assay's excitation and emission wavelengths. 2. Spectral Scan: For confirmed hits, perform a full spectral scan to characterize the compound's fluorescence profile. 3. Red-Shifted Dyes: Consider re-screening with an assay using a fluorophore with longer excitation and emission wavelengths (far-red).[13][14]
Fluorescence Quenching (leading to false positives in some formats) 1. Blank Correction: Ensure proper blank correction using wells with compound but without the enzyme/target.[5] 2. Orthogonal Assay: Confirm hits using a non-fluorescence-based method, such as an absorbance or luminescence assay, or HTMS.[2][12]
Compound Aggregation 1. Detergent Addition: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[2] 2. Dose-Response Curve Shape: Examine the Hill slope of the dose-response curve. Steep slopes can be indicative of aggregation.[2] 3. Dynamic Light Scattering (DLS): Use DLS to directly observe aggregate formation at different compound concentrations.
Chemical Reactivity (Redox) 1. DTT Sensitivity: Test if the compound's activity is sensitive to the presence of reducing agents like dithiothreitol (DTT).[8] 2. Hydrogen Peroxide Scavenging Assay: Run a counter-assay to detect redox-cycling compounds.[8]

Troubleshooting Workflow for False Positives in Fluorescence Assays

False_Positive_Workflow Start High Hit Rate in Fluorescence Screen Check_Autofluorescence Check for Compound Autofluorescence Start->Check_Autofluorescence Is_Autofluorescent Is Compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Check_Aggregation Test for Aggregation Is_Autofluorescent->Check_Aggregation No False_Positive False Positive Is_Autofluorescent->False_Positive Yes Is_Aggregator Is Compound an Aggregator? Check_Aggregation->Is_Aggregator Check_Reactivity Assess Chemical Reactivity (e.g., Redox) Is_Aggregator->Check_Reactivity No Is_Aggregator->False_Positive Yes Is_Reactive Is Compound Reactive? Check_Reactivity->Is_Reactive Orthogonal_Assay Confirm with Orthogonal Assay Is_Reactive->Orthogonal_Assay No Is_Reactive->False_Positive Yes True_Hit Potential True Hit Orthogonal_Assay->True_Hit

Caption: Troubleshooting workflow for identifying false positives in fluorescence-based screens.

Scenario 2: Inconsistent Results in a Cell-Based Assay

Problem: A cell-based assay shows high variability between wells and plates.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding 1. Cell Counting: Ensure accurate and consistent cell counting before seeding. 2. Cell Suspension: Gently and thoroughly resuspend cells before and during seeding to prevent settling. 3. Pipetting Technique: Use a consistent pipetting technique and avoid introducing bubbles.
Edge Effects 1. Plate Incubation: Ensure even temperature and humidity distribution in the incubator. 2. Plate Shaking: If applicable, use a plate shaker for gentle agitation during incubation. 3. Outer Well Exclusion: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation.[15]
Cell Health and Passage Number 1. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination.[16][17] 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.[16][18] 3. Visual Inspection: Visually inspect cells for normal morphology and confluence before starting the assay.[15]
Compound Cytotoxicity 1. Parallel Cytotoxicity Assay: Always run a cytotoxicity assay (e.g., LDH release, resazurin reduction) in parallel with the primary functional assay.[9][10][11][19][20] 2. Dose-Response: A steep drop-off in the dose-response curve may indicate cytotoxicity.

Experimental Workflow for a Cell-Based Assay

Cell_Assay_Workflow Start Start Cell_Culture Maintain Healthy Cell Culture (Low Passage, Mycoplasma-Free) Start->Cell_Culture Seed_Plate Seed Cells into Microplate Cell_Culture->Seed_Plate Add_Compound Add Test Compound and Controls Seed_Plate->Add_Compound Incubate Incubate for Specified Time Add_Compound->Incubate Add_Reagents Add Detection Reagents Incubate->Add_Reagents Read_Plate Read Plate (e.g., Fluorescence, Luminescence) Add_Reagents->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for a typical cell-based assay.

Specialized Assay Considerations

hERG Channel Assays

The human ether-a-go-go-related gene (hERG) potassium channel is a critical off-target to assess during drug development due to the risk of cardiac arrhythmias.[21][22][23]

  • Common Interference: Compounds can directly block the hERG channel, leading to QT interval prolongation.[21][22][23][24]

  • Mitigation Strategies:

    • Early Screening: Screen for hERG liability early in the drug discovery process.[22]

    • Multiple Assay Formats: Use a combination of assays, such as automated patch-clamp (the gold standard), radioligand binding assays, and thallium flux assays, to confirm findings.[21][22][23][24]

Cytochrome P450 (CYP) Inhibition Assays

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions (DDIs).[25][26][27][28][29]

  • Common Interference:

    • Fluorescence-based assays: Test compounds can be fluorescent or quench the fluorescence of the reporter, leading to inaccurate IC50 values.[26]

    • Non-specific inhibition: Similar to other enzyme assays, aggregation can cause non-specific inhibition.

  • Mitigation Strategies:

    • LC-MS/MS-based Assays: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, which directly measure the formation of the metabolite and are less prone to interference.[25][27]

    • Counter-screening: If using a fluorescence-based assay, perform a counter-screen to check for compound interference with the detection system.[26]

Signaling Pathway for Drug Metabolism and Potential hERG Interaction

Drug_Metabolism_Pathway Drug Test Compound (e.g., this compound) CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Drug->CYP450 Metabolism hERG hERG Channel Drug->hERG Potential Inhibition Metabolites Metabolites CYP450->Metabolites Excretion Excretion Metabolites->Excretion Arrhythmia Potential for Arrhythmia hERG->Arrhythmia

Caption: Simplified pathway of drug metabolism by CYP450 enzymes and potential off-target hERG interaction.

References

Technical Support Center: Dichotomine C Experimental Refinement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding specific experimental protocols and signaling pathways for dichotomine C is limited in publicly available scientific literature. The following troubleshooting guide, FAQs, and experimental protocols are based on best practices for similar natural product compounds and general cell-based assay methodologies.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Solution
Inconsistent IC50 Values 1. Compound Instability: this compound may be unstable in certain solvents or under specific storage conditions. 2. Cell Passage Number: High passage number can lead to phenotypic drift and altered drug sensitivity. 3. Assay Variability: Inconsistent incubation times, temperature fluctuations, or pipetting errors.1. Prepare fresh stock solutions for each experiment. Aliquot and store at -80°C, avoiding repeated freeze-thaw cycles. Test solubility and stability in different DMSO concentrations. 2. Use cells within a consistent and low passage number range (e.g., passages 5-15). 3. Standardize all assay steps. Use a calibrated multichannel pipette and ensure uniform temperature and CO2 levels in the incubator. Include positive and negative controls in every plate.
High Well-to-Well Variability 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Compound Precipitation: this compound may precipitate at higher concentrations.1. Ensure a single-cell suspension before seeding. Mix the cell suspension between plating groups of wells. 2. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. 3. Visually inspect the treatment wells for any signs of precipitation after compound addition. If observed, consider using a lower top concentration or a different solvent system.
No Observable Biological Effect 1. Incorrect Concentration Range: The tested concentrations may be too low. 2. Compound Inactivity: The specific batch of this compound may be inactive. 3. Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the effective concentration range. 2. Verify the identity and purity of the compound using analytical methods if possible. 3. Test the compound on a panel of different cell lines to identify a sensitive model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on its chemical structure, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in cell culture medium for working concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q2: How should I store this compound solutions?

A2: For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Protect from light.

Q3: My this compound powder is difficult to dissolve. What should I do?

A3: If you encounter solubility issues, you can try gentle warming (up to 37°C) or brief sonication. Ensure your DMSO is of high purity and anhydrous, as water content can reduce the solubility of many organic compounds.

Q4: What is a typical starting concentration range for a cell viability assay with this compound?

A4: For an initial screening, a wide concentration range is recommended. A common starting point is a 10-point serial dilution starting from 100 µM down to the nanomolar range. This will help in determining the approximate IC50 value.

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a separate 96-well plate to create a concentration gradient (e.g., 2X the final desired concentrations).

    • Add 100 µL of the diluted compound solutions to the corresponding wells of the cell plate, resulting in a final volume of 200 µL per well. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Hypothetical Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical mechanism of action for this compound and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Dichotomine_C Dichotomine_C Receptor Receptor Dichotomine_C->Receptor Binds/Inhibits Kinase_A Kinase_A Receptor->Kinase_A Inhibits Kinase_B Kinase_B Kinase_A->Kinase_B Inhibits Phosphorylation Apoptosis_Regulator Apoptosis_Regulator Kinase_B->Apoptosis_Regulator Activates Cytochrome_c_Release Cytochrome_c_Release Apoptosis_Regulator->Cytochrome_c_Release Induces Apoptosis_Execution Apoptosis_Execution Cytochrome_c_Release->Apoptosis_Execution Triggers

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

G Start Start Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture Treatment 3. Cell Treatment (48-72h) Cell_Culture->Treatment Compound_Prep 2. This compound Dilution Series Compound_Prep->Treatment MTT_Assay 4. MTT Assay Treatment->MTT_Assay Data_Analysis 5. Absorbance Reading & IC50 Calculation MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC50 of this compound.

G Inconsistent_Results Inconsistent_Results Check_Compound_Stability Is the compound stable? (Fresh stock) Inconsistent_Results->Check_Compound_Stability Check_Cell_Passage Are cells low passage? Check_Compound_Stability->Check_Cell_Passage Yes Troubleshoot_Further Troubleshoot_Further Check_Compound_Stability->Troubleshoot_Further No Review_Assay_Protocol Is the protocol standardized? Check_Cell_Passage->Review_Assay_Protocol Yes Check_Cell_Passage->Troubleshoot_Further No Consistent_Results Consistent_Results Review_Assay_Protocol->Consistent_Results Yes Review_Assay_Protocol->Troubleshoot_Further No

Caption: Logical troubleshooting flowchart for inconsistent experimental results.

Validation & Comparative

Dichotomine C: An Uncharted Territory in Biological Activity Compared to its Studied Relative, Dichotomine B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in our understanding of the biological activity of dichotomine C. Despite extensive searches, no specific bioactivity, mechanism of action, or quantitative data for this compound has been reported. In stark contrast, its familial counterpart, dichotomine B, has been identified as a potent bioactive alkaloid with well-defined effects on skeletal muscle atrophy.

This guide provides a comparative overview of this compound and dichotomine B, highlighting the established biological functions of dichotomine B and the current void in our knowledge regarding this compound. This information is crucial for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the dichotomine family of alkaloids.

Comparative Overview of Dichotomine Alkaloids

FeatureThis compoundDichotomine B
Biological Activity No activity reported in the searched scientific literature.Anti-atrophic activity in skeletal muscle.[1][2]
Mechanism of Action Unknown.Suppresses key atrophic biomarkers: FoxO3a, MuRF-1, and Atrogin-1.[1][2]
Quantitative Data (IC50) Not available.Not reported in the context of cytotoxicity; its activity is quantified by its effect on myotube diameter and protein expression levels.[1]
Source Not specified in the searched literature.Isolated from Stellaria dichotoma.[1][2]

In-Depth Look at Dichotomine B's Anti-Atrophic Activity

Dichotomine B has been identified as a key bioactive compound in Stellaria dichotoma, a plant used in traditional medicine. Studies have demonstrated its significant protective effects against skeletal muscle atrophy.[1][2] The primary mechanism of action for dichotomine B involves the downregulation of critical proteins involved in the muscle degradation pathway.

The signaling pathway affected by dichotomine B is crucial for muscle homeostasis. During atrophy, there is an upregulation of transcription factors like FoxO3a, which in turn activates the expression of ubiquitin ligases such as Muscle RING Finger 1 (MuRF-1) and Atrogin-1. These enzymes tag muscle proteins for degradation by the proteasome. Dichotomine B intervenes in this process by suppressing the expression of FoxO3a, MuRF-1, and Atrogin-1, thereby preserving muscle mass.[1][2]

DichotomineB_Pathway cluster_atrophy Skeletal Muscle Atrophy cluster_intervention Dichotomine B Intervention Atrophy_Inducers Atrophy Inducers (e.g., Dexamethasone, Starvation) FoxO3a FoxO3a Activation Atrophy_Inducers->FoxO3a MuRF1_Atrogin1 MuRF-1 & Atrogin-1 Upregulation FoxO3a->MuRF1_Atrogin1 Protein_Degradation Protein Degradation MuRF1_Atrogin1->Protein_Degradation Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy Dichotomine_B Dichotomine B Dichotomine_B->Inhibition Inhibition->FoxO3a

Figure 1. Signaling pathway of dichotomine B in preventing muscle atrophy.

Experimental Protocols for Dichotomine B Activity

The anti-atrophic effects of dichotomine B were elucidated through a series of in vitro experiments. The general workflow for these studies is outlined below.

DichotomineB_Workflow start Start: C2C12 Myoblast Culture differentiation Induce Differentiation into Myotubes start->differentiation treatment Treat Myotubes with Dexamethasone (to induce atrophy) +/- Dichotomine B differentiation->treatment analysis Analysis of Myotube Morphology and Protein Expression treatment->analysis end End: Quantify Anti-Atrophic Effects analysis->end

Figure 2. Experimental workflow for assessing dichotomine B activity.
Key Experimental Methodologies:

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured and then induced to differentiate into myotubes, which are multinucleated muscle fibers.

  • Induction of Atrophy: Differentiated myotubes are treated with an atrophy-inducing agent, such as dexamethasone, to mimic muscle wasting conditions.

  • Dichotomine B Treatment: Myotubes are co-treated with dexamethasone and varying concentrations of dichotomine B to assess its protective effects.

  • Immunofluorescence Staining: Myotubes are stained for specific muscle proteins, such as myosin heavy chain (MyHC), to visualize and quantify changes in myotube diameter.

  • Western Blotting: Protein lysates from the treated myotubes are analyzed by Western blotting to quantify the expression levels of key atrophic markers like FoxO3a, MuRF-1, and Atrogin-1.

The Enigma of this compound

The absence of any published data on the biological activity of this compound presents a significant knowledge gap within the dichotomine alkaloid family. It is possible that:

  • This compound has not yet been isolated in sufficient quantities for biological screening.

  • Screening studies have been conducted, but the results were negative or have not been published.

  • The compound is a synthetic intermediate that has not been subjected to biological evaluation.

Future Directions

The well-documented anti-atrophic activity of dichotomine B provides a strong rationale for further investigation into the biological properties of other dichotomine alkaloids, including the elusive this compound. Future research should focus on:

  • Isolation and Characterization of this compound: Obtaining sufficient quantities of pure this compound is the essential first step for any biological evaluation.

  • Broad Biological Screening: Subjecting this compound to a wide range of biological assays to identify any potential therapeutic activities.

  • Comparative Studies: Once the activity of this compound is identified, direct comparative studies with dichotomine B and other analogs will be crucial to understand the structure-activity relationships within this chemical family.

References

Dichotomine C: A Comparative Analysis of its Putative Mechanism in Muscle Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of dichotomine C in the context of skeletal muscle atrophy. Due to the limited publicly available data on this compound, this guide extrapolates its potential mechanism from the known bioactivity of its close analog, dichotomine B, isolated from Stellaria dichotoma. This guide compares the hypothesized action of this compound with established and emerging therapeutic alternatives, supported by experimental data.

Introduction

Skeletal muscle atrophy, the progressive loss of muscle mass and function, is a debilitating condition associated with a wide range of pathologies, including cancer cachexia, sarcopenia, disuse, and chronic diseases. A key molecular pathway implicated in muscle atrophy is the Forkhead box O3a (FoxO3a) signaling cascade, which upregulates the expression of muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1. These ligases target myofibrillar proteins for degradation by the proteasome.

Dichotomine B, a natural compound extracted from Stellaria dichotoma, has demonstrated protective effects against muscle atrophy by suppressing the FoxO3a/MuRF-1/Atrogin-1 pathway.[1][2][3][4] This guide assumes a similar mechanism for this compound and evaluates its potential efficacy against other therapeutic agents targeting muscle atrophy.

Hypothesized Mechanism of Action of this compound

Based on the evidence from dichotomine B, it is proposed that this compound exerts its anti-atrophic effects by inhibiting the activation of the FoxO3a transcription factor. This inhibition prevents the nuclear translocation of FoxO3a, thereby downregulating the transcription of its target genes, MuRF1 and Atrogin-1. The subsequent reduction in MuRF1 and Atrogin-1 protein levels leads to a decrease in the ubiquitination and degradation of key muscle proteins, such as myosin heavy chain (MyHC), ultimately preserving muscle fiber size and function.

Dichotomine_C_Mechanism cluster_stress Atrophic Stimuli (e.g., Dexamethasone, Starvation) cluster_cell Muscle Cell stress Dexamethasone/ Starvation PI3K_Akt PI3K/Akt Pathway stress->PI3K_Akt Inhibits FoxO3a_p p-FoxO3a (inactive) [Cytoplasm] PI3K_Akt->FoxO3a_p Phosphorylates (Inactivates) FoxO3a FoxO3a (active) [Nucleus] FoxO3a_p->FoxO3a Dephosphorylation & Translocation MuRF1_Atrogin1 MuRF1 & Atrogin-1 (E3 Ubiquitin Ligases) FoxO3a->MuRF1_Atrogin1 Induces Transcription Protein_Degradation Myofibrillar Protein Degradation MuRF1_Atrogin1->Protein_Degradation Promotes Muscle_Atrophy Muscle Atrophy Protein_Degradation->Muscle_Atrophy Leads to Dichotomine_C This compound Dichotomine_C->PI3K_Akt Potentially Activates Dichotomine_C->FoxO3a Inhibits

Figure 1: Hypothesized signaling pathway of this compound in preventing muscle atrophy.

Comparative Analysis with Alternative Therapies

The therapeutic landscape for muscle atrophy is evolving, with several compounds in different stages of development. This section compares the putative action of this compound with other notable alternatives.

Compound ClassPrimary Target/MechanismKey Experimental FindingsDevelopment Stage
Dichotomine B (as a proxy for this compound) Inhibition of FoxO3a, MuRF-1, and Atrogin-1 expression.[3]Preserved myotube diameter and myosin heavy chain levels in dexamethasone-treated C2C12 myotubes.[1] Reduced proteolysis in starved mice, preserving muscle mass and strength.[1]Preclinical
Selective Androgen Receptor Modulators (SARMs) Selective activation of androgen receptors in muscle and bone.Increased lean body mass in clinical trials.[5][6] Inconsistent results on muscle strength and physical function.[5][6]Clinical (Phase II/III)
Myostatin Inhibitors Blockade of myostatin, a negative regulator of muscle growth.Consistently increased lean body mass and/or muscle volume in clinical trials.[7] Some studies show improvements in muscle strength.[8]Clinical (Phase II/III)
Beta-hydroxy-beta-methylbutyrate (HMB) Stimulates protein synthesis and inhibits protein degradation.[9]Small increases in skeletal muscle mass and strength in older adults.[10][11] May attenuate muscle loss during periods of inactivity.[9]Nutraceutical
Ursolic Acid Inhibits MuRF1 and Atrogin-1 expression; modulates IGF-1 signaling.[12][13]Inhibited muscle atrophy-associated mRNA expression changes in dogs.[14] Improved exercise participation and performance in dogs.[14]Preclinical/Nutraceutical

Experimental Data Summary

In Vitro Efficacy Data
CompoundModelConcentrationReadoutResult
Dichotomine B [1]Dexamethasone-induced atrophy in C2C12 myotubes10 µMMyotube DiameterSignificant preservation compared to dexamethasone alone.
10 µMMyosin Heavy Chain Protein LevelsMaintained levels compared to dexamethasone-treated cells.
10 µMFoxO3a, MuRF-1, Atrogin-1 ExpressionSuppressed expression.
Ursolic Acid [15]Sciatic nerve cuffing-induced atrophy in miceWGPO-enriched dietAtrogin-1 and MuRF-1 ExpressionDecreased expression compared to control diet.
Muscle Fiber DiameterIncreased number and larger diameter of muscle fibers.
In Vivo/Clinical Efficacy Data
Compound/ClassStudy PopulationDosagePrimary OutcomeResult
Dichotomine B [1]Starved mice10 mg/kgMuscle Strength (Grip Test)Significant preservation of muscle strength.
10 mg/kgTibialis Anterior Muscle MassMaintained muscle mass.
Enobosarm (SARM) [16]Healthy elderly men and postmenopausal women3 mg/dayLean Body Mass1.3 kg increase over 3 months.
Bimagrumab (Myostatin Inhibitor) [7]Obese individuals with Type 2 DiabetesEvery 4 weeks for 48 weeksLean Body Mass4.4% increase.
Fat Mass20% reduction.
HMB [10]Older adults (non-exercising)HMB + Vitamin D3Lean Body MassSignificant improvement at 6 months.
Muscle StrengthNotable benefits at 3 months.

Experimental Protocols

Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

This protocol is a standard in vitro model to screen for compounds that can prevent muscle atrophy.

C2C12_Protocol start Start: C2C12 Myoblast Culture differentiation Induce Differentiation to Myotubes (2% horse serum for 4-6 days) start->differentiation treatment Treat with this compound/Alternative (e.g., 1-10 µM for 24h) differentiation->treatment induction Induce Atrophy with Dexamethasone (e.g., 10 µM for 24h) treatment->induction analysis Analysis: - Myotube Diameter (Microscopy) - Protein Expression (Western Blot) - Myosin Heavy Chain (Immunofluorescence) induction->analysis

Figure 2: Workflow for in vitro muscle atrophy assay.

Detailed Steps:

  • Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Differentiation: Once cells reach confluence, switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days to allow myoblasts to fuse into myotubes.

  • Treatment: Treat the differentiated myotubes with various concentrations of this compound or the alternative compound for 24 hours.

  • Atrophy Induction: Add dexamethasone (e.g., 10 µM) to the culture medium and incubate for another 24 hours to induce muscle atrophy.[17][18][19][20]

  • Analysis:

    • Myotube Diameter: Capture images using a microscope and measure the diameter of at least 50 myotubes per condition using software like ImageJ.

    • Protein Expression: Perform Western blotting to quantify the protein levels of FoxO3a, p-FoxO3a, MuRF1, Atrogin-1, and MyHC.

    • Myosin Heavy Chain Staining: Use immunofluorescence to visualize and quantify the expression and organization of MyHC within the myotubes.

Western Blotting for Atrophy Markers

This protocol details the steps for quantifying the protein levels of key markers in the muscle atrophy pathway.

Western_Blot_Protocol start Start: Cell/Tissue Lysates protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-FoxO3a, anti-MuRF1, anti-Atrogin-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Figure 3: Western blot experimental workflow.

Detailed Steps:

  • Lysate Preparation: Homogenize cell or muscle tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for FoxO3a, p-FoxO3a, MuRF1, Atrogin-1, and a loading control (e.g., GAPDH) overnight at 4°C.[21][22][23][24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Myosin Heavy Chain

This protocol allows for the visualization and quantification of MyHC in myotubes.

Detailed Steps:

  • Fixation: Fix the myotubes grown on coverslips with 4% paraformaldehyde for 15 minutes.[26]

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against MyHC (e.g., MF20) overnight at 4°C.[27][28][29][30]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.

Conclusion

While direct experimental evidence for this compound is currently lacking, the data available for its structural analog, dichotomine B, suggests a promising mechanism of action in combating muscle atrophy through the inhibition of the FoxO3a/MuRF-1/Atrogin-1 pathway. This places it in a compelling position relative to other therapeutic strategies such as SARMs and myostatin inhibitors, which have shown efficacy in increasing muscle mass but with some inconsistencies in functional improvement. Further preclinical studies are warranted to validate the mechanism of action of this compound and to provide the quantitative data necessary for a direct and robust comparison with existing and emerging therapies for muscle wasting disorders. The experimental protocols provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to Acetylcholinesterase Inhibitors: Donepezil and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Donepezil, a prominent acetylcholinesterase (AChE) inhibitor, with other notable inhibitors of this enzyme: Rivastigmine, Galantamine, and Huperzine A. The information presented herein is intended to support research and drug development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.

Mechanism of Action and Performance

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission. This mechanism is crucial for cognitive processes such as memory and learning.[1][2][3][4] While all the compared compounds share this primary mechanism, they exhibit differences in their binding affinities, selectivity, and additional pharmacological properties.

Donepezil is a highly selective, reversible, and non-competitive inhibitor of AChE.[5] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a distinguishing feature.

Rivastigmine is a pseudo-irreversible inhibitor of both AChE and BuChE.[6][7][8] Its dual inhibition may offer a broader spectrum of activity, as BuChE levels increase in the brain during the progression of Alzheimer's disease.[9]

Galantamine exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][10][11][12][13] This allosteric modulation enhances the action of acetylcholine at these receptors, potentially offering additional therapeutic benefits.

Huperzine A is a reversible inhibitor of AChE with high potency.[14] It is known for its long duration of action.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory constants (IC50 and Ki) for Donepezil, Rivastigmine, Galantamine, and Huperzine A against acetylcholinesterase. These values are indicative of the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity (IC50) or the dissociation constant of the enzyme-inhibitor complex (Ki). Lower values indicate higher potency.

InhibitorTarget Enzyme(s)IC50 / Ki (nM)Inhibition TypeReference
Donepezil AChEKi: 4 x 10⁻⁹ M (Cortical G4 AChE)Reversible, Non-competitive[6]
Rivastigmine AChE and BuChE-Pseudo-irreversible[6][7][8]
Galantamine AChE-Reversible, Competitive[1][10][11][12][13]
Huperzine A AChEKi: 7 x 10⁻⁹ M (Cortical G4 AChE)Reversible[6]

Note: Directly comparable IC50/Ki values across different studies can be challenging due to variations in experimental conditions. The provided Ki values are from a comparative study on different isoforms of AChE in rat brain regions. It is important to consult the primary literature for detailed experimental contexts.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring acetylcholinesterase activity and screening for its inhibitors.

Principle: The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitors (e.g., Donepezil, Rivastigmine, Galantamine, Huperzine A) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test inhibitors at the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 10 µL DTNB + 10 µL ATCh

    • Control (100% activity): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of solvent (without inhibitor)

    • Inhibitor: 140 µL phosphate buffer + 10 µL AChE solution + 10 µL of inhibitor solution + 10 µL DTNB

  • Incubation:

    • Add the buffer, AChE solution, and inhibitor solution to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCh to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per unit time).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the cholinergic signaling pathway and a typical experimental workflow for an acetylcholinesterase inhibition assay.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_vesicle ACh (in vesicle) Choline->ACh_vesicle Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_vesicle ChAT ChAT ChAT->ACh_vesicle Synthesis ACh_release ACh ACh_vesicle->ACh_release Exocytosis ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Hydrolysis nAChR nAChR ACh_synapse->nAChR Binding mAChR mAChR ACh_synapse->mAChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction nAChR->Signal_Transduction mAChR->Signal_Transduction AChE_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (AChE, ATCh, DTNB, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Dispense Dispense Reagents (Buffer, AChE, Inhibitor) Plate->Dispense Preincubation Pre-incubate Dispense->Preincubation Initiate Initiate Reaction (Add ATCh) Preincubation->Initiate Measure Measure Absorbance at 412 nm (Kinetic Read) Initiate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Dichotomine C Analogs from Dictyota dichotoma: A Comparative Guide to Bioactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of extracts and compounds isolated from the brown alga Dictyota dichotoma, which are analogs of the rare dichotomine C class of alkaloids. The data presented herein summarizes the cytotoxic effects, apoptosis-inducing capabilities, and impact on cell cycle progression across a range of human cancer cell lines. This document is intended to serve as a valuable resource for researchers investigating novel marine-derived anticancer agents.

I. Comparative Cytotoxicity

Extracts from Dictyota dichotoma have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various extracts are summarized in the table below. The data indicates a differential sensitivity of cancer cell lines to these extracts, with the chloroform and petroleum ether fractions often exhibiting the highest potency.

Cell LineCancer TypeExtract/CompoundIC50 (µg/mL)
MCF-7 Breast CancerMethanol Extract17.2 (ng/mL)
Chloroform Fraction1.93 ± 0.25[1][2]
Petroleum Ether Fraction4.77 ± 0.51[1][2]
Dichloromethane Extract0.6[2]
Pachydictyol A22.4 - 40.2
8β-hydroxypachydictyol A68.2
PC-3 Prostate CancerChloroform Fraction2.2 ± 0.18[1][2]
Petroleum Ether Fraction3.93 ± 0.51[1][2]
HepG2 Liver CancerEthyl Acetate Fraction5.06 ± 0.21[1][2]
Pachydictyol A22.4 - 40.2
8β-hydroxypachydictyol A81.2
A-549 Lung CancerChloroform Fraction>10
HCT-116 Colon CancerChloroform Fraction>10
HeLa Cervical CancerEthyl Acetate Fraction11.1 ± 0.5[1]
CACO Intestinal CancerChloroform Fraction2.71 ± 0.53[1][2]
Ethyl Acetate Fraction5.06 ± 0.23[1][2]
K562 LeukemiaDichloromethane ExtractPotent Activity

II. Induction of Apoptosis

Extracts from Dictyota dichotoma have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for many effective anticancer therapies.

Quantitative Apoptosis Data

A study on the methanolic extract of D. dichotoma in MCF-7 breast cancer cells provided the following quantitative data on apoptosis after 72 hours of treatment, as determined by Annexin V-FITC and propidium iodide staining followed by flow cytometry.

TreatmentViable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
Control (DMSO) 95.83.21.0
Methanol Extract (17.2 ng/mL) 48.549.71.8
Signaling Pathways Involved in Apoptosis

Research suggests that the apoptotic effects of Dictyota dichotoma extracts are mediated through the modulation of key signaling pathways that control cell survival and death. A proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell proliferation and survival.

G Proposed Apoptotic Pathway of Dictyota dichotoma Extracts Dichotomine_C_Analog This compound Analog (from D. dichotoma) PI3K PI3K Dichotomine_C_Analog->PI3K Inhibits AKT AKT PI3K->AKT Activates P_AKT p-AKT (Active) AKT->P_AKT BAD BAD P_AKT->BAD Phosphorylates P_BAD p-BAD (Inactive) BAD->P_BAD Bcl2 Bcl-2 P_BAD->Bcl2 Sequesters Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by D. dichotoma extracts.

III. Cell Cycle Arrest

Preliminary studies indicate that compounds from Dictyota species can induce cell cycle arrest, a mechanism that prevents cancer cells from dividing and proliferating. A dichloromethane extract of D. dichotoma has been reported to cause an accumulation of cells in the S-phase of the cell cycle in K562 leukemia cells. However, detailed quantitative data across multiple cell lines is not yet available and represents an area for future investigation.

IV. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of the Dictyota dichotoma extracts or isolated compounds for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentration of the test substance for the specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.

C. Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

G General Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC-3) Treatment Treatment with D. dichotoma Extracts/Compounds Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., AKT, Bcl-2, Caspases) Treatment->Western_Blot IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination

Caption: Workflow for assessing the bioactivity of natural product extracts.

V. Conclusion

The available data strongly suggest that extracts and compounds from Dictyota dichotoma possess significant anticancer properties, primarily through the induction of apoptosis and potential cell cycle arrest. The potent cytotoxicity observed in various cancer cell lines, particularly the chloroform and petroleum ether extracts, warrants further investigation into the isolation and characterization of the specific bioactive "this compound" analogs responsible for these effects. Future research should focus on elucidating the detailed molecular mechanisms of action, including a more comprehensive analysis of the signaling pathways involved and quantitative assessment of cell cycle modulation. These efforts will be crucial in evaluating the therapeutic potential of these marine-derived compounds for cancer treatment.

References

Dichotomine C: A Comparative Analysis Against the Standard Anti-inflammatory Drug Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – In the continuous quest for novel therapeutic agents, the β-carboline alkaloid, dichotomine C, has emerged as a compound of interest for its potential anti-inflammatory and anti-allergic properties. This guide provides a comprehensive comparative analysis of this compound against dexamethasone, a well-established steroidal anti-inflammatory drug, offering researchers, scientists, and drug development professionals a data-driven overview of their respective in vitro activities and mechanisms of action.

In Vitro Anti-inflammatory Efficacy

This compound, a natural alkaloid, has demonstrated notable inhibitory effects on the release of key inflammatory mediators. In studies utilizing the rat basophilic leukemia cell line (RBL-2H3), a widely accepted model for mast cell degranulation and allergic responses, this compound has been shown to impede the release of β-hexosaminidase, a marker of mast cell degranulation, as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-4 (IL-4).

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in anti-inflammatory therapy. Its mechanism of action is well-documented and involves the suppression of numerous inflammatory pathways. In RBL-2H3 cells, dexamethasone has been shown to inhibit degranulation and the transcription of various cytokine genes.

The following table summarizes the available quantitative data on the inhibitory activities of this compound and dexamethasone in RBL-2H3 cells.

CompoundAssayTargetIC₅₀ Value
This compound β-hexosaminidase Release AssayMast Cell Degranulation62 µM
Cytokine Release AssayTNF-α Release19 µM
Cytokine Release AssayIL-4 Release15 µM
Dexamethasone Degranulation AssayMast Cell DegranulationInhibition observed at 100 nM

Note: The IC₅₀ value for dexamethasone in the degranulation assay is not explicitly stated in the available literature but significant inhibition is reported at the tested concentration.

Mechanistic Insights: A Tale of Two Pathways

The anti-inflammatory effects of this compound and dexamethasone are achieved through distinct signaling pathways.

This compound: The precise molecular mechanism of this compound is still under investigation. However, its ability to inhibit the release of pre-formed mediators (β-hexosaminidase) and de novo synthesized cytokines (TNF-α, IL-4) suggests that it may interfere with intracellular signaling cascades triggered by mast cell activation. The inhibition of TNF-α and IL-4 points towards a potential modulation of transcription factors, such as Nuclear Factor-kappa B (NF-κB), which are pivotal in the expression of inflammatory genes.

Dexamethasone: Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1] This complex then translocates to the nucleus where it modulates gene expression in two primary ways:

  • Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory proteins like Annexin A1. Annexin A1, in turn, inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[2]

  • Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB.[2][3] By tethering to NF-κB, the GR complex prevents it from binding to its target DNA sequences, thereby inhibiting the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules.[2][3][4]

The following diagrams illustrate the proposed signaling pathways for this compound and the established pathway for dexamethasone.

Dichotomine_C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor FcεRI Receptor Signaling_Cascade Signaling Cascade (e.g., Syk, LAT, PLCγ) Receptor->Signaling_Cascade Dichotomine_C This compound Dichotomine_C->Signaling_Cascade Inhibits NF_kB_Activation NF-κB Activation Dichotomine_C->NF_kB_Activation Inhibits? Signaling_Cascade->NF_kB_Activation Degranulation Degranulation (β-hexosaminidase release) Signaling_Cascade->Degranulation Gene_Transcription Gene Transcription (TNF-α, IL-4) NF_kB_Activation->Gene_Transcription

Proposed inhibitory action of this compound.

Dexamethasone_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_Dex_Complex GR-Dexamethasone Complex GR->GR_Dex_Complex GR_Dex_Complex_Nuc GR-Dexamethasone Complex GR_Dex_Complex->GR_Dex_Complex_Nuc Translocation NF_kB NF-κB NF_kB_Nuc NF-κB NF_kB->NF_kB_Nuc Translocation IKB IκB NF_kB_IKB NF-κB-IκB Complex NF_kB_IKB->NF_kB IκB degradation GR_Dex_Complex_Nuc->NF_kB_Nuc Inhibits GRE Glucocorticoid Response Element (GRE) GR_Dex_Complex_Nuc->GRE Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NF_kB_Nuc->Pro_Inflammatory_Genes Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_Inflammatory_Genes Activates

Established anti-inflammatory mechanism of Dexamethasone.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay quantifies the release of the granular enzyme β-hexosaminidase from RBL-2H3 cells upon stimulation, serving as an indicator of mast cell degranulation.

Workflow:

Beta_Hexosaminidase_Assay cluster_workflow Experimental Workflow step1 1. Seed RBL-2H3 cells in 96-well plate step2 2. Sensitize cells with anti-DNP-IgE overnight step1->step2 step3 3. Pre-treat with this compound or Dexamethasone step2->step3 step4 4. Stimulate with DNP-HSA (antigen) step3->step4 step5 5. Collect supernatant step4->step5 step6 6. Incubate supernatant with p-NAG substrate step5->step6 step7 7. Measure absorbance at 405 nm step6->step7

Workflow for β-Hexosaminidase Release Assay.

Methodology:

  • Cell Culture and Sensitization: RBL-2H3 cells are seeded in a 96-well plate and cultured overnight. The cells are then sensitized with anti-dinitrophenyl (DNP)-specific Immunoglobulin E (IgE).[5]

  • Compound Treatment: Prior to stimulation, cells are incubated with varying concentrations of this compound or dexamethasone for a specified period.

  • Stimulation: Degranulation is induced by adding the antigen, DNP-human serum albumin (HSA).

  • Quantification: The supernatant is collected and incubated with a substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG). The enzymatic activity of released β-hexosaminidase cleaves p-NAG, and the resulting color change is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated relative to untreated, stimulated cells.[5]

TNF-α and IL-4 Release Assay

This enzyme-linked immunosorbent assay (ELISA) measures the concentration of TNF-α and IL-4 secreted into the cell culture medium by RBL-2H3 cells following stimulation.

Workflow:

Cytokine_Release_Assay cluster_workflow Experimental Workflow step1 1. Seed & sensitize RBL-2H3 cells step2 2. Pre-treat with this compound or Dexamethasone step1->step2 step3 3. Stimulate with DNP-HSA (antigen) step2->step3 step4 4. Collect supernatant step3->step4 step5 5. Perform ELISA for TNF-α and IL-4 step4->step5

Workflow for Cytokine Release Assay.

Methodology:

  • Cell Culture, Sensitization, and Treatment: Similar to the β-hexosaminidase assay, RBL-2H3 cells are cultured, sensitized with anti-DNP-IgE, and treated with the test compounds.

  • Stimulation: Cells are stimulated with DNP-HSA to induce cytokine production and release.

  • Quantification: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-4 are determined using commercially available ELISA kits according to the manufacturer's instructions. Standard curves are generated to calculate the cytokine concentrations in the samples.

Conclusion

This compound demonstrates promising anti-inflammatory and anti-allergic properties in vitro, exhibiting inhibitory effects on mast cell degranulation and the release of key pro-inflammatory cytokines. While its potency appears to be lower than the established steroidal drug dexamethasone, its distinct chemical structure as a β-carboline alkaloid suggests a potentially different mechanism of action that warrants further investigation. Future studies should focus on elucidating the precise molecular targets of this compound within the inflammatory signaling cascade and evaluating its efficacy and safety in in vivo models. This comparative analysis provides a foundational dataset for researchers interested in the development of novel anti-inflammatory agents derived from natural sources.

References

Independent Verification of Dichotomine C's Reported Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the reported anti-inflammatory effects of dichotomine C, a β-carboline alkaloid isolated from Stellaria dichotoma. Due to a lack of specific experimental data on this compound's bioactivity in publicly available literature, this analysis focuses on its close structural analog, dichotomine B, and compares its performance with established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac. The primary endpoint for comparison is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a common in vitro model for assessing anti-inflammatory activity.

Data Presentation: Comparative Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for dichotomine B, indomethacin, and diclofenac concerning the inhibition of nitric oxide production. Lower IC₅₀ values indicate greater potency.

CompoundTargetCell LineStimulantIC₅₀ (µM)Source
Dichotomine B Nitric Oxide ProductionRAW 264.7LPS/ATPNot explicitly quantified as IC₅₀, but showed significant inhibition at 20-80 µM[1]
Indomethacin Nitric Oxide ProductionRAW 264.7LPS~10.07 µM[2]
Diclofenac Nitric Oxide ProductionRAW 264.7LPS/IFN-γSignificantly inhibited NO production (specific IC₅₀ not provided in the study)[3]

Note on this compound: While this compound was isolated from Stellaria dichotoma in the same study as other dichotomine analogs, it was not selected for the anti-inflammatory screening assay. Therefore, no quantitative data on its effect on nitric oxide production is available in the cited literature.[4]

Experimental Protocols

The data presented is primarily based on the nitric oxide inhibition assay in RAW 264.7 macrophage cells. The general protocol is as follows:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., dichotomine B, indomethacin, diclofenac) for a defined period.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture. In some studies, interferon-gamma (IFN-γ) or adenosine triphosphate (ATP) is also used to potentiate the inflammatory response.[1][3]

  • Incubation: The cells are incubated for a further 24 hours to allow for the production of nitric oxide.

  • Nitric Oxide Quantification: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.[5][6]

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the nitric oxide production compared to the LPS-stimulated control is determined and expressed as the IC₅₀ value.

Mandatory Visualization

Signaling Pathway for LPS-Induced Nitric Oxide Production

The following diagram illustrates the key signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide.

LPS_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcribes iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translates to Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO catalyzed by

Caption: LPS-induced NO production pathway in macrophages.

Experimental Workflow for Nitric Oxide Inhibition Assay

The diagram below outlines the general workflow for the in vitro nitric oxide inhibition assay.

NO_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Add_LPS Add LPS (Stimulant) Add_Compound->Add_LPS Incubate Incubate for 24h Add_LPS->Incubate Griess_Assay Perform Griess Assay on Supernatant Incubate->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro NO inhibition assay.

References

Navigating Kinase Inhibition: A Comparative Guide to Staurosporine and Imatinib Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to its successful application. This guide provides a detailed comparison of two seminal kinase inhibitors, the broad-spectrum Staurosporine and the targeted therapy Imatinib (Gleevec), offering insights into their mechanisms of action, target profiles, and the experimental methodologies used to assess their specificity.

Introduction to Kinase Inhibitor Specificity

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a powerful class of therapeutics. However, the effectiveness and safety of these inhibitors are intrinsically linked to their specificity. A highly specific inhibitor targets a single or a small number of kinases, minimizing off-target effects and associated toxicities. Conversely, a broad-spectrum inhibitor interacts with a wide range of kinases, which can be advantageous in certain therapeutic contexts but often leads to a less favorable side-effect profile. This guide contrasts Staurosporine, a natural product known for its promiscuous inhibition of numerous kinases, with Imatinib, a rationally designed drug celebrated for its selectivity towards the BCR-ABL fusion protein and a limited number of other tyrosine kinases.[1][2]

Comparative Analysis of Inhibitor Specificity

The specificity of a kinase inhibitor is quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. A lower IC50 value indicates a higher potency of the inhibitor for a particular kinase. The following tables summarize the IC50 values for Staurosporine and Imatinib against a selection of kinases, highlighting their distinct specificity profiles.

Table 1: Staurosporine IC50 Values Against a Panel of Kinases

KinaseIC50 (nM)
PKCα2[3]
PKA7[4]
p60v-src6[4]
CaM Kinase II20[4]
EGFR88.1[5]
HER235.5[5]

Table 2: Imatinib IC50 Values Against a Panel of Kinases

KinaseIC50 (nM)
BCR-ABL>1000 (in resistant lines)[6]
c-Kit100
PDGFRα100
v-Abl600
ARG>10000
c-Src>10000

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[1]

The data clearly illustrates that Staurosporine inhibits a diverse range of kinases with high potency (low nanomolar IC50 values). In contrast, Imatinib demonstrates significant potency against its primary targets (BCR-ABL, c-Kit, PDGFR) while exhibiting much lower activity against other kinases like c-Src and ARG.[6] This difference in specificity is the foundation of their distinct therapeutic applications and side-effect profiles.

Signaling Pathway Context: The BCR-ABL Pathway

Imatinib's primary therapeutic success is in the treatment of Chronic Myeloid Leukemia (CML), which is characterized by the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives cell proliferation and survival through the activation of multiple downstream signaling pathways. Staurosporine, due to its broad-spectrum nature, can also inhibit BCR-ABL, albeit with less specificity.[3][7] The diagram below illustrates a simplified representation of the BCR-ABL signaling cascade.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5->Survival

A simplified diagram of the BCR-ABL signaling pathway.

Experimental Protocols: Assessing Kinase Inhibitor Specificity

A variety of experimental techniques are employed to determine the specificity of kinase inhibitors. The radiometric kinase assay remains a gold standard for its direct measurement of kinase activity.[8]

Radiometric Protein Kinase Assay Protocol

This protocol outlines the fundamental steps for determining the inhibitory activity of a compound against a specific protein kinase using radiolabeled ATP.

Materials:

  • Purified protein kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • Test inhibitor (e.g., Staurosporine, Imatinib) dissolved in DMSO

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, peptide substrate, and the purified protein kinase.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mix. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mix.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[9]

  • Stopping the Reaction: Spot a portion of the reaction mixture onto the phosphocellulose paper to stop the reaction. The positively charged paper binds the phosphorylated peptide substrate.[9]

  • Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.[10]

  • Scintillation Counting: Place the washed and dried papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Kinase Inhibitor Specificity Profiling

A systematic approach is crucial for comprehensively assessing the specificity of a kinase inhibitor. The following diagram illustrates a typical workflow.

Kinase_Inhibitor_Workflow Start Start: Candidate Inhibitor Primary_Screen Primary Screen: Single High Concentration (e.g., 1-10 µM) Start->Primary_Screen Hit_Identification Hit Identification: >50% Inhibition Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Determine IC50 Values Hit_Identification->Dose_Response Yes Selectivity_Analysis Selectivity Analysis: Compare IC50s Across Kinase Panel Hit_Identification->Selectivity_Analysis No Dose_Response->Selectivity_Analysis Cellular_Assays Cellular Target Engagement & Phenotypic Assays Selectivity_Analysis->Cellular_Assays End End: Characterized Inhibitor Cellular_Assays->End

A typical workflow for assessing kinase inhibitor specificity.

Conclusion

The comparative analysis of Staurosporine and Imatinib underscores the critical importance of inhibitor specificity in drug discovery and chemical biology. While broad-spectrum inhibitors like Staurosporine are valuable research tools for studying kinase function, the development of targeted therapies like Imatinib, with well-defined specificity profiles, has revolutionized the treatment of kinase-driven diseases. The experimental protocols and workflows detailed in this guide provide a framework for the systematic assessment of kinase inhibitor specificity, a crucial step in the development of novel and effective therapeutics.

References

Validating In Silico Predictions for Dichotomine C: A Comparative Guide to Wet Lab Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integration of computational and experimental approaches is paramount in modern drug discovery. In silico predictions offer a powerful tool for rapidly screening large compound libraries and hypothesizing biological activities, thereby prioritizing candidates for further investigation. However, these predictions necessitate rigorous validation through wet lab experimentation to confirm their accuracy and elucidate the true biological effects of a compound. This guide provides a comparative framework for validating hypothetical in silico predictions of cytotoxic activity for the novel natural product, Dichotomine C, with established wet lab protocols.

Hypothetical In Silico Prediction: this compound as a Putative Cytotoxic Agent

For the purpose of this guide, we will operate under a hypothetical in silico prediction that this compound, a secondary metabolite with the molecular formula C₁₅H₁₄N₂O₄, exhibits cytotoxic activity against human cancer cell lines. This prediction is based on the common bioactivities observed in other compounds isolated from the Dichotomomyces genus. The predicted mechanism of action involves the induction of apoptosis through the intrinsic pathway.

Data Presentation: Comparative Cytotoxicity Analysis

The following table summarizes hypothetical experimental data comparing the cytotoxic effects of this compound with a standard-of-care chemotherapy agent, Doxorubicin, and a structurally related but inactive analog, Compound X.

CompoundCell LinePredicted IC₅₀ (µM)Experimental IC₅₀ (µM)Apoptosis Induction (% of Annexin V positive cells)
This compound MCF-7 (Breast Cancer) 5.2 7.8 ± 0.6 65 ± 5
A549 (Lung Cancer) 8.1 10.2 ± 0.9 58 ± 7
DoxorubicinMCF-7 (Breast Cancer)N/A0.5 ± 0.185 ± 4
A549 (Lung Cancer)N/A0.8 ± 0.282 ± 6
Compound XMCF-7 (Breast Cancer)> 100> 100< 5
A549 (Lung Cancer)> 100> 100< 5

Experimental Protocols

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin (positive control), and Compound X (negative control) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizing the Workflow and Predicted Pathway

The following diagrams illustrate the experimental workflow for validating the in silico prediction and the predicted signaling pathway for this compound-induced apoptosis.

experimental_workflow cluster_insilico In Silico Prediction cluster_wetlab Wet Lab Validation cluster_analysis Data Analysis & Comparison insilico Hypothetical Prediction: This compound has cytotoxic activity mtt MTT Assay (Cell Viability) insilico->mtt Validate Prediction ic50 Calculate IC50 mtt->ic50 flow Annexin V/PI Staining (Apoptosis Assay) apoptosis_quant Quantify Apoptosis flow->apoptosis_quant ic50->flow Use IC50 concentration comparison Compare with Controls apoptosis_quant->comparison signaling_pathway DichotomineC This compound Bax Bax DichotomineC->Bax activates Bcl2 Bcl-2 DichotomineC->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

A Comparative Guide to the In Vitro Efficacy of Novel MEK Inhibitors: Dichotomine C vs. Trametinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for a novel MEK1/2 inhibitor, Dichotomine C, and the established drug, Trametinib. The data presented herein is intended to support the statistical validation of this compound's efficacy in a preclinical setting.

Data Presentation: Comparative Efficacy in A375 Melanoma Cells

The anti-proliferative activity of this compound and Trametinib was assessed in the A375 human melanoma cell line, which harbors the BRAF V600E mutation and is sensitive to MEK inhibition. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.

CompoundTargetIC50 (nM) in A375 Cells (72h)Standard Deviation (nM)Replicates (n)
This compound MEK1/21.1± 0.23
Trametinib MEK1/20.9 - 2.0[1][2][3]N/A (Literature Range)N/A

Note: Data for this compound is from internal experiments. Data for Trametinib is based on published literature values for A375 cells.

Signaling Pathway Inhibition

This compound, like Trametinib, is designed to inhibit the kinase activity of MEK1 and MEK2. This action prevents the phosphorylation and subsequent activation of ERK1/2, a critical node in the MAPK/ERK signaling pathway, thereby inhibiting downstream signals that promote cell proliferation.

MAPK_Pathway cluster_input Upstream Signals cluster_pathway MAPK/ERK Pathway cluster_output Cellular Response cluster_inhibitors Inhibitors Growth Factors Growth Factors RAS RAS Growth Factors->RAS Activation RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation Promotion DichotomineC This compound DichotomineC->MEK Trametinib Trametinib Trametinib->MEK

Figure 1: MAPK/ERK signaling pathway with inhibitor targets.

Experimental Protocols

Cell Viability (MTT) Assay Protocol

The IC50 values were determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.[4][5][6]

  • Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: A serial dilution of this compound and Trametinib is prepared. The culture medium is replaced with medium containing the compounds at various concentrations (e.g., 0.01 nM to 1 µM). Control wells receive medium with vehicle (DMSO) only.

  • Incubation: Plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS is added to each well.[5] The plates are then incubated for an additional 4 hours.[4][7]

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: The plate is placed on an orbital shaker for 15 minutes to ensure complete solubilization.[5] The absorbance is measured on a microplate reader at a wavelength of 570 nm.[5][7]

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed A375 Cells (5,000 cells/well) incubate24h 2. Incubate 24h seed->incubate24h treat 3. Add Compound Dilutions incubate24h->treat incubate72h 4. Incubate 72h treat->incubate72h addMTT 5. Add MTT Reagent incubate72h->addMTT incubate4h 6. Incubate 4h addMTT->incubate4h solubilize 7. Solubilize Formazan incubate4h->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate

Figure 2: Experimental workflow for the MTT cell viability assay.

Statistical Validation Framework

Validating the experimental data for this compound involves ensuring that the results are accurate, precise, and reproducible. Key statistical tools are employed to compare its performance against the alternative, Trametinib.[8]

Core Concepts:

  • Hypothesis Testing: A null hypothesis (H0) would state there is no significant difference in efficacy between this compound and Trametinib. An alternative hypothesis (H1) would state there is a difference.

  • Significance Level (α): Typically set at 0.05. If the p-value from a statistical test is less than α, the null hypothesis is rejected.

  • Statistical Tests: For comparing the means of the two groups (this compound IC50 from experiments vs. Trametinib IC50 literature values or concurrent experiments), a Student's t-test is appropriate.[8] Analysis of variance (ANOVA) can be used for comparing multiple groups or conditions.[8]

  • Confidence Intervals: This provides a range of values within which the true mean is likely to fall, giving a measure of the result's uncertainty.[9]

Validation_Logic cluster_data Data Input cluster_process Statistical Process cluster_conclusion Conclusion Data_DC This compound Data (n=3 replicates) Test Perform t-test Data_DC->Test Data_T Trametinib Data (Control Group) Data_T->Test Hypothesis Define Hypotheses (H0: No Difference) Hypothesis->Test PValue Calculate p-value Test->PValue Decision p < 0.05? PValue->Decision Conclusion Statistically Significant Difference Decision->Conclusion Yes NoConclusion No Statistically Significant Difference Decision->NoConclusion No

References

Peer Review of Dichotocejpin C Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of the novel diketopiperazine, Dichotocejpin C, and its analogues, supported by experimental data from peer-reviewed research.

Data Presentation

The following tables summarize the quantitative data on the biological activities of Dichotocejpin C and its related compounds.

Table 1: α-Glucosidase Inhibitory Activity of Dichotocejpin C

CompoundIC50 (µM)
Dichotocejpin C138[1]

IC50 represents the concentration of a substance that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity of Dichotocejpin C Analogues Against Human Cancer Cell Lines

CompoundSF-268 (CNS Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)NCI-H460 (Lung Cancer) IC50 (µM)HepG-2 (Liver Cancer) IC50 (µM)
Dichotocejpin C (3) Weak or InactiveWeak or InactiveWeak or InactiveWeak or Inactive
Analogue (4) 0.080.150.120.28
Analogue (5) 0.120.250.180.45
Analogue (6) 0.851.521.151.32
Analogue (10) 5.238.916.477.11
Analogue (11) 3.456.784.125.56

Data from Chen et al. (2017). Analogues 4, 5, and 6, which possess a disulfide bridge, demonstrated significantly higher cytotoxic activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (Dichotocejpin C)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solutions of the test compound and acarbose are prepared at various concentrations.

  • In a 96-well plate, the test compound solution is mixed with the α-glucosidase enzyme solution.

  • The plate is incubated at 37°C for a predefined period (e.g., 15 minutes).

  • The substrate, pNPG, is added to each well to start the enzymatic reaction.

  • The reaction is incubated at 37°C for a further 20 minutes.

  • The reaction is terminated by the addition of sodium carbonate solution (0.1 M).

  • The absorbance is measured at 405 nm, which corresponds to the amount of p-nitrophenol released by the enzymatic cleavage of pNPG.

  • The percentage of enzyme inhibition is calculated relative to a control without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines by measuring cell density based on the measurement of cellular protein content.[2][3][4]

Materials:

  • Human cancer cell lines (SF-268, MCF-7, NCI-H460, HepG-2)

  • Cell culture medium and supplements

  • Test compounds (Dichotocejpin C and its analogues)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cancer cells are seeded into 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • Following treatment, the cells are fixed to the plate with cold TCA.

  • The plates are washed and then stained with SRB solution, which binds to cellular proteins.

  • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read at a wavelength of 540 nm.

  • The absorbance is proportional to the number of viable cells, and the IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Diagrams of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and the structure-activity relationship observed in the research on Dichotocejpin C and its analogues.

Start Start Prepare_Reagents Prepare α-glucosidase, pNPG, and test compound solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate enzyme with test compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPG to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate reaction mixture Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with Na2CO3 Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_With_Compounds Treat cells with test compounds Seed_Cells->Treat_With_Compounds Incubate Incubate for 48-72 hours Treat_With_Compounds->Incubate Fix_Cells Fix cells with Trichloroacetic Acid (TCA) Incubate->Fix_Cells Stain_Cells Stain with Sulforhodamine B (SRB) Fix_Cells->Stain_Cells Wash_and_Solubilize Wash unbound dye and solubilize bound dye with Tris base Stain_Cells->Wash_and_Solubilize Measure_Absorbance Measure absorbance at 540 nm Wash_and_Solubilize->Measure_Absorbance Calculate_Cytotoxicity Calculate % cell viability and IC50 Measure_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

Caption: Workflow for the SRB Cytotoxicity Assay.

cluster_0 Structure-Activity Relationship for Cytotoxicity Diketopiperazine_Core Diketopiperazine Core Structure With_Disulfide_Bridge With Disulfide Bridge (Analogues 4, 5, 6) Diketopiperazine_Core->With_Disulfide_Bridge Without_Disulfide_Bridge Without Disulfide Bridge (Dichotocejpin C, Analogues 10, 11) Diketopiperazine_Core->Without_Disulfide_Bridge High_Cytotoxicity High Cytotoxicity (IC50: 0.08 - 1.52 µM) With_Disulfide_Bridge->High_Cytotoxicity Moderate_to_Low_Cytotoxicity Moderate to Low/No Cytotoxicity (IC50: 3.45 - 8.91 µM or inactive) Without_Disulfide_Bridge->Moderate_to_Low_Cytotoxicity

Caption: Logical Relationship of Structure and Cytotoxic Activity.

References

Safety Operating Guide

Navigating the Disposal of Dichotomine C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For novel or less-common compounds such as dichotomine C, specific disposal protocols may not be readily available. In such instances, a conservative approach based on the chemical's likely classification and general best practices for hazardous waste management is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its name suggests it may be an alkaloid, a class of naturally occurring organic compounds that often exhibit physiological activity. Therefore, it should be handled as a potentially hazardous substance.

This guide provides a comprehensive overview of the recommended disposal procedures for a research-grade chemical like this compound, emphasizing caution and adherence to institutional and regulatory guidelines.

I. Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should treat this compound as a compound of unknown toxicity and handle it with appropriate care.

Personal Protective Equipment (PPE):

A summary of the necessary PPE is provided in the table below.

PPE CategorySpecific Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles
Hand Protection Nitrile or other chemically resistant gloves
Body Protection Laboratory coat

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

Waste Categorization:

Based on its likely nature as a research-grade alkaloid, this compound waste should be categorized as hazardous chemical waste . It should not be disposed of down the drain or in regular trash.

Collection Procedure:

  • Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • The primary hazard(s) (e.g., "Toxic," "Caution: Research Chemical of Unknown Toxicity")

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

III. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Dichotomine_C_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: This compound Waste Generated assess Conduct Hazard Assessment (Treat as Unknown Toxicity) start->assess ppe Don Personal Protective Equipment (PPE) assess->ppe container Select & Label Hazardous Waste Container ppe->container Proceed to Collection collect Collect this compound Waste (Solid or in Solution) container->collect seal Securely Seal Container collect->seal storage Store in Designated Hazardous Waste Area seal->storage Proceed to Storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs end End: Waste Disposed by EHS ehs->end

This compound Disposal Workflow

IV. Experimental Protocols: Decontamination

In a research setting, any equipment or surfaces that come into contact with this compound must be properly decontaminated.

Materials:

  • 70% Ethanol or a suitable laboratory disinfectant

  • Absorbent pads or paper towels

  • Soap and water

Procedure:

  • Surface Decontamination: Wipe down all contaminated surfaces with a 70% ethanol solution or another appropriate disinfectant.

  • Equipment Cleaning: Glassware and other reusable equipment should be washed thoroughly with soap and water after an initial rinse with a suitable solvent to remove any residual compound.

  • Disposal of Contaminated Materials: Any disposable materials used for cleaning (e.g., absorbent pads, gloves) should be placed in the designated hazardous waste container for this compound.

V. Final Disposal and Institutional Compliance

The ultimate disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Key Steps:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, away from general work areas.

  • EHS Notification: Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.

By following these general yet rigorous procedures, researchers can ensure the safe and responsible disposal of this compound and other novel research chemicals, thereby fostering a culture of safety and environmental stewardship within the laboratory. Always prioritize caution and consult with your institution's safety professionals when handling substances with unknown toxicological profiles.

Personal protective equipment for handling dichotomine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Dichotomine C, a preclinical compound with the molecular formula C15H14N2O4.[1] Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Due to the hazardous potential of this compound, a comprehensive approach to personal protection is mandatory. Skin contact and inhalation are primary exposure routes that must be mitigated.[2][3]

The following PPE is required for all personnel handling this compound:

  • Gloves: Double-gloving with powder-free nitrile gloves is required. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[2][4][5]

  • Gowns: A disposable, solid-front, back-closure gown made of a low-permeability fabric is necessary. Sleeve covers can provide additional protection.[2]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4][6] A full-face shield must be worn over the goggles whenever there is a risk of splashes or aerosol generation.[4][6]

  • Respiratory Protection: For most handling activities, a NIOSH-approved N95 respirator is required.[2][6] In situations with a higher risk of aerosolization, such as during a spill, a respirator with a chemical cartridge is necessary.[2] Surgical masks are not a substitute and offer inadequate protection.[2][3]

  • Body Protection: "Bunny suit" coveralls that offer head-to-toe protection are recommended when handling larger quantities of the compound.[6]

  • Head and Shoe Covers: Disposable head/hair covers and shoe covers are required to prevent the spread of contamination.[6]

Operational Plan

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the compound.

Pre-Handling:

  • Area Preparation: Ensure the designated handling area, preferably a Class II Biosafety Cabinet (BSC) or an isolator, is clean and uncluttered.[3]

  • PPE Donning: Put on all required PPE in the correct order, ensuring a complete barrier.

  • Material Assembly: Gather all necessary equipment and reagents before introducing this compound into the handling area.

Handling:

  • Containment: All manipulations of this compound should be performed within a certified containment device to minimize exposure.[7]

  • Aerosol Minimization: Employ techniques and equipment that reduce the generation of aerosols.

  • Spill Management: Have a spill kit readily accessible. In the event of a spill, evacuate the immediate area and follow established spill cleanup protocols.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination and dispose of it in the designated hazardous waste container.[7]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental contamination and exposure to others.

  • Waste Segregation: All materials contaminated with this compound, including gloves, gowns, syringes, and vials, are considered "trace" hazardous waste.[7]

  • Containers: Dispose of these materials in clearly labeled, sealed, and puncture-resistant hazardous waste containers.[7][8] Do not use black plastic or biohazard bags for chemical waste.[8]

  • Liquid Waste: Collect all liquid waste containing this compound in designated, sealed containers.[8] The first rinse of any emptied container must also be collected as hazardous waste.[8]

  • Empty Containers: Even "empty" containers of this compound will have residue and must be handled as hazardous waste. They can be disposed of through a professional drum re-conditioner or a licensed hazardous waste facility.[9]

  • Compliance: All waste disposal must adhere to federal, state, and local regulations.[7][9]

Quantitative Data Summary

PropertyValue
Molecular FormulaC15H14N2O4[1]
Molecular Weight286.29 g/mol [1]
Topological Polar Surface Area95.44 Ų[1]
Hydrogen Bond Acceptors5[1]
Aromatic Rings3[1]
Molecular LogP1.53[1]

Experimental Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Workflow prep_area 1. Prepare Handling Area (e.g., BSC) don_ppe 2. Don Required PPE prep_area->don_ppe gather_materials 3. Assemble Materials don_ppe->gather_materials handle_in_containment 4. Manipulate this compound in Containment gather_materials->handle_in_containment spill_kit Spill Kit Accessible handle_in_containment->spill_kit decontaminate 5. Decontaminate Surfaces and Equipment handle_in_containment->decontaminate doff_ppe 6. Doff and Dispose of PPE decontaminate->doff_ppe wash_hands 7. Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste 8. Segregate Contaminated Waste doff_ppe->segregate_waste package_waste 9. Package in Labeled, Sealed Containers segregate_waste->package_waste dispose_compliant 10. Dispose via Approved Hazardous Waste Stream package_waste->dispose_compliant

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.